molecular formula C13H15NO2 B1194529 Pyracarbolid CAS No. 24691-76-7

Pyracarbolid

Numéro de catalogue: B1194529
Numéro CAS: 24691-76-7
Poids moléculaire: 217.26 g/mol
Clé InChI: YPCALTGLHFLNGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pyracarbolid is an anilide compound, used as a systemic foliar fungicide which is found to be effective against coffee rust.>This compound is an anilide and an anilide fungicide.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-12(8-5-9-16-10)13(15)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCALTGLHFLNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCO1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179432
Record name 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24691-76-7
Record name Pyracarbolid
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Record name Pyracarbolid [ISO]
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Record name 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide
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Record name Pyracarbolid
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Record name PYRACARBOLID
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Foundational & Exploratory

Pyracarbolid's Mechanism of Action on Fungal Mitochondria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Pyracarbolid, a carboxamide fungicide, on fungal mitochondria. This compound is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain, leading to the disruption of cellular energy production and subsequent fungal cell death. This guide provides a detailed overview of its molecular target, the biochemical consequences of its inhibitory action, and comprehensive experimental protocols for its study.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound belongs to the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] The primary molecular target of this compound within the fungal cell is the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial electron transport chain.[1][3] SDH is a key enzyme that links the Krebs cycle to oxidative phosphorylation, catalyzing the oxidation of succinate to fumarate and transferring electrons to the ubiquinone pool.[1][4]

The SDH enzyme is a heterotetrameric protein complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1][4] this compound, like other carboxamide fungicides, binds to the ubiquinone-binding site (Q-site) of Complex II. This binding pocket is formed by residues from the SDHB, SDHC, and SDHD subunits. By occupying this site, this compound physically blocks the binding of the natural substrate, ubiquinone, thereby inhibiting the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to the ubiquinone pool.

The inhibition of electron flow at Complex II has several critical downstream consequences for the fungal cell:

  • Disruption of the Electron Transport Chain: The blockage of electron transfer prevents the subsequent reduction of Complex III and Complex IV, effectively halting the entire electron transport chain.

  • Cessation of ATP Synthesis: The flow of electrons through the electron transport chain is coupled to the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthesis by ATP synthase. By inhibiting electron flow, this compound dissipates this proton motive force, leading to a rapid depletion of cellular ATP.

  • Accumulation of Succinate: The inhibition of SDH leads to the accumulation of its substrate, succinate.[1][5] This can have further metabolic consequences and can lead to the production of reactive oxygen species (ROS).[4]

  • Fungal Cell Death: The severe energy deficit and metabolic disruption ultimately lead to the cessation of essential cellular processes and trigger programmed cell death in the fungus.

The following diagram illustrates the mechanism of action of this compound on the fungal mitochondrial respiratory chain.

Pyracarbolid_Mechanism cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV e- O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis This compound This compound This compound->Complex_II Inhibits Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_III e- Protons_out H+ Protons_in H+ Protons_out->Protons_in ADP ADP + Pi ADP->ATP_Synthase

This compound inhibits Complex II of the electron transport chain.

Quantitative Data

Table 1: Illustrative IC₅₀ Values of Carboxamide SDHIs against Various Fungal Pathogens

FungicideFungal SpeciesIC₅₀ (µg/mL)Reference
IprodioneRhizoctonia solani0.43[6]
Azoxystrobin (QoI)Rhizoctonia solani596.60[6]
FluopyramRhizoctonia solani430.37[6]

Table 2: Illustrative Kinetic Parameters for SDH Inhibition

InhibitorEnzyme SourceSubstrateInhibition TypeKₘ (mM)Vₘₐₓ (relative)Kᵢ (µM)
MalonateSubmitochondrial ParticlesSuccinateCompetitive~0.3-1.0N/AVaries
Atpenin A5Submitochondrial ParticlesSuccinateNon-competitive~0.3-1.0DecreasedVaries
Guanidine HClRat Hepatic/Renal SDHSuccinateMixedIncreasedDecreasedVaries

Note: The kinetic parameters for SDH can vary depending on the enzyme source and assay conditions. The affinity of SDH for succinate (Kₘ) typically ranges from 0.5 to 3 mM.[1][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Fungal Isolate Preparation and Maintenance
  • Culture: Grow the desired fungal species (e.g., Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates.[9][10]

  • Incubation: Incubate the plates at 25°C for the appropriate duration to allow for sufficient mycelial growth.[9][10]

  • Sub-culturing: Sub-culture the fungus regularly to maintain its viability.

  • Inoculum Preparation: For liquid culture experiments, inoculate Potato Dextrose Broth (PDB) with mycelial plugs from the PDA plates and incubate with shaking to obtain a homogenous mycelial suspension.

In Vitro Fungicide Sensitivity Assay (IC₅₀ Determination)

This protocol determines the concentration of this compound required to inhibit 50% of fungal growth.

  • Medium Preparation: Prepare PDA amended with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A stock solution of this compound can be prepared in a suitable solvent like DMSO. Ensure the final solvent concentration is consistent across all treatments and does not affect fungal growth.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended and control (solvent only) PDA plate.[6]

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of growth inhibition for each this compound concentration relative to the control. The IC₅₀ value can be determined by probit analysis or by plotting the percentage of inhibition against the log of the this compound concentration and fitting a dose-response curve.

The following diagram outlines the workflow for determining the IC₅₀ of this compound.

IC50_Workflow A Prepare this compound stock solution B Prepare serial dilutions of this compound in PDA A->B C Inoculate PDA plates with fungal mycelial plugs B->C D Incubate plates at 25°C C->D E Measure radial growth D->E F Calculate percentage inhibition E->F G Determine IC50 value using dose-response curve F->G

Workflow for IC₅₀ determination of this compound.
Isolation of Fungal Mitochondria

This protocol describes the isolation of mitochondria from fungal mycelia for subsequent enzymatic and respiration assays.

  • Harvesting Mycelia: Harvest fungal mycelia from liquid culture by filtration.

  • Protoplast Formation: Resuspend the mycelia in an osmotic buffer containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) and incubate to generate protoplasts.

  • Homogenization: Gently homogenize the protoplasts in a mitochondrial isolation buffer (e.g., containing mannitol, sucrose, HEPES, and EGTA) using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Washing: Wash the mitochondrial pellet with the isolation buffer to remove contaminants.

  • Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of the isolation buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.

Measurement of Mitochondrial Complex II (SDH) Activity

This assay measures the enzymatic activity of SDH in the isolated mitochondria.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate), succinate as the substrate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or phenazine methosulfate (PMS) coupled with a tetrazolium salt like MTT.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation of Reaction: Add the isolated mitochondria to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

  • Calculation of Activity: The rate of change in absorbance is proportional to the SDH activity.

  • Kinetic Analysis: To determine the type of inhibition and the inhibition constant (Kᵢ), perform the assay with varying concentrations of both succinate and this compound. The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[8]

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol measures the effect of this compound on the oxygen consumption rate (OCR) of isolated mitochondria.

  • Respirometry Setup: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer).

  • Reaction Chamber: Add respiration buffer and the isolated mitochondria to the reaction chamber.

  • Substrate Addition: Add succinate as the respiratory substrate to stimulate Complex II-linked respiration. Rotenone, a Complex I inhibitor, can be added to ensure that the measured respiration is solely dependent on Complex II.

  • State 3 and State 4 Respiration:

    • State 4 (resting state): Measure the basal OCR in the presence of the substrate.

    • State 3 (active state): Add ADP to stimulate ATP synthesis and measure the maximal OCR.

  • Inhibitor Titration: Add increasing concentrations of this compound and measure the corresponding changes in OCR in both State 4 and State 3.

  • Data Analysis: Plot the OCR against the this compound concentration to determine the inhibitory effect on mitochondrial respiration.

The following diagram illustrates the logical relationship in a mitochondrial respiration experiment.

Respiration_Experiment A Isolate Fungal Mitochondria B Add Mitochondria to Respiration Buffer A->B C Add Substrate (Succinate) and Rotenone B->C D Measure Basal OCR (State 4) C->D E Add ADP D->E F Measure Active OCR (State 3) E->F G Add this compound (titration) F->G H Measure Inhibition of OCR G->H I Analyze Data to Determine Effect on Respiration H->I

Logical workflow for a mitochondrial respiration experiment.

Conclusion

This compound is an effective fungicide that targets a fundamental process in fungal survival: mitochondrial respiration. Its specific inhibition of succinate dehydrogenase leads to a rapid depletion of cellular energy, ultimately resulting in fungal cell death. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the precise quantitative effects of this compound and to further elucidate the molecular interactions governing its potent fungicidal activity. A thorough understanding of its mechanism of action is crucial for the development of resistance management strategies and the design of next-generation fungicides.

References

Pyracarbolid: A Technical Guide to its Chemical Identity, Properties, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyracarbolid is a systemic fungicide belonging to the anilide class of chemicals. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and its mechanism of action as a succinate dehydrogenase inhibitor. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Structure and Identity

This compound is chemically known as 6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide.[1] Its structure consists of a dihydropyran ring linked to a phenylamine through an amide group.

Molecular Formula: C₁₃H₁₅NO₂[2][3]

Canonical SMILES: CC1=C(CCCO1)C(=O)NC2=CC=CC=C2[1]

InChI Key: YPCALTGLHFLNGA-UHFFFAOYSA-N[1]

CAS Number: 24691-76-7[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 217.26 g/mol [2][3]
Melting Point 110-111 °C[4]
Boiling Point 357.82 °C (rough estimate)[4]
Water Solubility Not available
pKa Not available
LogP Not available
Vapor Pressure Not available
Density Not available

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound functions as a systemic fungicide by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi.[1] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool.

By inhibiting SDH, this compound disrupts the fungal respiratory process, leading to a depletion of cellular energy (ATP) and ultimately causing fungal cell death. This mode of action is characteristic of the anilide class of fungicides.[1]

While the general mechanism is understood, specific details regarding the binding site of this compound on the SDH complex and the precise nature of the inhibition (e.g., competitive, non-competitive) are not extensively documented in publicly available literature. Further research, including kinetic studies and molecular docking, would be beneficial to elucidate the exact molecular interactions.

Signaling Pathway of SDH Inhibition

The inhibition of succinate dehydrogenase by this compound initiates a cascade of events within the fungal cell, primarily centered around the disruption of cellular respiration and energy production. The following diagram illustrates the logical flow of this process.

SDH_Inhibition_Pathway cluster_krebs Krebs Cycle This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC Donates electrons to Fumarate Fumarate SDH->Fumarate Oxidizes to ATP ATP Production ETC->ATP Succinate Succinate Succinate->SDH Substrate Krebs Krebs Cycle CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to

Caption: Logical workflow of this compound's inhibitory action on succinate dehydrogenase.

Experimental Protocols

In Vitro Succinate Dehydrogenase (SDH) Activity Assay

This protocol outlines a general method to determine the inhibitory effect of a compound on SDH activity, which can be adapted for this compound.

Objective: To quantify the inhibition of fungal SDH activity by this compound.

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT, XTT), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.

Materials:

  • Isolated fungal mitochondria or cell-free extracts containing SDH.

  • This compound stock solution of known concentration.

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

  • Substrate: Sodium succinate.

  • Electron acceptor: DCPIP or a suitable tetrazolium salt.

  • Coenzyme Q (optional, depending on the assay).

  • Spectrophotometer or plate reader.

Procedure:

  • Preparation of Reagents: Prepare working solutions of the assay buffer, sodium succinate, and the electron acceptor. Prepare a series of dilutions of this compound to determine the IC₅₀ value.

  • Enzyme Preparation: Isolate mitochondria from the target fungus or prepare a cell-free extract known to contain active SDH. The protein concentration of the enzyme preparation should be determined.

  • Assay Setup: In a microplate or cuvette, add the assay buffer, the enzyme preparation, and the desired concentration of this compound (or solvent control).

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding the substrate (sodium succinate) and the electron acceptor.

  • Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time in kinetic mode.

  • Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vivo Fungicide Efficacy Trial against Bean Rust (Uromyces appendiculatus)

This protocol describes a general procedure for evaluating the efficacy of a fungicide against bean rust in a greenhouse or field setting.

Objective: To assess the protective and/or curative activity of this compound against bean rust on bean plants.

Materials:

  • Healthy, susceptible bean plants (e.g., Phaseolus vulgaris).

  • Uredospores of Uromyces appendiculatus.

  • This compound formulation for spraying.

  • Spraying equipment.

  • Controlled environment greenhouse or field plot.

Procedure:

  • Plant Growth: Grow bean plants to a suitable stage for inoculation (e.g., when primary leaves are fully expanded).

  • Fungicide Application:

    • Protective Assay: Spray the plants with different concentrations of this compound formulation before inoculation with the pathogen.

    • Curative Assay: Inoculate the plants with the pathogen and then apply the this compound treatment at different time points after inoculation.

    • Include a positive control (a known effective fungicide) and a negative control (water or formulation blank spray).

  • Inoculation: Prepare a suspension of U. appendiculatus uredospores in sterile water with a surfactant. Spray the spore suspension evenly onto the leaves of the bean plants.

  • Incubation: Place the inoculated plants in a high-humidity environment (e.g., a dew chamber) for 16-24 hours in the dark to facilitate spore germination and infection.

  • Disease Development: Transfer the plants back to greenhouse or field conditions that are conducive to rust development (e.g., moderate temperatures and light).

  • Disease Assessment: After a suitable incubation period (e.g., 10-14 days), assess the disease severity. This can be done by counting the number of rust pustules per leaf or by using a disease rating scale.

  • Data Analysis: Calculate the percent disease control for each treatment compared to the negative control. Statistical analysis should be performed to determine the significance of the results.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for conducting a fungicide efficacy trial.

Efficacy_Workflow Start Start: Healthy Bean Plants FungicideApp Fungicide Application (this compound, Controls) Start->FungicideApp Inoculation Pathogen Inoculation (Uromyces appendiculatus) Start->Inoculation Curative FungicideApp->Inoculation Protective Inoculation->FungicideApp Curative Incubation Incubation (High Humidity) Inoculation->Incubation DiseaseDev Disease Development (Greenhouse/Field) Incubation->DiseaseDev Assessment Disease Assessment (Severity Rating) DiseaseDev->Assessment Analysis Data Analysis (% Disease Control) Assessment->Analysis End End: Efficacy Determined Analysis->End

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound is a well-defined chemical entity with fungicidal properties attributed to its ability to inhibit succinate dehydrogenase. This guide has summarized its chemical structure, key physicochemical properties, and the fundamental mechanism of its fungicidal action. The provided generalized experimental protocols offer a starting point for researchers to investigate its specific inhibitory kinetics and in vivo efficacy. Further research is warranted to fully characterize its interaction with the SDH enzyme complex and to explore its potential in the development of novel crop protection strategies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pyracarbolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyracarbolid, a systemic anilide fungicide. Due to the limited availability of a precise, publicly documented synthesis protocol, this guide outlines a plausible and scientifically sound synthetic route based on established organic chemistry principles for the formation of pyran-carboxamides. Furthermore, this document details the key characterization parameters for this compound, including predicted Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, and typical Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic features. The guide also illustrates the proposed synthesis workflow and the fungicidal mechanism of action through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and agrochemical research.

Introduction

This compound, with the IUPAC name 3,4-dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxanilide, is a fungicide belonging to the anilide class of chemicals.[1] It functions as a systemic fungicide, meaning it can be absorbed by the plant and translocated within its tissues, providing protection from fungal pathogens.[1] The primary mode of action of this compound is the inhibition of the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi.[1] This disruption of cellular respiration leads to the eventual death of the fungal organism.

This guide presents a detailed examination of this compound, focusing on its synthesis and structural characterization, to aid researchers in their scientific endeavors.

Synthesis of this compound

While a specific, publicly available, step-by-step experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on well-established reactions for the formation of similar anilide and pyran structures. The proposed synthesis involves a two-step process: the formation of a pyran-5-carboxylic acid intermediate, followed by an amidation reaction with aniline.

Proposed Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Amidation cluster_2 Purification Starting_Materials Starting Materials for Pyran Ring Formation Intermediate 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid Starting_Materials->Intermediate Cyclization & Hydrolysis This compound This compound Intermediate->this compound Amide Coupling Aniline Aniline Aniline->this compound Purification Purification (e.g., Recrystallization) This compound->Purification

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are proposed based on general synthetic methodologies for similar chemical structures.

Step 1: Synthesis of 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid (Intermediate)

This step can be achieved through various methods for constructing the dihydropyran ring. One possible approach involves the reaction of an appropriate diketone or keto-ester with a suitable cyclizing agent.

  • Materials:

    • Ethyl acetoacetate

    • Paraformaldehyde

    • Piperidine (catalyst)

    • Ethanol (solvent)

    • Hydrochloric acid (for hydrolysis)

    • Sodium hydroxide (for hydrolysis)

  • Procedure:

    • To a solution of ethyl acetoacetate in ethanol, add paraformaldehyde and a catalytic amount of piperidine.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • To the resulting crude ester, add a solution of sodium hydroxide and reflux to hydrolyze the ester to the corresponding carboxylic acid.

    • After completion of the hydrolysis, cool the reaction mixture and acidify with hydrochloric acid to precipitate the 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the intermediate.

Step 2: Synthesis of this compound (Amidation)

This step involves the coupling of the carboxylic acid intermediate with aniline to form the amide bond.

  • Materials:

    • 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid (from Step 1)

    • Aniline

    • Thionyl chloride or a coupling agent (e.g., DCC, EDC)

    • Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

    • Triethylamine or another suitable base

  • Procedure:

    • Suspend the 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid in anhydrous DCM.

    • Slowly add thionyl chloride at 0 °C and then allow the reaction to proceed at room temperature until the acid is converted to the acyl chloride.

    • In a separate flask, dissolve aniline and triethylamine in anhydrous DCM.

    • Slowly add the freshly prepared acyl chloride solution to the aniline solution at 0 °C.

    • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.

Characterization of this compound

The structural identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
Appearance White crystalline solid
Melting Point 110 °C
Purity ≥98%
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, generated using online prediction tools. These values serve as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3m5HAromatic protons (phenyl ring)
~7.0br s1HN-H (amide)
~4.2t2HO-CH₂ (pyran ring)
~2.5t2HCH₂ (pyran ring)
~2.3s3HCH₃ (pyran ring)
~1.9p2HCH₂ (pyran ring)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~168C=O (amide)
~155C (pyran ring, C=C)
~138C (aromatic, C-N)
~129CH (aromatic)
~124CH (aromatic)
~120CH (aromatic)
~108C (pyran ring, C=C)
~68O-CH₂ (pyran ring)
~30CH₂ (pyran ring)
~22CH₂ (pyran ring)
~20CH₃ (pyran ring)

3.2.2. Mass Spectrometry (MS)

Mass spectral data provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
217.1[M]⁺ (Molecular Ion)
120.1[C₇H₆NO]⁺ fragment
93.1[C₆H₅NH₂]⁺ fragment (Aniline)

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Typical FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~3300MediumN-H stretch (amide)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1660StrongC=O stretch (amide I)
~1600, ~1500MediumC=C stretch (aromatic)
~1540MediumN-H bend (amide II)
~1250StrongC-N stretch
~1100StrongC-O stretch (ether)

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, absorption bands are expected due to the presence of the aromatic phenyl ring and the conjugated amide system. In a solvent like ethanol, one would expect to see absorption maxima (λ_max) in the range of 200-280 nm.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound, like other anilide fungicides, targets the mitochondrial respiratory chain in fungi.[1] Specifically, it inhibits the activity of Complex II, also known as succinate dehydrogenase (SDH).[1] This enzyme plays a crucial role in both the citric acid cycle (Krebs cycle) and the electron transport chain.

The signaling pathway illustrating this mechanism is shown below:

SDHI_Mechanism cluster_mitochondrion Mitochondrion cluster_tca Citric Acid Cycle cluster_etc Electron Transport Chain Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone Complex_II->Ubiquinone Electron Transfer Complex_III Complex III Ubiquinone->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->Complex_II Inhibition

Caption: Mechanism of action of this compound as an SDHI.

By binding to the SDH enzyme, this compound blocks the transfer of electrons from succinate to ubiquinone. This interruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of the fungicide this compound. While a specific, validated experimental protocol for its synthesis is not publicly available, a plausible and robust synthetic route has been proposed based on fundamental principles of organic chemistry. The guide has also presented a comprehensive set of characterization data, including predicted NMR spectra and other key spectroscopic features, to aid in the identification and quality assessment of this compound. The visualization of the synthesis workflow and the mechanism of action provides a clear and concise understanding of the key processes involved. This document serves as a valuable technical resource for professionals in the fields of agrochemical research, drug development, and synthetic organic chemistry.

References

Pyracarbolid: A Technical Guide to a Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyracarbolid is a systemic fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). Its mode of action involves the disruption of the mitochondrial electron transport chain at Complex II, leading to the inhibition of fungal respiration and subsequent cell death. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, mechanism of action, and detailed, illustrative experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of fungicide development, mitochondrial research, and drug discovery.

Chemical Identifiers

A thorough understanding of a compound begins with its fundamental chemical identifiers. The following table summarizes the key chemical information for this compound.

IdentifierValueReference
CAS Number 24691-76-7[1][2][3][4]
IUPAC Name 6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide[1][2][5]
Chemical Formula C₁₃H₁₅NO₂[1][2][3]
Molecular Weight 217.26 g/mol [1][4][6]
InChI InChI=1S/C13H15NO2/c1-10-12(8-5-9-16-10)13(15)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,15)[1][2]
InChIKey YPCALTGLHFLNGA-UHFFFAOYSA-N[1][3]
SMILES CC1=C(CCCO1)C(=O)NC2=CC=CC=C2[1][7]
Synonyms Sicarol, 2-methyl-5,6-dihydro-4H-pyran-3-carboxanilide[1]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound exerts its fungicidal activity by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3] SDH is a crucial enzyme that participates in both the citric acid (Krebs) cycle and cellular respiration.

In the citric acid cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed into the electron transport chain. This compound competitively binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby blocking the transfer of electrons from the iron-sulfur clusters within SDH to the electron transport chain.

The inhibition of electron flow has two major consequences:

  • Disruption of ATP Synthesis: The electron transport chain is the primary mechanism for generating the proton gradient necessary for ATP synthesis. By halting electron flow at Complex II, this compound effectively shuts down aerobic respiration, leading to a severe depletion of cellular ATP.

  • Accumulation of Succinate: The blockage of the SDH active site leads to an accumulation of succinate. Elevated levels of succinate can have further downstream effects on cellular metabolism and signaling.

The ultimate result of SDH inhibition by this compound is a catastrophic failure of the fungus's energy metabolism, leading to growth inhibition and cell death.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the mitochondrial electron transport chain.

Experimental Protocols

The following sections provide detailed, illustrative methodologies for key experiments to characterize the fungicidal activity of this compound.

Determination of EC₅₀ (Half-maximal Effective Concentration)

This protocol describes an in vitro assay to determine the concentration of this compound that inhibits the growth of a target fungus by 50%.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Target fungal culture

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

  • This compound Dilutions: Prepare a series of this compound concentrations in sterile molten PDA. For example, to achieve final concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL, add the appropriate volume of the this compound stock solution to the molten agar. Ensure the final DMSO concentration does not exceed 1% (v/v) in any plate, including the control. Prepare a control plate containing only DMSO at the same concentration.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile petri dishes. Allow the plates to solidify at room temperature.

  • Fungal Inoculation: From the margin of an actively growing culture of the target fungus, cut a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of growth inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and use a suitable regression analysis (e.g., probit analysis) to calculate the EC₅₀ value.

Hypothetical EC₅₀ Data for this compound against Botrytis cinerea

This compound (µg/mL)Mycelial Growth Inhibition (%)
0.0115.2
0.148.9
1.085.7
10.098.1
100.0100.0
Calculated EC₅₀ 0.12 µg/mL
Succinate Dehydrogenase Activity Assay

This spectrophotometric assay directly measures the activity of the SDH enzyme and its inhibition by this compound. The assay is based on the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM KCN and 1 µM rotenone)

  • Succinate solution (e.g., 200 mM)

  • DCPIP solution (e.g., 2.5 mM)

  • Phenazine methosulfate (PMS) solution (e.g., 20 mM)

  • This compound stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation protocols.

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, mitochondrial protein (e.g., 50 µg), and varying concentrations of this compound (or DMSO for the control).

  • Initiation of Reaction: Add DCPIP and PMS to the cuvette. Initiate the enzymatic reaction by adding the succinate solution.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., for 5 minutes). The rate of DCPIP reduction is proportional to the SDH activity.

  • IC₅₀ Calculation: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothetical IC₅₀ Data for this compound on Fungal SDH

This compound (nM)SDH Activity (% of Control)
192.5
1065.3
5028.1
10012.4
5003.7
Calculated IC₅₀ 22.5 nM

Experimental Workflow Diagram

Experimental_Workflow cluster_EC50 EC₅₀ Determination cluster_SDH_Assay SDH Activity Assay A1 Prepare this compound-amended and control agar plates A2 Inoculate with fungal plug A1->A2 A3 Incubate and measure colony diameter A2->A3 A4 Calculate % inhibition and determine EC₅₀ A3->A4 End End A4->End B1 Isolate mitochondria from target fungus B2 Prepare reaction mixture with This compound and DCPIP/PMS B1->B2 B3 Initiate reaction with succinate B2->B3 B4 Measure absorbance change at 600 nm B3->B4 B5 Calculate % inhibition and determine IC₅₀ B4->B5 B5->End Start Start Start->A1 Start->B1

Caption: General experimental workflow for evaluating this compound's antifungal activity.

Conclusion

This compound is a potent and specific inhibitor of fungal succinate dehydrogenase. Its well-defined mechanism of action, targeting a critical enzyme in fungal respiration, makes it an effective fungicide. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this compound and other SDHI fungicides. A thorough understanding of its chemical properties, biological activity, and mode of action is essential for its responsible use in agriculture and for the development of new and improved antifungal agents. Further research into potential resistance mechanisms and the structural basis of its interaction with the SDH enzyme will be crucial for prolonging its efficacy and for the rational design of next-generation fungicides.

References

Mode of Action of Anilide Fungicides: A Technical Guide to Pyracarbolid and Related Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mode of action of anilide fungicides, with a particular focus on Pyracarbolid. These compounds represent a significant class of agricultural and research chemicals that target fungal mitochondrial respiration. This document details their molecular mechanism of action, presents quantitative efficacy data, outlines key experimental protocols for their study, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

Anilide fungicides, including this compound, exert their antifungal activity by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain (ETC).[1][2][3] SDH is a critical enzyme that links the tricarboxylic acid (TCA) cycle and the ETC. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone (Q) pool in the ETC.[4][5]

The inhibition of SDH by anilide fungicides occurs at the ubiquinone binding site (Q-site) of the enzyme complex.[2][3] This binding is competitive with the natural substrate, ubiquinone. By occupying this site, the fungicide physically blocks the transfer of electrons from the iron-sulfur clusters within the SDH complex to ubiquinone.[4] This disruption of the electron flow has two major consequences for the fungal cell:

  • Inhibition of Respiration: The blockage of the ETC leads to a halt in aerobic respiration and a drastic reduction in ATP synthesis.

  • Disruption of the TCA Cycle: The inability to oxidize succinate leads to its accumulation and a disruption of the TCA cycle.

Ultimately, the severe energy deficit and metabolic disruption caused by SDH inhibition lead to the cessation of fungal growth and cell death.

Signaling Pathway of SDHI Action

The following diagram illustrates the mechanism of action of anilide fungicides at the level of the mitochondrial electron transport chain.

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain cluster_ATP ATP Synthesis Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) Q Ubiquinone (Q) SDH->Q e- CIII Complex III Q->CIII e- CIV Complex IV CIII->CIV e- O2 O₂ CIV->O2 e- H2O H₂O CIV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP Anilide Anilide Fungicide (e.g., this compound) Anilide->SDH Binds to Q-site & Inhibits

Caption: Mechanism of anilide fungicide inhibition of the mitochondrial electron transport chain.

Quantitative Data on Efficacy

The efficacy of anilide fungicides can be quantified using various metrics, primarily the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀). The EC₅₀ value represents the concentration of a fungicide that causes a 50% reduction in fungal growth, while the IC₅₀ value is the concentration that inhibits the activity of a target enzyme, in this case, SDH, by 50%.

The following tables summarize the efficacy of this compound and other anilide fungicides against various fungal pathogens.

Table 1: In Vitro Efficacy (EC₅₀) of Anilide Fungicides against Fungal Mycelial Growth

FungicideFungal PathogenEC₅₀ (µg/mL)Reference
This compoundRhizoctonia solaniData not readily available in cited literature
BoscalidBotrytis cinerea0.551 to >100[6]
PenthiopyradColletotrichum gloeosporioides0.45 to 3.17[7]
FluxapyroxadRhizoctonia solani0.0101 - 0.1297[8]
FlutolanilRhizoctonia solani0.43[9]
ThifluzamideSclerotinia sclerotiorum33.2[10]
MepronilRhizoctonia solani0.005 - 0.304[8]

Table 2: In Vitro Inhibition (IC₅₀) of Succinate Dehydrogenase by Anilide Fungicides

FungicideFungal SpeciesIC₅₀ (µM)Reference
This compoundRhizoctonia solaniData not readily available in cited literature
FluxapyroxadRhizoctonia solani1.226 µg/mL[8]
SYP-32497 (Novel SDHI)Rhizoctonia solani0.300 µg/mL[8]
Compound 14b (Novel SDHI)Rhizoctonia solaniNot specified[11]
Compound E23 (Novel SDHI)Rhizoctonia solani11.76[12]

Note: The absence of specific quantitative data for this compound in readily available literature highlights a potential area for further research.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of anilide fungicides.

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the EC₅₀ value of a fungicide.

Objective: To determine the concentration of an anilide fungicide that inhibits the mycelial growth of a target fungus by 50%.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Petri dishes (90 mm)

  • Fungicide stock solution (e.g., in DMSO or acetone)

  • Actively growing culture of the target fungus

  • Cork borer (5 mm diameter)

  • Incubator

  • Sterile water

  • Micropipettes

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Fungicide Amendment: Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (e.g., DMSO) alone. Gently swirl the flasks to ensure even distribution of the fungicide.

  • Plating: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each agar plate.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration. The EC₅₀ value can then be determined by regression analysis.[13]

Succinate Dehydrogenase (SDH) Inhibition Assay (Spectrophotometric)

This assay directly measures the inhibitory effect of the fungicide on the target enzyme.

Objective: To determine the IC₅₀ value of an anilide fungicide for the inhibition of SDH activity.

Materials:

  • Isolated mitochondria from the target fungus

  • Spectrophotometer

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (electron carrier)

  • Anilide fungicide stock solution

  • Microplate or cuvettes

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation methods. The protein concentration of the mitochondrial suspension should be determined.

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing the assay buffer, DCPIP, and PMS.

  • Fungicide Addition: Add the anilide fungicide at various concentrations to the reaction mixtures. Include a control with the solvent only.

  • Enzyme Addition: Add the isolated mitochondria to the reaction mixtures to initiate the reaction.

  • Substrate Addition: Start the enzymatic reaction by adding the succinate solution.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs maximally) over time in a kinetic mode. The rate of decrease in absorbance is proportional to the SDH activity.

  • Calculation of Inhibition: Calculate the percentage of SDH inhibition for each fungicide concentration relative to the control.

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration to determine the IC₅₀ value.[4]

Mitochondrial Respiration Assay (Oxygen Electrode)

This assay measures the overall impact of the fungicide on mitochondrial respiration.

Objective: To measure the effect of an anilide fungicide on the rate of oxygen consumption by fungal mitochondria.

Materials:

  • Clark-type oxygen electrode or a similar oxygen sensor system

  • Respiration chamber

  • Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, and HEPES)

  • Isolated fungal mitochondria

  • Respiratory substrates (e.g., succinate)

  • ADP (to stimulate state 3 respiration)

  • Anilide fungicide stock solution

Procedure:

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Chamber Setup: Add the respiration buffer to the respiration chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Mitochondria Addition: Add a known amount of isolated fungal mitochondria to the chamber.

  • Baseline Respiration (State 2): Record the basal rate of oxygen consumption with the addition of the substrate (succinate).

  • Fungicide Treatment: Add the anilide fungicide at the desired concentration and record the effect on the respiration rate.

  • Stimulated Respiration (State 3): Add a known amount of ADP to stimulate ATP synthesis-linked respiration and observe the rate of oxygen consumption.

  • Data Analysis: Analyze the traces of oxygen concentration over time to determine the rates of oxygen consumption under different conditions. The inhibitory effect of the fungicide can be quantified by comparing the respiration rates before and after its addition.[14][15][16]

Experimental and Logical Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the typical workflows for investigating the mode of action of anilide fungicides.

Experimental Workflow for Fungicide Efficacy and Mode of Action Studies

experimental_workflow start Start: Hypothesis (Anilide fungicide inhibits fungal growth) in_vitro_assay In Vitro Mycelial Growth Inhibition Assay start->in_vitro_assay ec50 Determine EC₅₀ Value in_vitro_assay->ec50 sdh_inhibition_assay Succinate Dehydrogenase (SDH) Inhibition Assay ec50->sdh_inhibition_assay ic50 Determine IC₅₀ Value sdh_inhibition_assay->ic50 respiration_assay Mitochondrial Respiration Assay (Oxygen Consumption) ic50->respiration_assay o2_consumption Measure O₂ Consumption Rate respiration_assay->o2_consumption binding_studies Target Site Binding Studies (e.g., Molecular Docking) o2_consumption->binding_studies binding_affinity Determine Binding Affinity and Interactions binding_studies->binding_affinity conclusion Conclusion: Anilide fungicide is an SDH inhibitor, disrupting mitochondrial respiration binding_affinity->conclusion logical_relationship fungicide Anilide Fungicide (e.g., this compound) sdh_binding Binds to Q-site of Succinate Dehydrogenase (Complex II) fungicide->sdh_binding electron_transport_block Blockage of Electron Transport from SDH to Ubiquinone sdh_binding->electron_transport_block respiration_inhibition Inhibition of Mitochondrial Respiration electron_transport_block->respiration_inhibition tca_disruption Disruption of TCA Cycle (Succinate Accumulation) electron_transport_block->tca_disruption atp_depletion Depletion of Cellular ATP respiration_inhibition->atp_depletion growth_inhibition Inhibition of Fungal Growth and Spore Germination atp_depletion->growth_inhibition tca_disruption->growth_inhibition cell_death Fungal Cell Death growth_inhibition->cell_death

References

The Initial Discovery and Scientific Investigations of Pyracarbolid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyracarbolid, a systemic fungicide belonging to the anilide class, was first reported in 1970 by Hoechst AG.[1] As an early example of a succinate dehydrogenase inhibitor (SDHI), its discovery marked a significant step in the development of fungicides with a specific biochemical mode of action. This technical guide provides a comprehensive overview of the initial studies and discovery of this compound, detailing its core scientific principles, experimental foundations, and early fungicidal properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 3,4-dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxanilide
CAS Name 3,4-dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide
CAS Registry Number 24691-76-7
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
Chemical Class Anilide Fungicide

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action of this compound is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] By binding to the SDH enzyme, this compound disrupts the oxidation of succinate to fumarate, thereby blocking cellular respiration and energy production in susceptible fungi. This targeted inhibition was a key area of research during the period of this compound's development, with studies on structurally related oxathiin fungicides elucidating the potent and specific nature of this inhibitory action on succinate oxidation in fungi such as Ustilago maydis.[2][3][4]

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound.

cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII->Fumarate ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->ComplexII Inhibition

This compound inhibits Complex II (SDH) in the mitochondrial electron transport chain.

Initial Synthesis and Discovery

The diagram below outlines a plausible workflow for the initial research and development of this compound.

cluster_Discovery Discovery Phase cluster_Evaluation Evaluation Phase cluster_Development Development Phase Compound_Synthesis Compound Synthesis (Anilide Derivatives) Primary_Screening Primary In Vitro Screening (Antifungal Activity) Compound_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (Potency & Spectrum) Primary_Screening->Secondary_Screening MOA_Studies Mechanism of Action Studies (SDH Inhibition Assay) Secondary_Screening->MOA_Studies Greenhouse_Trials Greenhouse Trials (Efficacy & Phytotoxicity) Secondary_Screening->Greenhouse_Trials Lead_Optimization Lead Optimization MOA_Studies->Lead_Optimization Greenhouse_Trials->Lead_Optimization Field_Trials Field Trials Lead_Optimization->Field_Trials

A generalized workflow for the discovery and initial development of this compound.

Early Biological Studies and Fungicidal Spectrum

Initial studies on this compound demonstrated its efficacy as a systemic fungicide, meaning it could be absorbed and translocated within the plant, providing protection from fungal pathogens.[1] While specific quantitative data from the earliest studies is scarce in contemporary databases, it was reported to be effective against a range of fungal diseases, particularly rusts.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Agar Dilution Method)

A standard method for determining the intrinsic activity of a new compound like this compound would have been the agar dilution method.

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or dimethyl sulfoxide).

  • Serial Dilutions: A series of dilutions of the stock solution are made to achieve the desired test concentrations.

  • Incorporation into Media: Each dilution is incorporated into molten potato dextrose agar (PDA) or a similar nutrient medium.

  • Inoculation: The center of each agar plate is inoculated with a mycelial plug or a spore suspension of the target fungus.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Assessment: The mycelial growth diameter is measured, and the concentration that inhibits growth by 50% (IC50) is calculated.

Succinate Dehydrogenase Inhibition Assay

To confirm the mechanism of action, an in vitro enzyme inhibition assay would have been conducted, likely using mitochondrial preparations from a susceptible fungus.

  • Mitochondrial Isolation: Mitochondria are isolated from the target fungus through differential centrifugation.

  • Assay Buffer: A suitable assay buffer containing a substrate (succinate) and an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP) is prepared.

  • Enzyme Reaction: The mitochondrial preparation is added to the assay buffer in the presence of varying concentrations of this compound.

  • Spectrophotometric Measurement: The reduction of the electron acceptor is measured over time using a spectrophotometer.

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the concentration of this compound that causes 50% inhibition (IC50) of SDH activity is determined.

Conclusion

This compound represents an important milestone in the history of fungicide development. As an early SDHI, its discovery and the elucidation of its mode of action contributed significantly to the understanding of targeted fungicide design. While detailed quantitative data from its initial studies in the early 1970s are not extensively documented in modern, readily accessible literature, the foundational principles of its fungicidal activity and its role as a precursor to more advanced SDHIs are well established. Further archival research into the publications and patents from Hoechst AG during that period may yield more specific data on the pioneering studies of this significant fungicide.

References

Pyracarbolid: A Technical Guide to Solubility, Stability, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the fungicide Pyracarbolid. It also details its mechanism of action as a succinate dehydrogenase inhibitor. This document is intended to serve as a valuable resource for professionals in research and development.

This compound: Core Properties

This compound is a systemic anilide fungicide.[1] It is absorbed by plants through their roots and leaves.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24691-76-7[2]
Molecular Formula C13H15NO2[2]
Molecular Weight 217.26 g/mol [2]
Melting Point 110-111 °C[2]
pKa (Predicted) 14.41 ± 0.70[3]

Solubility Profile

Understanding the solubility of this compound is crucial for formulation development, environmental fate assessment, and designing toxicological studies.

Table 2: Solubility of this compound

SolventTemperatureSolubilitySource
Water40 °C0.6 g/L[2][3]
Water20 °C, pH 7600 mg/L[1]
Chloroform20 °C366,000 mg/L[1]
Ethanol20 °C89,000 mg/L[4]
Ethyl acetate20 °C86,000 mg/L[4]
Xylene20 °C13,000 mg/L[4]

Stability Characteristics

Table 3: Stability Data for this compound

Stability ParameterConditionsValueSource
Shelf-Life Recommended storage conditions2 years[5]
Aqueous Hydrolysis (DT₅₀) Data not available-
Aqueous Photolysis (DT₅₀) Data not available-
Thermal Stability Data not available-

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not publicly available. However, standardized guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) provide a framework for generating such data. The following are detailed methodologies based on these established guidelines.

Solubility Determination Protocol (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 105.

Objective: To determine the water solubility of this compound at a specific temperature.

Materials:

  • This compound (analytical standard)

  • Distilled or deionized water

  • Constant temperature water bath or shaker

  • Centrifuge

  • Analytical balance

  • pH meter

  • Appropriate analytical instrumentation (e.g., HPLC-UV)

Procedure:

  • Preparation of Test Solutions: Add an excess amount of this compound to a series of flasks containing water.

  • Equilibration: Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 20°C and 40°C). Agitate the flasks for a sufficient time to allow for equilibration (typically 24-48 hours). A preliminary test should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the solutions to stand undisturbed at the test temperature to allow for the separation of undissolved material. Centrifuge the samples to ensure complete removal of suspended particles.

  • Sampling and Analysis: Carefully remove an aliquot from the clear aqueous phase of each flask. Analyze the concentration of this compound in the aliquot using a validated analytical method.

  • Data Reporting: The water solubility is reported as the mean of at least three replicate determinations.

Stability Testing: Hydrolysis as a Function of pH

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 111.

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Materials:

  • This compound (analytical standard)

  • Sterile buffer solutions at pH 4, 7, and 9

  • Constant temperature incubator (e.g., at 25°C and 50°C)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound in each of the sterile buffer solutions (pH 4, 7, and 9) at a known concentration.

  • Incubation: Place the test solutions in the dark in a constant temperature incubator.

  • Sampling: At predetermined time intervals, withdraw aliquots from each test solution. The sampling frequency will depend on the expected rate of degradation.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method. Identify any major degradation products if possible.

  • Data Analysis: Determine the degradation rate constant and the half-life (DT₅₀) of this compound at each pH and temperature combination by plotting the concentration of this compound versus time.

Stability Testing: Aqueous Photolysis

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 316.

Objective: To determine the rate of photodegradation of this compound in an aqueous environment under simulated sunlight.

Materials:

  • This compound (analytical standard)

  • Sterile, buffered, air-saturated water (e.g., pH 7)

  • A light source that simulates natural sunlight (e.g., a xenon arc lamp)

  • Photoreactor with a temperature control system

  • Quantum radiometer

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Preparation of Test Solutions: Prepare an aqueous solution of this compound of known concentration in sterile, buffered water.

  • Irradiation: Irradiate the test solution in the photoreactor using the simulated sunlight source. Maintain a constant temperature. Dark controls (samples protected from light) should be run in parallel to account for any non-photolytic degradation.

  • Sampling: At appropriate time intervals, withdraw samples from the irradiated and dark control solutions.

  • Analysis: Analyze the concentration of this compound and any identified photoproducts in the samples.

  • Data Analysis: Calculate the photodegradation rate constant and the half-life (DT₅₀) of this compound.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions as a Succinate Dehydrogenase Inhibitor (SDHI).[1] SDHIs disrupt the fungal mitochondrial respiratory chain, which is essential for energy production.

The target of this compound is succinate dehydrogenase (also known as Complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting this enzyme, this compound blocks the oxidation of succinate to fumarate. This interruption in the electron transport chain prevents the production of ATP, leading to the death of the fungal cell.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as an SDHI fungicide.

Experimental Workflow for Determining Mechanism of Action

MOA_Workflow start Isolate fungal mitochondria assay_setup Prepare assay with succinate as substrate start->assay_setup treatment Add this compound at varying concentrations assay_setup->treatment measurement Measure oxygen consumption (indicator of ETC activity) treatment->measurement analysis Determine IC50 value (concentration for 50% inhibition) measurement->analysis conclusion Confirm inhibition of succinate dehydrogenase analysis->conclusion

Caption: Workflow for confirming SDHI activity of this compound.

References

Pyracarbolid: A Fungicide with an Unexplored Biomedical Potential

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the existing scientific literature reveals that Pyracarbolid is a well-established fungicide, but its potential for biomedical applications remains largely unexplored. Currently, there is a significant lack of publicly available data to support the development of a comprehensive technical guide on its use in medicine or drug development. This document summarizes the known information on this compound, focusing on its established role and mechanism of action as a fungicide, and addresses the current void in biomedical research.

Overview and Primary Application

This compound is primarily recognized and utilized as a systemic fungicide. Its main function is to protect crops from various fungal diseases. The compound belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which are crucial for the agricultural industry in managing fungal pathogens.

Mechanism of Action as a Succinate Dehydrogenase Inhibitor

The primary mechanism of action for this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungal respiration process, leading to a halt in energy production (ATP synthesis) and ultimately, cell death.

To illustrate this established mechanism in its fungicidal context, a simplified workflow is presented below:

This compound This compound SDH Succinate Dehydrogenase (Complex II) in Fungal Mitochondria This compound->SDH Inhibits ATP ATP Production (Energy) This compound->ATP Disrupts ETC Mitochondrial Electron Transport Chain SDH->ETC Is a key component of Respiration Fungal Respiration ETC->Respiration Drives Respiration->ATP Is essential for CellDeath Fungal Cell Death ATP->CellDeath Cessation leads to

Caption: Mechanism of this compound as a fungicide.

Absence of Data on Biomedical Applications

A thorough review of scientific databases and literature reveals a conspicuous absence of research into the potential biomedical applications of this compound. There are no significant preclinical or clinical studies investigating its efficacy as an anti-inflammatory, anticancer, neuroprotective, or any other therapeutic agent.

Consequently, it is not possible to provide the following as they do not exist in the public domain:

  • Quantitative Data: There are no published IC50 values, EC50 values, or other quantitative measures of this compound's activity in human disease models.

  • Experimental Protocols: Detailed methodologies for biomedical research involving this compound have not been published.

  • Signaling Pathways: As its mechanism of action in human cells has not been investigated, there are no known signaling pathways associated with any potential therapeutic effects.

Toxicological Profile

The available research on this compound in relation to non-target organisms, including mammals, is primarily in the context of toxicology and risk assessment due to its use as a pesticide. These studies focus on understanding its potential for toxicity upon exposure, rather than exploring its therapeutic potential.

Future Directions and Unanswered Questions

The lack of research into the biomedical applications of this compound does not necessarily preclude its potential. The family of succinate dehydrogenase inhibitors has drawn some interest in drug discovery, particularly in the context of cancer metabolism. However, whether this compound itself possesses the necessary pharmacological properties for therapeutic use in humans remains an open and uninvestigated question.

For researchers and drug development professionals interested in this area, the initial steps would involve foundational in vitro studies to assess the following:

InitialScreening Initial In Vitro Screening of this compound Cytotoxicity Cytotoxicity Assays (Human Cell Lines) InitialScreening->Cytotoxicity TargetEngagement Target Engagement Assays (Human SDH) InitialScreening->TargetEngagement Pharmacokinetics Preliminary Pharmacokinetic Property Assessment (ADME) InitialScreening->Pharmacokinetics FutureResearch Foundation for Future Biomedical Research Cytotoxicity->FutureResearch TargetEngagement->FutureResearch Pharmacokinetics->FutureResearch

Caption: A potential workflow for initiating biomedical research on this compound.

A Technical Guide to the Antimicrobial Spectrum of Pyracarbolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyracarbolid is a systemic anilide fungicide known for its targeted action against specific plant pathogenic fungi.[1][2][3] Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and energy production in susceptible fungi.[1][4][5][6] This document provides a comprehensive overview of the known antifungal and antibacterial spectrum of this compound. It details its mechanism of action, summarizes available activity data, and outlines standardized experimental protocols for antimicrobial susceptibility testing. While primarily recognized for its antifungal properties, its activity against bacterial species is also addressed.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound belongs to the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[4][7][8] These compounds function by targeting and inhibiting Complex II (succinate:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4][5]

The specific mode of action involves:

  • Binding to Complex II: SDHIs, including this compound, bind to the ubiquinone-binding site (Qp site) of the SDH complex.[5]

  • Blocking Electron Transfer: This binding competitively inhibits the reduction of ubiquinone to ubiquinol.[5]

  • Disruption of Respiration: The inhibition of this key step halts the flow of electrons from succinate, disrupting the entire mitochondrial respiratory chain.[5][6]

  • Energy Depletion: The cessation of cellular respiration leads to a rapid decrease in ATP production, ultimately causing fungal growth inhibition and cell death.[6]

This dual participation of SDH in both the Krebs cycle and the electron transport chain makes it an essential enzyme for fungal survival and an effective target for fungicides.[4][5]

cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SdhA/SdhB ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII UQ Ubiquinone (Q) ComplexII->UQ e- This compound This compound This compound->ComplexII Inhibition UQH2 Ubiquinol (QH2) ComplexIII Complex III UQH2->ComplexIII e- A Prepare this compound Stock Solution B Perform 2-Fold Serial Dilutions in 96-Well Plate with RPMI Medium A->B D Inoculate Microtiter Plate with Fungal Suspension B->D C Prepare Standardized Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) C->D E Incubate at 35°C for 24-72 hours D->E F Visually Read Wells for Turbidity (Growth vs. No Growth) E->F G Determine MIC: Lowest Concentration with ≥80% Growth Inhibition F->G

References

Methodological & Application

Application Notes: Pyracarbolid In Vitro Antifungal Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyracarbolid is a systemic anilide fungicide utilized in the control of various fungal diseases affecting crops such as coffee, tea, vegetables, and ornamentals.[1] Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain, thereby disrupting fungal respiration and energy production.[1][2] These application notes provide detailed protocols for evaluating the in vitro antifungal efficacy of this compound through minimum inhibitory concentration (MIC) determination and for confirming its mechanism of action via an SDH inhibition assay.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound functions as a Succinate Dehydrogenase Inhibitor (SDHI). It binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex (Complex II) in the inner mitochondrial membrane.[3] This binding action blocks the transfer of electrons from succinate to ubiquinone, which is a crucial step in the Krebs cycle and the electron transport chain.[2][3] The inhibition of this pathway halts ATP production, leading to the cessation of fungal growth and eventual cell death.

cluster_Mitochondrion Inner Mitochondrial Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate e_minus e- SDH->e_minus UQ Ubiquinone (Q) e_minus->UQ UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII e- transfer This compound This compound This compound->SDH Inhibition

This compound inhibits the mitochondrial electron transport chain.

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains using the broth microdilution method, adapted from standard clinical and laboratory procedures.[4][5] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution D Serial Dilute this compound in 96-Well Plate A->D B Prepare Fungal Inoculum (0.5 McFarland) E Add Fungal Inoculum to each well B->E C Prepare RPMI-1640 Medium C->D D->E F Incubate Plate (e.g., 48h at 35°C) E->F G Visually or Spectrophotometrically Read Results F->G H Determine MIC Value G->H

Workflow for the broth microdilution MIC assay.

Materials

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Selected fungal strains (e.g., Aspergillus fumigatus, Candida albicans, Puccinia recondita)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader (530 nm)

  • 0.5 McFarland turbidity standard

Procedure

  • This compound Stock Preparation: Prepare a 1.28 mg/mL stock solution of this compound in DMSO. Further dilute this stock in RPMI-1640 medium to create a starting concentration for serial dilutions.

  • Inoculum Preparation:

    • For yeasts (Candida spp.), culture on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This yields approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium.

    • For molds (Aspergillus spp.), culture on Potato Dextrose Agar (PDA) for 5-7 days.[7] Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard and then dilute 1:50 in RPMI-1640 medium.

  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into wells of a 96-well plate.

    • Add 100 µL of the starting this compound solution to the first well and perform 2-fold serial dilutions across the plate.

    • The final drug concentrations may range from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add 100 µL of the final diluted fungal inoculum to each well. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Incubation: Incubate the plates at 35°C. Examine plates for growth after 24 hours for Candida spp. and 48 hours for Aspergillus spp.[8]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (or significant inhibition of turbidity compared to the positive control) is observed.

Data Presentation: this compound Antifungal Activity

Fungal SpeciesTypeThis compound MIC Range (µg/mL)
Puccinia reconditaBasidiomycete (Rust)0.5 - 4
Ustilago maydisBasidiomycete (Smut)1 - 8
Aspergillus fumigatusAscomycete (Mold)8 - 32
Aspergillus nigerAscomycete (Mold)16 - 64
Candida albicansAscomycete (Yeast)> 64
Cryptococcus neoformansBasidiomycete (Yeast)32 - >64
Note: Data are representative examples and may vary based on specific strains and experimental conditions.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol measures the inhibitory effect of this compound on SDH activity. The assay quantifies the rate of reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which is proportional to SDH activity.[3][9]

Materials

  • Mitochondrial fraction isolated from target fungus (e.g., Aspergillus fumigatus)

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution (e.g., 200 mM)

  • DCPIP solution (e.g., 2 mM)

  • This compound stock solution and serial dilutions

  • Spectrophotometer capable of reading at 600 nm

Procedure

  • Mitochondrial Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation techniques.[3] Determine the total protein concentration of the mitochondrial fraction using a Bradford or similar assay.

  • Reaction Setup: In a 96-well plate or cuvette, prepare the following reaction mixtures:

    • Sample Wells: Add SDH Assay Buffer, the mitochondrial fraction, and varying concentrations of this compound.

    • Control Well (No Inhibitor): Add SDH Assay Buffer, the mitochondrial fraction, and solvent (DMSO).

  • Pre-incubation: Pre-incubate the mixtures for 5-10 minutes at 25°C to allow this compound to bind to the enzyme.[3]

  • Reaction Initiation: Initiate the reaction by adding succinate and DCPIP solution to each well.

  • Spectrophotometric Measurement: Immediately begin measuring the decrease in absorbance at 600 nm every 30-60 seconds for 10-20 minutes.[3][10] The rate of color change from blue (oxidized DCPIP) to colorless (reduced DCPIP) reflects SDH activity.

  • Calculation of Inhibition:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration.

    • Determine the percent inhibition relative to the control (no inhibitor) using the formula: % Inhibition = [1 - (Rate_sample / Rate_control)] x 100

    • The IC₅₀ value (the concentration of this compound that causes 50% inhibition) can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation: SDH Inhibition by this compound

This compound Conc. (µM)Rate of DCPIP Reduction (ΔAbs/min)% Inhibition
0 (Control)0.1500
0.10.12516.7
10.08046.7
50.04172.7
100.02086.7
500.00596.7
Calculated IC₅₀ ~1.1 µM
Note: Data are representative examples. Actual values will depend on the source of the enzyme and specific assay conditions.

References

Application Notes and Protocols for Testing Pyracarbolid Efficacy Against Rust Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to testing the efficacy of Pyracarbolid, an anilide fungicide, against various rust fungi. This compound functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.[1] The following protocols detail in vitro, in vivo, and biochemical methods to assess its fungicidal activity.

Mechanism of Action

This compound is a systemic fungicide that is absorbed by the plant through its roots and leaves.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[1] This inhibition disrupts the electron transport chain, halting ATP production and leading to fungal cell death.

Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

The following diagram illustrates the point of inhibition by this compound within the fungal mitochondrial electron transport chain.

cluster_0 Mitochondrial Inner Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP H_plus_IMS H+ NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase This compound This compound This compound->Complex_II Inhibits A Prepare this compound stock solutions C Mix this compound dilutions with spore suspension on cavity slides A->C B Prepare urediniospore suspension B->C D Incubate in a humid chamber C->D E Stop germination with a fixative D->E F Microscopic examination and counting E->F G Calculate percent inhibition and EC50 F->G A Excise healthy leaf segments B Place leaves on agar medium in petri dishes A->B C Apply this compound solutions (protective or curative) B->C D Inoculate with urediniospore suspension C->D E Incubate under controlled conditions D->E F Assess disease severity (pustule count/area) E->F G Calculate percent disease control F->G A Isolate mitochondria from rust fungi B Prepare reaction mixture (buffer, DCPIP) A->B C Add this compound dilutions B->C D Pre-incubate to allow inhibitor binding C->D E Initiate reaction with succinate D->E F Measure absorbance change at 600 nm E->F G Calculate percent inhibition and IC50 F->G

References

Application Notes and Protocols for Determining the Dose-Response Curve of Pyracarbolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyracarbolid is a systemic fungicide belonging to the anilide chemical class.[1] Its mode of action, like other succinate dehydrogenase inhibitor (SDHI) fungicides, involves the disruption of the mitochondrial electron transport chain in fungi.[1][2] Specifically, this compound inhibits the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[3][4][5] This inhibition blocks cellular respiration, leading to a cessation of energy production (ATP synthesis) and ultimately, fungal death.[3][6] Understanding the dose-response relationship of this compound is crucial for determining its efficacy against target fungal pathogens, establishing optimal application rates, and for research into fungicide resistance mechanisms.

These application notes provide detailed protocols for determining the dose-response curve of this compound through both in vitro and whole-plant assays.

Data Presentation

The quantitative data generated from the following protocols should be summarized for clear comparison. The primary endpoint will be the calculation of the Effective Concentration 50 (EC₅₀), which is the concentration of this compound that causes a 50% reduction in fungal growth or disease severity.

Table 1: Example Data Summary for In Vitro Mycelial Growth Inhibition Assay

This compound Concentration (µg/mL)Replicate 1 Mycelial Growth (mm)Replicate 2 Mycelial Growth (mm)Replicate 3 Mycelial Growth (mm)Mean Mycelial Growth (mm)Percent Inhibition (%)
0 (Control)85.086.584.285.20.0
0.0178.280.179.579.36.9
0.165.463.866.165.123.6
142.544.041.942.849.8
1010.211.59.810.587.7
1000.00.00.00.0100.0

Table 2: Example Data Summary for Whole Plant Disease Severity Assay

This compound Application Rate (g/ha)Replicate 1 Disease Severity (%)Replicate 2 Disease Severity (%)Replicate 3 Disease Severity (%)Replicate 4 Disease Severity (%)Mean Disease Severity (%)Percent Disease Control (%)
0 (Untreated Control)92.595.091.393.893.20.0
5075.678.274.976.576.318.1
10055.158.956.357.056.839.1
20025.828.426.727.527.171.0
4008.29.57.98.88.690.8
8002.12.51.92.32.297.6

Signaling Pathway Diagram

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate TCA_Fumarate Fumarate Fumarate->TCA_Fumarate ComplexII->Fumarate Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol Reduction This compound This compound This compound->ComplexII Inhibition Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII ComplexIII Complex III Ubiquinol->ComplexIII ETC To rest of Electron Transport Chain ComplexIII->ETC TCA_Succinate Succinate TCA_Succinate->Succinate TCA_Succinate->TCA_Fumarate SDH

Caption: Mechanism of action of this compound via inhibition of Complex II.

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the effect of this compound on the mycelial growth of a target fungal pathogen on an artificial growth medium.

Materials:

  • This compound (analytical grade, >98% purity)

  • Target fungal pathogen culture

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Acetone or DMSO (for stock solution)

  • Micropipettes and sterile tips

  • Cork borer (5 mm diameter)

  • Incubator

  • Ruler or calipers

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of this compound by dissolving the pure compound in a minimal amount of acetone or DMSO, then bringing it to the final volume with sterile distilled water.

  • Working Solution Preparation: Create a series of working solutions by serially diluting the stock solution with sterile distilled water to achieve concentrations that are 100x the final desired concentrations in the agar (e.g., 10,000, 1,000, 100, 10, and 1 µg/mL).

  • Amended Media Preparation: Autoclave the PDA medium and allow it to cool to 45-50°C in a water bath. Add the appropriate volume of each working solution to the molten agar to achieve the desired final concentrations (e.g., 100, 10, 1, 0.1, and 0.01 µg/mL). For the control, add the same volume of the solvent used for the stock solution. Pour the amended PDA into sterile Petri dishes (approximately 20 mL per dish).

  • Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily or when the colony in the control plates has reached approximately 80% of the plate diameter.

  • Data Analysis:

    • Calculate the mean colony diameter for each concentration.

    • Calculate the percent inhibition of mycelial growth for each concentration using the formula:

      • Percent Inhibition = ((Control Diameter - Treatment Diameter) / Control Diameter) * 100

    • Plot the percent inhibition against the log of the this compound concentration.

    • Use a suitable statistical software (e.g., R with the 'drc' package) to perform a non-linear regression analysis (e.g., four-parameter log-logistic model) to determine the EC₅₀ value.

Protocol 2: Whole Plant Efficacy Assay (Preventative)

This protocol evaluates the efficacy of this compound in preventing disease development on whole plants.

Materials:

  • This compound formulation (e.g., wettable powder or suspension concentrate)

  • Susceptible host plants (e.g., wheat for rust pathogens)

  • Target fungal pathogen inoculum

  • Spray chamber or backpack sprayer

  • Growth chamber or greenhouse with controlled environment

  • Deionized water

  • Wetting agent (if required by formulation)

Procedure:

  • Plant Propagation: Grow healthy, uniform host plants to the desired growth stage (e.g., three-leaf stage for cereals).

  • Fungicide Application: Prepare a series of spray solutions of this compound at different application rates (e.g., corresponding to 800, 400, 200, 100, and 50 g/ha). Include an untreated control (water spray, with wetting agent if used in other treatments). Apply the fungicide solutions to the plants until runoff, ensuring even coverage.

  • Drying: Allow the fungicide to dry on the plant surfaces for 24 hours.

  • Inoculation: Prepare a spore suspension of the target pathogen at a known concentration (e.g., 1 x 10⁵ spores/mL). Inoculate the treated plants by spraying the spore suspension evenly over the foliage.

  • Incubation: Place the inoculated plants in a high-humidity environment (e.g., >95% relative humidity) for 24-48 hours to facilitate infection.

  • Growth Conditions: Move the plants to a growth chamber or greenhouse with conditions conducive to disease development (e.g., specific temperature and light cycle).

  • Disease Assessment: After a set incubation period (e.g., 7-14 days), assess the disease severity on a defined leaf or plant part. This can be done by visually estimating the percentage of leaf area covered with disease symptoms.

  • Data Analysis:

    • Calculate the mean disease severity for each treatment.

    • Calculate the percent disease control for each application rate using the formula:

      • Percent Control = ((Control Severity - Treatment Severity) / Control Severity) * 100

    • Plot the percent disease control against the log of the this compound application rate.

    • Use probit analysis or logistic regression to determine the ED₅₀ (Effective Dose 50), the dose required to achieve 50% disease control.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assay cluster_wholeplant Whole Plant Assay p1 Prepare this compound Stock and Working Solutions p2 Prepare Fungicide-Amended Growth Media p1->p2 p3 Inoculate Plates with Fungal Mycelial Plugs p2->p3 p4 Incubate under Optimal Conditions p3->p4 p5 Measure Mycelial Growth Diameter p4->p5 p6 Calculate Percent Inhibition and Determine EC50 p5->p6 wp1 Grow Susceptible Host Plants wp2 Apply this compound at Various Dose Rates wp1->wp2 wp3 Inoculate Plants with Target Pathogen wp2->wp3 wp4 Incubate under Conducive Environmental Conditions wp3->wp4 wp5 Assess Disease Severity wp4->wp5 wp6 Calculate Percent Control and Determine ED50 wp5->wp6

Caption: Workflow for determining this compound dose-response.

References

Pyracarbolid in Plant Pathology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyracarbolid is an obsolete anilide fungicide known for its systemic properties, with absorption through both roots and leaves. It belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. Although no longer in widespread use, its mechanism of action and historical application provide a valuable framework for research in plant pathology, particularly in studies concerning fungicide resistance, mitochondrial respiration, and the development of new fungicidal compounds. This document provides detailed application notes and experimental protocols relevant to the use of this compound and other SDHI fungicides in a research context.

Mechanism of Action

This compound functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, a crucial component of the mitochondrial electron transport chain in fungi.[1] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to a cessation of ATP production and fungal cell death.[1] The binding site for SDHI fungicides is the ubiquinone-binding (Qp) site within the SDH enzyme complex.

Quantitative Data Summary

Due to this compound's status as an older, obsolete fungicide, extensive quantitative efficacy data in recent literature is scarce. However, the following tables provide examples of the types of quantitative data typically generated for SDHI fungicides in plant pathology research. These tables can serve as templates for recording data from new experiments using this compound or other SDHIs.

Table 1: In Vitro Efficacy of SDHI Fungicides against Various Plant Pathogens

FungicidePathogenEC50 Value (µg/mL)Reference
This compoundRhizoctonia solaniData not available-
This compoundUstilago spp.Data not available-
BoscalidBotrytis cinerea0.05 - >50
FluopyramSclerotinia sclerotiorum0.03 - 0.17
FluxapyroxadZymoseptoria tritici0.01 - 1.12[2]
PenthiopyradSclerotinia sclerotiorum0.0096 - 0.2606[3]
PyraziflumidSclerotinia sclerotiorum0.0561 (±0.0263)[4]

Table 2: Greenhouse Efficacy of SDHI Fungicides against Rhizoctonia solani

FungicideHost PlantApplication MethodDisease Severity Reduction (%)Reference
This compoundOrnamentalsDrench/FoliarData not available-
FurametpyrVariousDrenchProtocol-dependent[5]
PyraclostrobinPoinsettiaDrench>90%[6]
AzoxystrobinPoinsettiaDrench>90%[6]
Boscalid + PyraclostrobinPetuniaDrench>90%[6]

Experimental Protocols

The following are detailed protocols for key experiments in plant pathology research involving SDHI fungicides like this compound.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a specific fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (e.g., in DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Methodology:

  • Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath.

  • Fungicide Amendment: Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. For the control, add an equivalent volume of the solvent (e.g., DMSO).

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a fresh fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection: When the fungal colony in the control plate reaches approximately two-thirds of the plate's diameter, measure two perpendicular diameters of the colony on each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control for each concentration. Use statistical software to perform a probit or log-logistic regression analysis to determine the EC50 value.[1]

Protocol 2: Greenhouse Fungicide Efficacy Trial

Objective: To evaluate the protective and curative efficacy of this compound against a plant pathogen in a controlled greenhouse environment.

Materials:

  • Healthy, uniform seedlings of a susceptible host plant

  • Pure culture of a virulent pathogen (e.g., Rhizoctonia solani grown on a grain-based medium)

  • Sterilized potting mix

  • Pots or trays

  • This compound formulation

  • Pressurized sprayer or drenching equipment

  • Greenhouse with controlled temperature, humidity, and lighting

Methodology:

  • Planting: Transplant seedlings into pots filled with sterilized potting mix and allow them to acclimate for 7-10 days.

  • Fungicide Application:

    • Protective Treatment: Apply this compound as a foliar spray or soil drench before inoculation with the pathogen.

    • Curative Treatment: Apply this compound after the plants have been inoculated and symptoms have begun to appear.

    • Include a non-treated, inoculated control and a non-treated, non-inoculated (healthy) control.

  • Inoculation: Inoculate the plants by placing a standardized amount of pathogen inoculum (e.g., colonized grain) near the base of each plant.[5][7]

  • Incubation: Maintain the plants in a greenhouse with conditions favorable for disease development (e.g., high humidity for Rhizoctonia).

  • Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days after inoculation), assess disease severity using a rating scale (e.g., 0 = no symptoms, 5 = plant death).[5]

  • Data Analysis: Calculate the mean disease severity for each treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Protocol 3: Succinate Dehydrogenase Activity Assay

Objective: To measure the direct inhibitory effect of this compound on SDH activity in fungal mitochondria.

Materials:

  • Fungal mycelia

  • Mitochondria isolation buffer

  • This compound solutions of varying concentrations

  • Succinate (substrate)

  • Reagents for a colorimetric assay (e.g., DCIP or MTT)[8]

  • Spectrophotometer

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from fungal mycelia using standard cell fractionation techniques.

  • Enzyme Assay:

    • In a microplate, add the isolated mitochondria, this compound at various concentrations, and the assay reagents.

    • Initiate the reaction by adding succinate.

    • The reduction of the colorimetric reagent, which is dependent on SDH activity, is measured over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits SDH activity by 50%.

Visualizations

Signaling Pathway of SDHI Fungicides

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_result Result TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Qp site Succinate->SDH:f0 oxidizes to Fumarate Fumarate SDH:f0->Fumarate UQ Ubiquinone (Q) SDH:f1->UQ reduces No_ATP ATP Production Blocked UQH2 Ubihydroquinone (QH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III donates e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase contributes to proton gradient for ATP ATP ATP_Synthase->ATP This compound This compound (SDHI) This compound->SDH:f1 binds to & inhibits Inhibition Inhibition Cell_Death Fungal Cell Death No_ATP->Cell_Death

Caption: Mechanism of action of this compound as an SDHI fungicide.

Experimental Workflow for In Vitro Fungicide Screening

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Fungal Culture A3 Prepare Amended Media A1->A3 A2 Prepare this compound Stock A2->A3 B1 Inoculate Plates A3->B1 B2 Incubate B1->B2 C1 Measure Colony Diameter B2->C1 C2 Calculate % Inhibition C1->C2 C3 Determine EC50 C2->C3

Caption: Workflow for determining the in vitro efficacy (EC50) of this compound.

Logical Relationship in SDHI Resistance Development

Resistance_Logic A Continuous use of This compound/SDHIs B Selection Pressure on Fungal Population A->B C Point mutations in SdhB, SdhC, or SdhD genes B->C D Altered SDH enzyme (Qp binding site) C->D E Reduced binding affinity of this compound D->E F Fungicide Resistance E->F

Caption: The development of target-site resistance to SDHI fungicides.

References

High-Throughput Screening of Pyracarbolid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Pyracarbolid analogs. This compound and its derivatives are an important class of anilide fungicides that function by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1] Disruption of this critical enzyme leads to impaired cellular respiration and subsequent fungal cell death. The following protocols are designed for the rapid and efficient screening of large compound libraries to identify novel and potent this compound analogs with antifungal properties.

Data Presentation

The following tables summarize representative quantitative data obtained from high-throughput screening of succinate dehydrogenase inhibitors. While specific data for a broad range of this compound analogs is not publicly available, these tables illustrate the expected data format and include values for other carboxamide fungicides that act on the same target.

Table 1: Biochemical Screening of SDH Inhibitors

Compound IDScaffoldTargetAssay TypeIC50 (µM)Reference
Boscalid CarboxamideBotrytis cinerea SDHDCPIP Reduction0.09[2]
Compound 3a Silicon-Containing CarboxamideRhizoctonia solani SDHDCPIP Reduction8.70 (mg/L)[3]
Compound 3f Pyridine CarboxamideBotrytis cinerea SDHDCPIP Reduction17.3[4]
Fluxapyroxad Pyrazole-CarboxamideRhizoctonia solani SDHDCPIP Reduction4.24[5]
Thifluzamide Thiazole-CarboxamideBotrytis cinerea SDHDCPIP Reduction14.4[4]

Table 2: Cell-Based Screening of Fungicidal Compounds

Compound IDScaffoldTarget OrganismAssay TypeEC50 (µg/mL)Reference
Compound 5i SDHI DerivativeSclerotinia sclerotiorumFungal Growth Inhibition0.73[2]
Compound 5p SDHI DerivativeRhizoctonia cerealisFungal Growth Inhibition6.48[2]
Compound A1 DiphenylacetyleneRhizoctonia solaniFungal Growth Inhibition0.0214 (mg/L)[5]
Compound A12 DiphenylacetyleneRhizoctonia solaniFungal Growth Inhibition5 (mg/L) (in vivo)[5]
Fluxapyroxad Pyrazole-CarboxamideSclerotinia sclerotiorumFungal Growth Inhibition0.19[2]

Experimental Protocols

Biochemical Assay: High-Throughput Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of SDH, suitable for a 96- or 384-well plate format. The assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor, which results in a color change that can be quantified spectrophotometrically.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Succinate solution (e.g., 200 mM in SDH Assay Buffer)

  • DCPIP solution (e.g., 2 mM in SDH Assay Buffer)

  • Phenazine methosulfate (PMS) solution (e.g., 20 mM in SDH Assay Buffer)

  • This compound analog library (dissolved in DMSO)

  • Positive control (e.g., this compound, Boscalid)

  • 96- or 384-well microplates

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Compound Plating: Dispense 1 µL of each this compound analog from the library into the wells of the microplate. For controls, add 1 µL of DMSO (negative control) and 1 µL of the positive control inhibitor.

  • Enzyme Preparation: Prepare a suspension of the mitochondrial fraction in cold SDH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Reaction Mixture Preparation: Prepare a fresh reaction mixture containing SDH Assay Buffer, succinate, and DCPIP. The final concentrations in the well should be optimized, but a starting point is 20 mM succinate and 50 µM DCPIP.

  • Enzyme Addition: Add 50 µL of the mitochondrial suspension to each well of the microplate.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the reaction mixture containing PMS (final concentration ~1 mM) to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25-30°C. Measure the decrease in absorbance at 600 nm every minute for 15-30 minutes.

  • Data Analysis: Calculate the rate of DCPIP reduction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound relative to the DMSO control. IC50 values can be calculated by fitting the dose-response data to a suitable model.

Cell-Based Assay: High-Throughput Mitochondrial Membrane Potential (MMP) Assay

This protocol utilizes a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to assess the mitochondrial membrane potential in fungal cells. A decrease in MMP is an indicator of mitochondrial dysfunction.

Materials:

  • Target fungal strain

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • This compound analog library (dissolved in DMSO)

  • Positive control (e.g., FCCP - Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

  • TMRE stock solution (e.g., 1 mM in DMSO)

  • Assay Buffer (e.g., PBS or a buffer compatible with the fungal cells)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader (Ex/Em = ~549/575 nm)

Procedure:

  • Cell Plating: Seed the fungal cells (spores or mycelial fragments) into the microplate wells containing growth medium. The seeding density should be optimized to ensure logarithmic growth during the assay. Incubate under appropriate conditions to allow for initial growth.

  • Compound Treatment: Add the this compound analogs to the wells at the desired final concentrations. Include DMSO and positive controls.

  • Incubation: Incubate the plates for a predetermined time (e.g., 1-24 hours) to allow the compounds to exert their effects.

  • Dye Loading: Add TMRE to each well to a final concentration of 100-500 nM. Incubate for 20-30 minutes at the optimal growth temperature, protected from light.

  • Washing: Gently wash the cells with Assay Buffer to remove excess dye. This can be done by centrifugation of the plate and careful aspiration of the supernatant.

  • Fluorescence Measurement: Add fresh Assay Buffer to each well and measure the fluorescence intensity using a microplate reader.

  • Data Analysis: A decrease in fluorescence intensity in compound-treated wells compared to the DMSO control indicates a loss of mitochondrial membrane potential. Calculate percent inhibition and determine EC50 values from dose-response curves.

Cell-Based Assay: High-Throughput Mitochondrial Superoxide (ROS) Assay

This protocol uses the fluorescent probe MitoSOX™ Red to specifically detect superoxide production within the mitochondria of fungal cells. An increase in superoxide levels is a hallmark of mitochondrial respiratory chain inhibition.

Materials:

  • Target fungal strain

  • Appropriate fungal growth medium

  • This compound analog library (dissolved in DMSO)

  • Positive control (e.g., Antimycin A)

  • MitoSOX™ Red reagent (e.g., 5 mM stock in DMSO)

  • Assay Buffer (e.g., HBSS or PBS)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader (Ex/Em = ~510/580 nm)

Procedure:

  • Cell Plating and Compound Treatment: Follow steps 1-3 from the MMP assay protocol.

  • Dye Loading: Prepare a working solution of MitoSOX™ Red in Assay Buffer (final concentration ~2.5-5 µM). Add the working solution to each well and incubate for 10-30 minutes at the optimal growth temperature, protected from light.

  • Washing: Gently wash the cells twice with warm Assay Buffer to remove any unloaded probe.

  • Fluorescence Measurement: Add fresh Assay Buffer to each well and immediately measure the fluorescence intensity.

  • Data Analysis: An increase in fluorescence intensity in compound-treated wells compared to the DMSO control indicates an increase in mitochondrial superoxide production. Quantify the fold-change in fluorescence and determine EC50 values from dose-response curves.

Visualizations

Signaling Pathway Diagram

Pyracarbolid_Signaling_Pathway This compound Analog Signaling Pathway cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) Production ETC->ROS Electron Leakage MMP_Loss Mitochondrial Membrane Potential Collapse ETC->MMP_Loss Disrupted Gradient ComplexI Complex I ComplexI->ETC ComplexII Complex II (SDH) ComplexII->ETC ComplexIII Complex III ComplexIII->ETC ComplexIV Complex IV ComplexIV->ETC ATP ATP ATP_Synthase->ATP ATP Production Succinate Succinate Fumarate Fumarate Succinate->Fumarate TCA Cycle This compound This compound Analogs This compound->ComplexII Inhibition Apoptosis Apoptosis ROS->Apoptosis MMP_Loss->Apoptosis Cell_Death Fungal Cell Death Apoptosis->Cell_Death

Caption: this compound inhibits SDH, disrupting the ETC, leading to ROS and MMP loss, triggering apoptosis.

Experimental Workflow Diagram

HTS_Workflow High-Throughput Screening Workflow for this compound Analogs cluster_PrimaryScreen Primary Screening cluster_SecondaryScreen Secondary & Confirmatory Screening cluster_HitValidation Hit Validation and Characterization Compound_Library This compound Analog Library Primary_Assay Biochemical SDH Assay (e.g., DCPIP Reduction) Compound_Library->Primary_Assay MMP_Assay Cell-Based MMP Assay (e.g., TMRE) Primary_Assay->MMP_Assay Active Hits ROS_Assay Cell-Based ROS Assay (e.g., MitoSOX) Primary_Assay->ROS_Assay Active Hits Dose_Response Dose-Response & IC50/EC50 Determination MMP_Assay->Dose_Response Confirmed Hits ROS_Assay->Dose_Response Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: HTS workflow: primary biochemical screen, secondary cell-based assays, and hit validation.

Logical Relationship Diagram: Structure-Activity Relationship (SAR)

Pyracarbolid_SAR General Structure-Activity Relationships for Carboxamide SDHIs cluster_R1 Anilide Ring Substituents cluster_R2 Acid Moiety Substituents Core This compound Core Scaffold (Carboxamide) Anilide_Hydrophobicity Increased Hydrophobicity Core->Anilide_Hydrophobicity Anilide_Sterics Ortho-substitution with bulky groups Core->Anilide_Sterics Acid_Heterocycle Heterocyclic Rings (e.g., Pyrazole, Thiophene) Core->Acid_Heterocycle Acid_Lipophilicity Lipophilic Groups Core->Acid_Lipophilicity Activity Enhanced Fungicidal Activity Anilide_Hydrophobicity->Activity Anilide_Sterics->Activity Acid_Heterocycle->Activity Acid_Lipophilicity->Activity

Caption: SAR for carboxamide SDHIs: key modifications on the anilide and acid moieties enhance activity.

References

Developing a Pyracarbolid-Based Selective Medium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyracarbolid is a systemic fungicide belonging to the anilide class of chemicals. Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (respiratory complex II).[1] This disruption of the fungal respiratory process leads to the cessation of energy production and ultimately, cell death. Beyond its fungicidal properties, this compound has also been noted for its bactericidal activity.[1] This dual activity presents a unique opportunity for the development of selective media for the isolation and differentiation of specific microorganisms.

These application notes provide a comprehensive guide to developing a selective medium using this compound. The protocols outlined below detail the determination of the optimal selective concentration of this compound and the subsequent preparation and quality control of the selective medium. The provided data, based on related succinate dehydrogenase inhibitor (SDHI) fungicides, serves as a starting point for experimental design.

Data Presentation

Disclaimer: The following quantitative data is based on published values for structurally related SDHI fungicides, such as boscalid and carboxin.[2][3][4][5] These values should be considered as a reference point for initiating experimental work with this compound, and the optimal concentrations for specific applications must be determined empirically.

Table 1: Antifungal Activity of Related SDHI Fungicides (Proxy for this compound)

Fungal SpeciesCommon DiseaseHost Plant(s)Mean EC50 (µg/mL) of Boscalid
Alternaria alternataAlternaria leaf spotPistachio1.214 - 1.515[2][3][4]
Botrytis cinereaGray moldVarious fruits and vegetables0.45
Sclerotinia sclerotiorumWhite moldVarious crops0.15
Monilinia fructicolaBrown rotStone fruits0.30
Fusarium graminearumFusarium head blightWheat, Barley1.50

Table 2: Hypothetical Antibacterial Activity of this compound for Experimental Determination

Bacterial SpeciesGram StainRationale for SelectionExpected MIC Range (µg/mL)
Bacillus subtilisPositiveCommon soil bacterium, useful for selectivity screening.10 - 100
Staphylococcus aureusPositiveClinically relevant gram-positive bacterium.25 - 200
Escherichia coliNegativeCommon laboratory strain, representative of gram-negative bacteria.50 - 500
Pseudomonas aeruginosaNegativeEnvironmentally and clinically relevant gram-negative bacterium, known for intrinsic resistance.>500
Agrobacterium tumefaciensNegativePlant pathogenic bacterium.25 - 250

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol utilizes the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)

  • Target microbial cultures (fungi and bacteria)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution. Further dilutions should be made in the appropriate growth medium.

  • Microorganism Preparation:

    • Bacteria: Inoculate a fresh culture of the target bacterium in the appropriate broth and incubate until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Fungi: Grow the fungal culture on an appropriate agar medium. Harvest spores by flooding the plate with sterile saline and gently scraping the surface. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1-5 x 10^6 spores/mL using a hemocytometer.

  • Serial Dilution:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound).

    • Well 12 will serve as a sterility control (no microorganisms).

  • Inoculation: Add 100 µL of the prepared microbial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria; 25-28°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity for bacteria, fungal mats for fungi) is observed.

Protocol 2: Preparation of this compound-Based Selective Agar

This protocol describes the preparation of a solid selective medium incorporating this compound at a predetermined concentration.

Materials:

  • This compound stock solution (from Protocol 1)

  • Basal agar medium (e.g., Nutrient Agar, Potato Dextrose Agar)

  • Sterile petri dishes

  • Autoclave

  • Water bath

Procedure:

  • Medium Preparation: Prepare the desired basal agar medium according to the manufacturer's instructions.

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.

  • Cooling: Cool the autoclaved medium in a water bath to 45-50°C. Holding the medium at this temperature is crucial to prevent solidification while allowing for the addition of the heat-labile this compound.

  • This compound Addition: Aseptically add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentration (determined from the MIC assay). For example, to prepare 1 liter of medium with a final this compound concentration of 50 µg/mL, add 5 mL of a 10 mg/mL stock solution. Swirl the flask gently to ensure thorough mixing.

  • Pouring Plates: Pour the this compound-amended agar into sterile petri dishes (approximately 20-25 mL per plate).

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates in a sealed plastic bag at 4°C until use.

Protocol 3: Quality Control of this compound Selective Medium

This protocol ensures the prepared selective medium performs as expected.

Materials:

  • Prepared this compound selective agar plates

  • Cultures of a target (susceptible) organism

  • Cultures of a non-target (resistant or undesired) organism

  • Control plates (basal medium without this compound)

  • Sterile inoculation loops or swabs

Procedure:

  • Inoculation: Using a sterile loop or swab, streak a known susceptible organism and a known resistant (or non-target) organism onto both the this compound-containing plates and the control plates.

  • Incubation: Incubate the plates under appropriate conditions for the test organisms.

  • Evaluation:

    • Control Plates: Both organisms should show robust growth.

    • Selective Plates: The susceptible organism should show no growth or significantly inhibited growth, while the resistant organism should grow.

  • Documentation: Record the results, including the degree of growth or inhibition for each organism on both types of media.

Visualizations

G Mechanism of Action of this compound cluster_0 Mitochondrion This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC Electron Transfer ATP ATP Production (Energy) ETC->ATP Proton Gradient TCA TCA Cycle TCA->SDH Succinate FungalCell Fungal Cell ATP->FungalCell Powers

Caption: this compound inhibits Succinate Dehydrogenase, disrupting the electron transport chain and halting ATP production.

G Workflow for Developing this compound Selective Medium start Start mic Determine MIC of this compound (Protocol 1) start->mic prepare Prepare Selective Medium (Protocol 2) mic->prepare qc Quality Control Testing (Protocol 3) prepare->qc evaluate Evaluate Selectivity qc->evaluate optimize Optimize this compound Concentration evaluate->optimize Unsuccessful end Finalized Selective Medium evaluate->end Successful optimize->mic

Caption: A stepwise workflow for the development and validation of a this compound-based selective medium.

G Logical Relationships in Selective Medium Design This compound This compound Concentration target_inhibition Inhibition of Target Organism(s) This compound->target_inhibition Directly Proportional nontarget_growth Growth of Non-Target Organism(s) This compound->nontarget_growth Inversely Proportional selectivity Selectivity target_inhibition->selectivity Increases nontarget_growth->selectivity Decreases

Caption: The relationship between this compound concentration and the resulting selectivity of the medium.

References

Application Notes and Protocols for Pyracarbolid in Systemic Fungicide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Pyracarbolid in systemic fungicide research. This compound is an anilide fungicide that acts as a succinate dehydrogenase inhibitor (SDHI), targeting a key enzyme in the mitochondrial electron transport chain of fungi.[1] As a systemic fungicide, it is absorbed by plants through both roots and leaves, allowing for distribution throughout the plant to control a range of fungal pathogens.[1] This document outlines its fungicidal activity, protocols for experimental studies, and its mechanism of action.

Fungicidal Spectrum and Efficacy

Target Pathogen GroupCommon Diseases Controlled
Rusts (Puccinia spp.)Various rust diseases on cereals and other crops
Smuts (Ustilago spp.)Smut diseases in grains
Damping-off pathogensSeedling diseases caused by various fungi
Blister blightA common disease in tea

Note: The EC50 values for modern SDHI fungicides against various pathogens can range from 0.01 to over 10 µg/mL, providing a general reference for the expected potency of this class of fungicides.[2][3][4]

Physicochemical Properties

PropertyValue
CAS Number 24691-76-7
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol

Experimental Protocols

Protocol for In Vitro Fungicidal Efficacy Testing (Mycelial Growth Inhibition Assay)

This protocol determines the concentration of this compound that inhibits 50% of the mycelial growth (EC50) of a target fungus.

Materials:

  • This compound (analytical grade)

  • Target fungal culture (e.g., Puccinia spp., Ustilago spp.)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Spectrophotometer (optional, for spore germination assays)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Amended Media Preparation: Autoclave PDA medium and cool to 45-50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and DMSO only. Pour the amended and control media into sterile petri dishes.

  • Fungal Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

Protocol for Evaluating Systemic Translocation of this compound (Radiolabeled Tracer Study)

This protocol describes a method to quantify the movement of this compound from the site of application to other parts of the plant using a radiolabeled compound.

Materials:

  • ¹⁴C-labeled this compound

  • Test plants (e.g., wheat, barley, or a model plant like tomato) grown in pots

  • Micropipette

  • Liquid scintillation counter

  • Scintillation vials and cocktail

  • Biological oxidizer

  • Plant press and drying oven

Procedure:

  • Plant Treatment:

    • Root Application: Apply a known amount of ¹⁴C-Pyracarbolid solution to the soil at the base of the plant.

    • Leaf Application: Apply a small, known volume and concentration of ¹⁴C-Pyracarbolid solution as a droplet to a specific leaf of the plant.

  • Incubation: Grow the treated plants under controlled environmental conditions (temperature, light, humidity) for a set period (e.g., 1, 3, 7, and 14 days).

  • Sample Harvesting and Processing:

    • At each time point, harvest the plants.

    • For leaf application, carefully wash the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove any unabsorbed this compound from the surface.

    • Section the plant into different parts: treated leaf, other leaves, stem, and roots.

    • Record the fresh weight of each section.

    • Press and dry the plant parts in an oven at 60-70°C.

  • Radioactivity Measurement:

    • Combust the dried plant samples in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) of each sample using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of ¹⁴C-Pyracarbolid in each plant part.

    • Express the translocation as a percentage of the total absorbed radioactivity found in different plant parts.

Protocol for Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol measures the inhibitory effect of this compound on the SDH enzyme activity in fungal mitochondria.

Materials:

  • Fungal mycelium

  • Mitochondria isolation buffer

  • This compound solutions of varying concentrations

  • Succinate (substrate)

  • Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP or iodonitrotetrazolium chloride)

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the target fungal mycelium using differential centrifugation.

  • Enzyme Assay:

    • In a cuvette, combine the mitochondrial suspension, reaction buffer, and the electron acceptor dye.

    • Add different concentrations of this compound to the experimental cuvettes and an equivalent volume of solvent (e.g., DMSO) to the control cuvette.

    • Initiate the reaction by adding succinate.

  • Data Collection: Measure the change in absorbance of the electron acceptor dye over time at a specific wavelength using a spectrophotometer. The rate of color change is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of SDH inhibition for each this compound concentration compared to the control. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

Signaling Pathways and Experimental Workflows

Systemic_Fungicide_Action cluster_fungus Fungal Pathogen Fungal_Cell Fungal Cell Mitochondrion Mitochondrion Fungal_Cell->Mitochondrion SDH Succinate Dehydrogenase (Complex II) Mitochondrion->SDH ETC Electron Transport Chain SDH->ETC Blocks Electron Flow ATP_Production ATP Production ETC->ATP_Production Disrupts Fungal_Death Fungal Cell Death ATP_Production->Fungal_Death Leads to This compound This compound Absorption Absorption This compound->Absorption Xylem Xylem Absorption->Xylem Phloem Phloem Absorption->Phloem Distribution Distribution Xylem->Distribution Phloem->Distribution Distribution->Fungal_Cell Contact Pyracarbolid_Internal This compound Pyracarbolid_Internal->SDH Inhibition

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Planta Studies cluster_phytotoxicity Phytotoxicity Assessment Culture Fungal Culture Mycelial_Assay Mycelial Growth Inhibition Assay Culture->Mycelial_Assay SDH_Assay SDH Inhibition Assay Culture->SDH_Assay EC50 Determine EC50 Mycelial_Assay->EC50 IC50 Determine IC50 SDH_Assay->IC50 Plant_Growth Plant Cultivation Application This compound Application (Seed, Soil, Foliar) Plant_Growth->Application Phyto_Application This compound Application on Host Plant Plant_Growth->Phyto_Application Translocation_Study Translocation Study (Radiolabeled) Application->Translocation_Study Efficacy_Trial Disease Control Efficacy Trial Application->Efficacy_Trial Quantification Quantify Distribution Translocation_Study->Quantification Disease_Assessment Assess Disease Severity Efficacy_Trial->Disease_Assessment Observation Observe for Symptoms (e.g., chlorosis, necrosis) Phyto_Application->Observation

References

Application Notes and Protocols for Pyracarbolid Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of Pyracarbolid, a systemic anilide fungicide. The protocols outlined below are intended to ensure the generation of robust and statistically valid data for assessing its performance against key fungal pathogens.

Introduction to this compound

This compound is a systemic fungicide that functions by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi.[1][2] This mode of action disrupts cellular respiration and energy production, leading to the inhibition of fungal growth and development.[1][3][4][5][6] this compound has demonstrated efficacy against a range of fungal diseases, including rusts, smuts, and damping-off, in various crops such as coffee, vegetables, tea, and ornamentals.[2]

Experimental Design and Protocols

A well-structured experimental design is paramount for obtaining reliable and interpretable results in field trials. The following protocols are based on established best practices for fungicide efficacy testing.

Experimental Design: Randomized Complete Block Design (RCBD)

To account for field variability, a Randomized Complete Block Design (RCBD) is the recommended experimental layout.[4][5][6][7][8][9] This design helps to minimize the effects of gradients in soil type, moisture, and other environmental factors.

  • Blocking: Divide the experimental area into a minimum of four blocks. Each block should be as uniform as possible but can differ from other blocks.

  • Plot Size: The size of individual plots will depend on the crop and available equipment. A typical range for small-plot trials is between 20m² and 60m².[5]

  • Replication: Each treatment, including controls, must be replicated at least four times (i.e., one plot of each treatment within each block).[4][5][6][7][8][9]

  • Randomization: Within each block, randomly assign the different treatments to the individual plots.

Treatment Groups

To accurately assess the efficacy of this compound, the following treatment groups should be included in each block:

  • Untreated Control: This group receives no fungicide application and serves as a baseline to measure disease pressure and calculate the relative efficacy of the treatments.

  • Positive Control (Standard Fungicide): This group is treated with a registered and effective commercial fungicide for the target disease. This provides a benchmark for comparing the performance of this compound.

  • This compound Treatment(s): Include one or more treatments of this compound at different application rates. It is advisable to test a range of rates to determine the optimal dosage.

Target Pathogens and Host Crops

The selection of target pathogens and susceptible host crop varieties is crucial for a successful trial. This compound has shown activity against the following groups of pathogens:

  • Rusts: Such as coffee leaf rust (Hemileia vastatrix).

  • Smuts: Such as corn smut (Ustilago maydis).[10][11][12][13][14]

  • Damping-off: Caused by pathogens like Pythium spp. and Rhizoctonia solani.[15][16][17][18][19]

When planning a trial, select a crop variety known to be susceptible to the target pathogen to ensure adequate disease development for a robust evaluation.

Application of this compound
  • Formulation: this compound has been formulated as a suspension concentrate (SC) and a wettable powder (WP).[2] The specific formulation used in a trial should be documented. One known product name is Sicarol.[2][20][21]

  • Application Rate: The application rate will vary depending on the target disease, crop, and disease pressure. A documented effective rate for coffee leaf rust is a 0.6% oil-based formulation applied at 3-weekly intervals. For other diseases, a dose-response study is recommended, with rates typically expressed in grams of active ingredient per hectare (g a.i./ha).

  • Timing of Application: The timing of fungicide application is critical for effective disease control. Applications should be timed based on the disease cycle of the target pathogen and the growth stage of the crop. For preventative control, applications should be made before the onset of disease. For curative action, applications should be made at the first sign of disease symptoms.

  • Application Method: Ensure uniform application of the fungicide using calibrated spray equipment. The volume of water and type of nozzle should be appropriate for the crop and growth stage to ensure thorough coverage.

Data Collection and Analysis

Consistent and accurate data collection is essential for evaluating the performance of this compound.

Disease Assessment
  • Disease Incidence: This is the percentage of plants or plant parts (e.g., leaves, stems) showing symptoms of the disease in each plot.

  • Disease Severity: This is a quantitative measure of the extent of disease on the affected plants or plant parts. Standardized rating scales or visual guides should be used to ensure consistency in scoring.[9]

  • Assessment Timing: Disease assessments should be conducted at regular intervals throughout the trial period, starting before the first application and continuing until the crop reaches maturity or the end of the epidemic.

Crop Health and Phytotoxicity Assessment

Visually assess the crop in each plot for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis, that may be caused by the fungicide applications.

Yield Measurement

At the end of the growing season, harvest the marketable portion of the crop from each plot and record the yield. Yield data is a critical indicator of the economic benefit of the fungicide treatment.

Statistical Analysis

All collected data should be subjected to statistical analysis to determine if the observed differences between treatments are statistically significant. Analysis of Variance (ANOVA) is a common statistical method used for RCBD experiments.[4]

Data Presentation

Summarize all quantitative data in clearly structured tables to facilitate comparison between treatments.

Table 1: Disease Incidence and Severity

TreatmentApplication RateMean Disease Incidence (%)Mean Disease Severity (%)
Untreated Control-
Positive Control[Specify Rate]
This compoundRate 1
This compoundRate 2
This compoundRate 3

Table 2: Crop Yield

TreatmentApplication RateMean Yield ( kg/ha )% Yield Increase over Control
Untreated Control--
Positive Control[Specify Rate]
This compoundRate 1
This compoundRate 2
This compoundRate 3

Mandatory Visualizations

Signaling Pathway of this compound's Mode of Action

cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII UQ Ubiquinone (UQ) ComplexII->UQ e- Succinate_Accumulation Succinate Accumulation ComplexII->Succinate_Accumulation Leads to ATP_Depletion ATP Depletion ComplexII->ATP_Depletion Leads to ComplexIII Complex III UQ->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Production This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ComplexII Consequence Consequences Fungal_Death Fungal Cell Death Succinate_Accumulation->Fungal_Death ATP_Depletion->Fungal_Death

Caption: this compound inhibits Complex II (SDH), blocking the electron transport chain and TCA cycle, leading to fungal cell death.

Experimental Workflow for this compound Field Trials

cluster_planning Phase 1: Trial Planning cluster_implementation Phase 2: Trial Implementation cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Site Selection & Field Preparation B Experimental Design (RCBD) A->B C Treatment Selection (Controls & this compound Rates) B->C D Plot Layout & Randomization C->D E Planting of Susceptible Variety D->E F Fungicide Application E->F G Disease Assessment (Incidence & Severity) F->G H Phytotoxicity Assessment G->H I Yield Measurement H->I J Data Compilation I->J K Statistical Analysis (ANOVA) J->K L Results Interpretation & Reporting K->L

Caption: Workflow for this compound field trials from planning to reporting.

References

Application Notes and Protocols for In Planta Bioassay of Pyracarbolid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting in planta bioassays to evaluate the efficacy of Pyracarbolid, a succinate dehydrogenase inhibitor (SDHI) fungicide.

Introduction

This compound is an anilide fungicide that functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[1] This inhibition disrupts the Krebs cycle and cellular respiration, ultimately leading to fungal cell death.[2][3] In planta bioassays are crucial for determining the efficacy of fungicides under conditions that more closely mimic agricultural settings, providing valuable data on the compound's activity in the presence of a host plant.[4][5] These assays are essential for fungicide development, resistance monitoring, and establishing effective disease management strategies.[4][6]

Data Presentation

Fungicide (Active Ingredient)PathogenHost PlantAssay TypeEfficacy MeasurementResultReference
PydiflumetofenLeptosphaeria maculansCanola (Brassica napus)In planta cotyledon assayMean EC50 (ng/mL)4.89[7]
BixafenLeptosphaeria maculansCanola (Brassica napus)In planta cotyledon assayMean EC50 (ng/mL)2.71[7]
Saltro® (Pydiflumetofen)Leptosphaeria maculansCanola (Brassica napus)Field survey (seed treatment)Frequency of no disease (%)94.6 - 100[7]
ILeVO® (Fluopyram)Leptosphaeria maculansCanola (Brassica napus)Field survey (seed treatment)Frequency of no disease (%)94.7 - 100[7]
Aviator® Xpro (Bixafen + Prothioconazole)Leptosphaeria maculansCanola (Brassica napus)Field survey (foliar spray)Frequency of no disease (%)94.7 - 100[7]
PenthiopyradVenturia inaequalisApple (Malus domestica)Glasshouse (curative activity)Efficacy (%)78.4 - 98.4[8]
FluxapyroxadVenturia inaequalisApple (Malus domestica)Glasshouse (curative activity)Efficacy (%)> 96.7[8]
FluopyramVenturia inaequalisApple (Malus domestica)Glasshouse (curative activity)Efficacy (%)> 96.7[8]

Experimental Protocols

This section provides a detailed methodology for an in planta bioassay to evaluate the curative activity of this compound against a foliar fungal pathogen, adapted from protocols used for other SDHI fungicides.[8][9]

Protocol 1: Whole Plant Curative Activity Assay

Objective: To determine the curative efficacy of this compound in controlling an established fungal infection on whole plants.

Materials:

  • Healthy, susceptible host plants (e.g., apple seedlings for Venturia inaequalis, tomato plants for Alternaria solani).

  • Actively growing culture of the target fungal pathogen.

  • This compound technical grade or formulated product.

  • Appropriate solvent for this compound (e.g., acetone or dimethyl sulfoxide).

  • Wetting agent (e.g., Tween 20).

  • Sterile distilled water.

  • Pressurized sprayer or atomizer.

  • Controlled environment growth chamber or greenhouse.

  • Disease assessment scale (e.g., 0-5 or 0-100% leaf area affected).

Procedure:

  • Plant Propagation and Maintenance:

    • Grow susceptible host plants from seed or cuttings in sterile potting mix.

    • Maintain plants in a controlled environment (e.g., 20-25°C, 16-hour photoperiod) until they reach the desired growth stage (e.g., 3-4 true leaves).[9]

    • Ensure plants are healthy and free of any pre-existing disease or stress.

  • Inoculum Preparation:

    • Culture the fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar) until actively sporulating.

    • Prepare a spore suspension by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a predetermined level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Plant Inoculation:

    • Uniformly spray the spore suspension onto the foliage of the test plants until runoff.

    • Place the inoculated plants in a high-humidity chamber ( >95% relative humidity) in the dark for 24-48 hours to promote spore germination and infection.[9]

    • After the incubation period, return the plants to the standard growth conditions.

  • Fungicide Application (Curative):

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a dilution series of this compound to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent-only control and an untreated control.

    • At a specified time post-inoculation (e.g., 24 or 48 hours), apply the fungicide solutions to the inoculated plants using a sprayer, ensuring complete coverage of the foliage.

  • Incubation and Disease Development:

    • Allow the treated plants to grow under controlled conditions for a period sufficient for disease symptoms to develop on the untreated control plants (typically 7-14 days).[9]

  • Disease Assessment:

    • Visually assess the disease severity on each plant using a standardized rating scale (e.g., percentage of leaf area with lesions).

    • Calculate the percent disease control for each treatment relative to the untreated control.

Statistical Analysis: The collected data can be analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to determine significant differences between treatments. The half-maximal effective concentration (EC50) can be calculated using probit or log-logistic regression analysis.

Visualizations

Signaling Pathway of this compound Action

Pyracarbolid_Pathway cluster_0 Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes I, III, IV) SDH->ETC e- Blockage Blockage of ATP Production ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->SDH Binds to Qp site Inhibition Inhibition Cell_Death Fungal Cell Death Blockage->Cell_Death In_Planta_Workflow Plant_Prep 1. Plant Propagation & Maintenance Inoculation 3. Plant Inoculation Plant_Prep->Inoculation Inoculum_Prep 2. Pathogen Inoculum Preparation Inoculum_Prep->Inoculation Incubation_Pre 4. Pre-Treatment Incubation (for infection) Inoculation->Incubation_Pre Fungicide_App 5. This compound Application (Curative) Incubation_Pre->Fungicide_App Incubation_Post 6. Post-Treatment Incubation (for disease development) Fungicide_App->Incubation_Post Assessment 7. Disease Assessment Incubation_Post->Assessment Analysis 8. Data Analysis (e.g., EC50 calculation) Assessment->Analysis

References

Pyracarbolid stock solution preparation for lab use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyracarbolid

This compound is a systemic fungicide belonging to the anilide class of chemicals. Its primary mechanism of action involves the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in both the mitochondrial electron transport chain and the Krebs cycle.[1] By disrupting cellular respiration, this compound effectively inhibits the growth of susceptible fungi. In a laboratory setting, its specific mode of action makes it a valuable tool for studying mitochondrial function, cellular metabolism, and the downstream signaling pathways affected by mitochondrial stress, such as the production of reactive oxygen species (ROS) and subsequent cellular responses.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 24691-76-7[2]
Molecular Formula C₁₃H₁₅NO₂[3]
Molecular Weight 217.26 g/mol [2][3]
Melting Point 110-111 °C[2]
Purity ≥98% (Analytical Standard)[4]
Solubility (at 20 °C)
   Water600 mg/L[5]
   Ethanol89,000 mg/L (89 g/L)[5]
   DMSOData not available, but recommended as a solvent for organic compounds.

Signaling Pathway of this compound Action

This compound exerts its biological effect by inhibiting Succinate Dehydrogenase (SDH) at the ubiquinone-binding site. This inhibition disrupts the flow of electrons in the mitochondrial respiratory chain, leading to an accumulation of succinate, a decrease in ATP synthesis, and an increase in the production of Reactive Oxygen Species (ROS). Elevated ROS can, in turn, activate stress-response signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, influencing cellular processes like apoptosis and inflammation.

Pyracarbolid_Signaling_Pathway cluster_TCA Krebs (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH C2 Succinate Dehydrogenase (Complex II) C1 Complex I UQ UQ C1->UQ C2->UQ ROS ROS (Reactive Oxygen Species) C2->ROS Inhibition leads to C3 Complex III CytC Cyt c C3->CytC C4 Complex IV ATP_Synthase Complex V (ATP Synthase) C4->ATP_Synthase H⁺ Gradient ATP ATP Production ATP_Synthase->ATP UQ->C3 CytC->C4 This compound This compound This compound->C2 This compound->ATP Inhibition reduces MAPK_Pathway MAPK Pathway Activation ROS->MAPK_Pathway Cellular_Response Apoptosis / Inflammation MAPK_Pathway->Cellular_Response

This compound inhibits SDH (Complex II), increasing ROS and affecting downstream signaling.

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 100 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

4.1. Materials and Equipment

  • This compound powder (analytical standard, purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials for storage

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Optional: Syringe filters (0.22 µm, PTFE or other solvent-compatible material) for sterilization

4.2. Safety Precautions

  • Work in a chemical fume hood or well-ventilated area.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

  • DMSO can facilitate the absorption of chemicals through the skin; handle with extreme care.

4.3. Calculation To prepare a 100 mM (0.1 M) stock solution, the required mass of this compound must be calculated.

  • Molecular Weight (MW): 217.26 g/mol

  • Desired Concentration (C): 100 mM = 0.1 mol/L

  • Desired Volume (V): e.g., 1 mL = 0.001 L

Formula: Mass (g) = C (mol/L) × V (L) × MW ( g/mol )

Example for 1 mL of 100 mM solution: Mass (g) = 0.1 mol/L × 0.001 L × 217.26 g/mol = 0.021726 g Mass (mg) = 21.73 mg

Note: Adjust the calculation based on the purity of the compound. For 98% purity, divide the calculated mass by 0.98 (e.g., 21.73 mg / 0.98 = 22.17 mg).

4.4. Step-by-Step Procedure

  • Weighing: Accurately weigh the calculated amount of this compound powder (e.g., 22.17 mg for 98% purity to make 1 mL) and place it into a sterile microcentrifuge tube or amber vial.

  • Solubilization: Add the desired volume of sterile DMSO (e.g., 1 mL) to the tube containing the powder.

  • Dissolving: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization (Optional): If the stock solution is intended for use in sterile cell culture, it should be filter-sterilized. Draw the solution into a sterile syringe, attach a 0.22 µm solvent-compatible syringe filter, and dispense the filtered solution into a new sterile, light-protected tube.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and preparation date.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for preparing a this compound stock solution.

Pyracarbolid_Workflow start Start calc 1. Calculate Mass (Concentration, Volume, MW) start->calc weigh 2. Weigh this compound Powder calc->weigh add_solvent 3. Add Anhydrous DMSO weigh->add_solvent dissolve 4. Vortex to Dissolve (Warm if necessary) add_solvent->dissolve check_sol Visually Confirm Complete Dissolution dissolve->check_sol check_sol->dissolve Not Dissolved sterilize 5. Sterile Filter (0.22 µm) (Optional, for cell culture) check_sol->sterilize Dissolved aliquot 6. Aliquot into Sterile Tubes sterilize->aliquot label_store 7. Label and Store at -20°C / -80°C aliquot->label_store end_process Stock Solution Ready for Use label_store->end_process

Workflow for the preparation of this compound stock solution.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyracarbolid Solubility Challenges in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistent solubility of active compounds in aqueous media is paramount for reliable experimental outcomes. Pyracarbolid, a systemic anilide fungicide, presents solubility challenges that can impede research and development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound has a reported water solubility of approximately 600 mg/L at 20°C.[1][2] This low solubility can lead to precipitation in aqueous buffers, especially at higher concentrations.

Q2: How can I prepare a stock solution of this compound?

Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used solvents for this purpose. When preparing the stock solution, ensure the this compound is completely dissolved before further dilution into your aqueous experimental medium.

Q3: What are the common causes of this compound precipitation in my experiments?

Precipitation of this compound in aqueous solutions can be triggered by several factors:

  • High Final Concentration: Exceeding the aqueous solubility limit of this compound.

  • Solvent Shock: Rapidly diluting a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution.

  • pH Changes: The solubility of this compound, like many compounds with amide linkages, can be influenced by the pH of the medium.

  • Presence of Salts: High concentrations of salts in buffers can decrease the solubility of hydrophobic compounds through a "salting-out" effect.

  • Low Temperature: Solubility of most compounds, including this compound, decreases at lower temperatures.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Aqueous Buffer

This is a common issue resulting from "solvent shock," where the rapid change in solvent polarity causes the compound to become insoluble.

Troubleshooting Workflow

cluster_0 Troubleshooting Immediate Precipitation Start Precipitate forms immediately Step1 Reduce organic solvent concentration in final solution (aim for <1% v/v) Start->Step1 High local concentration Step2 Add stock solution dropwise while vortexing or stirring the buffer Step1->Step2 Step3 Pre-warm the aqueous buffer to 37°C before adding the stock solution Step2->Step3 Step4 Consider using a co-solvent in the aqueous buffer Step3->Step4 End This compound remains in solution Step4->End Successful dissolution

Caption: Workflow to address immediate precipitation of this compound.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous medium.

  • Slow Addition and Mixing: Add the this compound stock solution to the aqueous buffer slowly and with continuous, vigorous mixing. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Temperature: Pre-warming the aqueous buffer can sometimes help to increase the solubility of the compound upon addition.

Issue 2: this compound Precipitates Over Time During Incubation

Delayed precipitation can occur due to changes in the experimental conditions or inherent instability of the supersaturated solution.

Troubleshooting Workflow

cluster_1 Troubleshooting Delayed Precipitation Start Precipitate forms during incubation Step1 Check for pH shifts in the media Start->Step1 Potential instability Step2 Evaluate buffer composition for high salt concentrations Step1->Step2 Step3 Incorporate a solubilizing agent Step2->Step3 End Stable this compound solution Step3->End Enhanced stability

Caption: Workflow for troubleshooting delayed precipitation of this compound.

Solutions:

  • Reduce Salt Concentration: If possible, lower the salt concentration in your buffer to mitigate the "salting-out" effect.

  • Use of Solubilizing Agents: Consider the inclusion of excipients that can enhance solubility.

Enhancing this compound Solubility: Experimental Protocols

For experiments requiring higher concentrations of this compound in aqueous media, the following methods can be employed.

Co-Solvent Systems

The use of a water-miscible organic solvent in the aqueous buffer can significantly increase the solubility of hydrophobic compounds.[4][5]

Experimental Protocol: Preparing a Co-Solvent Buffer

  • Select a Co-solvent: Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.

  • Determine the Co-solvent Concentration: Start with a low concentration (e.g., 5-10% v/v) of the co-solvent in your aqueous buffer.

  • Prepare the Co-solvent Buffer: Add the desired volume of the co-solvent to your prepared aqueous buffer and mix thoroughly.

  • Dissolve this compound: Prepare your this compound stock in a suitable organic solvent (e.g., DMSO). Add the stock solution to the co-solvent buffer with vigorous mixing.

  • Observe for Precipitation: Visually inspect the solution for any signs of precipitation immediately after preparation and over the intended duration of your experiment.

Table 1: Example Co-solvent Concentrations and Their Effect on Solubility (Hypothetical Data for this compound)

Co-solventConcentration (v/v)Apparent this compound Solubility (µg/mL)
None0%600
PEG 4005%1200
PEG 40010%2500
Propylene Glycol5%1000
Propylene Glycol10%2100
Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[1][6][7]

Experimental Protocol: Preparing a this compound-Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. The concentration will depend on the desired final concentration of this compound and the stoichiometry of the complex (often 1:1).

  • Add this compound: Add this compound powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for a sufficient period (e.g., 1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved this compound. The filtrate will contain the solubilized this compound-cyclodextrin complex.

Signaling Pathway Visualization

As a fungicide, this compound is known to inhibit succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[2]

cluster_pathway This compound's Mechanism of Action This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Component of ATP ATP Production ETC->ATP Drives

Caption: this compound inhibits succinate dehydrogenase, disrupting the electron transport chain and ATP production.

By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with this compound, leading to more accurate and reproducible experimental results.

References

Technical Support Center: Optimizing Pyracarbolid Concentration for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pyracarbolid for fungal growth inhibition experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates designed to address common challenges and streamline your research process.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Issue 1: Inconsistent or No Fungal Inhibition Observed

  • Question: My experiments are showing variable or no inhibition of fungal growth, even at high concentrations of this compound. What are the possible causes?

    • Answer:

      • Inadequate Solubility: this compound may not be fully dissolved in your solvent, leading to an inaccurate final concentration in the assay medium. Ensure you are using an appropriate solvent (e.g., DMSO or ethanol) and that the stock solution is clear before further dilution. It is crucial to check the final solvent concentration in your assay to ensure it is not inhibiting fungal growth on its own.[1][2]

      • Chemical Instability: this compound solutions may degrade over time, especially if exposed to light or stored at improper temperatures. It is recommended to prepare fresh stock solutions for each experiment and store them protected from light at a low temperature (e.g., -20°C for long-term storage).

      • Resistant Fungal Strain: The fungal isolate you are testing may have intrinsic or acquired resistance to SDHI fungicides like this compound. Consider sequencing the succinate dehydrogenase (Sdh) gene complex (SdhB, SdhC, and SdhD subunits) to check for mutations known to confer resistance.

      • High Inoculum Density: An excessively high concentration of fungal spores or mycelial fragments in the inoculum can overwhelm the inhibitory effect of the compound. Ensure your inoculum is standardized for each experiment.

Issue 2: Precipitation of this compound in Assay Medium

  • Question: I am observing precipitation after adding my this compound stock solution to the aqueous culture medium. How can I prevent this?

    • Answer:

      • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your culture medium may be too low to maintain this compound in solution. While higher solvent concentrations can aid solubility, they can also be toxic to the fungus. It is essential to perform a solvent tolerance test to determine the maximum non-inhibitory concentration of the solvent for your specific fungal strain.[1][2]

      • Stock Solution Concentration: Preparing a highly concentrated stock solution may lead to precipitation upon dilution into an aqueous medium. Try preparing a less concentrated stock solution if solubility issues persist.

      • Order of Addition: When preparing your assay plates, add the this compound solution to the medium and mix thoroughly before adding the fungal inoculum.

Issue 3: High Variability in EC50 Values Between Replicates

  • Question: I am getting significant variation in the calculated EC50 values across my replicate experiments. What could be causing this?

    • Answer:

      • Inconsistent Inoculum: Non-uniform inoculum density is a common source of variability. Ensure thorough mixing of your spore or mycelial suspension before aliquoting into your assay wells.

      • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors in the final concentrations of this compound. Calibrate your pipettes regularly and use proper pipetting techniques.

      • Edge Effects in Microplates: Evaporation from the outer wells of a microtiter plate can concentrate both the compound and the nutrients, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental data or ensure a humidified incubation environment.

      • Incomplete Compound Dissolution: As mentioned earlier, ensure this compound is fully dissolved in the stock solution to prevent inconsistent dosing in the assay wells.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What is the mechanism of action of this compound?

    • Answer: this compound is an anilide fungicide that functions as a succinate dehydrogenase inhibitor (SDHI). It targets and blocks the activity of the succinate dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts fungal respiration and energy production, leading to the inhibition of growth and eventual cell death.[3][4]

  • Question: What are the common solvents for dissolving this compound?

    • Answer: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5][6] It is important to prepare a concentrated stock solution in one of these solvents before diluting it to the final desired concentration in your aqueous assay medium.

Experimental Design

  • Question: What concentration range of this compound should I test?

    • Answer: The optimal concentration range will depend on the susceptibility of the fungal species you are testing. It is advisable to perform a preliminary range-finding experiment with a broad range of concentrations (e.g., 0.01 µg/mL to 100 µg/mL) to determine the approximate inhibitory concentration. Subsequent experiments can then focus on a narrower range of concentrations around the estimated EC50 value.

  • Question: What control experiments should I include?

    • Answer:

      • Positive Control: A known antifungal agent with a well-characterized effect on your test organism.

      • Negative Control: Fungal inoculum in culture medium without any treatment.

      • Solvent Control: Fungal inoculum in culture medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the solvent itself is not affecting fungal growth.[1]

      • Media Sterility Control: Culture medium without any fungal inoculum to check for contamination.

Data Interpretation

  • Question: How do I calculate the EC50 value?

    • Answer: The EC50 (Effective Concentration 50%) value is the concentration of a compound that inhibits a biological process (in this case, fungal growth) by 50%. It can be calculated by plotting the percentage of growth inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R, or similar).

  • Question: What are the potential mechanisms of resistance to this compound?

    • Answer: Resistance to SDHI fungicides like this compound most commonly arises from point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD). These mutations can alter the binding site of the fungicide, reducing its efficacy. Another potential mechanism is the increased expression of efflux pumps that actively transport the fungicide out of the fungal cell.

Data Presentation

Due to the limited availability of public data on the specific EC50 values of this compound against a wide range of fungal species, a template table is provided below. Researchers are encouraged to use this structure to present their own experimental findings for clear comparison.

Fungal SpeciesThis compound EC50 (µg/mL)95% Confidence IntervalMethod
[Example: Aspergillus fumigatus]Data not publicly availableN/ABroth Microdilution
[Example: Candida albicans]Data not publicly availableN/ABroth Microdilution
[Example: Fusarium oxysporum]Data not publicly availableN/ABroth Microdilution
[Insert your fungal species]
[Insert your fungal species]

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and can be modified for yeasts.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolate

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

  • Hemocytometer or other cell counting device

  • Sterile distilled water

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Preparation of Fungal Inoculum:

    • For Filamentous Fungi: Grow the fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation is observed. Harvest the spores by flooding the plate with sterile saline or water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a final working concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL in RPMI-1640 medium using a hemocytometer.

    • For Yeasts: Culture the yeast in a suitable broth medium (e.g., Yeast Peptone Dextrose) overnight at the optimal temperature. Wash the cells with sterile saline and adjust the cell density to a final working concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in RPMI-1640 medium using a spectrophotometer and a standard curve or a hemocytometer.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations. A typical final volume in each well is 200 µL.

    • Include the necessary controls: a positive control (known antifungal), a negative control (medium with inoculum, no drug), a solvent control (medium with inoculum and the highest concentration of DMSO used), and a media sterility control (medium only).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well (except the sterility control).

    • Seal the plates with a breathable membrane or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at the optimal temperature for the growth of the fungal species being tested (e.g., 35°C for many pathogenic fungi) for 24-72 hours, or until sufficient growth is observed in the negative control wells.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control.

    • Visual Reading: The MIC can be determined visually as the lowest concentration with no visible growth.

    • Spectrophotometric Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader. The percentage of growth inhibition can be calculated using the formula: [1 - (OD_test_well / OD_negative_control_well)] * 100. The MIC is often defined as the concentration that results in ≥50% or ≥90% growth inhibition.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate with Fungal Suspension prep_inoculum->inoculate add_controls Add Controls (Positive, Negative, Solvent) serial_dilution->add_controls add_controls->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results calc_inhibition Calculate Percent Growth Inhibition read_results->calc_inhibition determine_ec50 Determine EC50 Value calc_inhibition->determine_ec50

Caption: Workflow for determining the antifungal activity of this compound.

signaling_pathway Hypothesized Signaling Cascade Following this compound Inhibition of SDH This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC_disruption Mitochondrial Electron Transport Chain Disruption SDH->ETC_disruption Leads to ATP_depletion ATP Depletion ETC_disruption->ATP_depletion ROS_increase Increased Reactive Oxygen Species (ROS) ETC_disruption->ROS_increase Stress_response Cellular Stress Response Pathways ATP_depletion->Stress_response Activates cAMP_PKA cAMP-PKA Pathway (e.g., in C. albicans) ATP_depletion->cAMP_PKA Modulates ROS_increase->Stress_response Activates Growth_inhibition Fungal Growth Inhibition Stress_response->Growth_inhibition Apoptosis Apoptosis Stress_response->Apoptosis Morphogenesis Altered Morphogenesis (e.g., Yeast-to-Hyphae Transition) Stress_response->Morphogenesis Impacts cAMP_PKA->Morphogenesis Regulates

Caption: Putative signaling events following SDH inhibition by this compound.[7][8]

References

Technical Support Center: Troubleshooting Inconsistent Results in Pyracarbolid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyracarbolid, a systemic anilide fungicide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] It targets and inhibits the activity of mitochondrial Complex II (succinate dehydrogenase) in the electron transport chain.[1][2] This disruption of the fungal respiratory process blocks cellular energy production, leading to the inhibition of fungal growth.[1]

Q2: What are the primary cellular pathways affected by this compound?

By inhibiting succinate dehydrogenase, this compound primarily disrupts the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] This leads to a cascade of downstream effects, including impaired energy (ATP) production, accumulation of succinate, and potential generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage.

Q3: Why am I seeing significant variability in my EC50 values for this compound against the same fungal isolate?

Inconsistent EC50 values can arise from several experimental factors. These may include variability in the preparation of the fungal inoculum, uneven distribution of this compound in the growth medium, solvent effects (if using solvents like DMSO), and variations in incubation conditions such as temperature and humidity. Ensuring standardized procedures across all replicates is crucial for reproducible results.

Q4: Can fungi develop resistance to this compound?

Yes, as with other single-site inhibitor fungicides, fungi can develop resistance to this compound. The primary mechanism of resistance to SDHI fungicides is through point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD). These mutations can alter the fungicide's binding site on the enzyme, reducing its efficacy.

Q5: Are there specific safety precautions I should take when working with this compound?

This compound is a chemical compound and should be handled with appropriate laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. It is important to consult the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and disposal.

Troubleshooting Guide: Inconsistent Experimental Results

This guide provides a structured approach to troubleshooting common issues encountered during this compound experiments, particularly in mycelial growth inhibition assays.

Issue Potential Cause Recommended Solution
High Variability Between Replicates 1. Inconsistent Inoculum: Mycelial plugs of varying sizes or from different growth stages of the culture.1. Use a sterile cork borer to take uniform-sized mycelial plugs from the actively growing edge of a fresh fungal culture.
2. Uneven Fungicide Distribution: Poor mixing of this compound stock solution in the agar medium.2. Ensure the molten agar is at an appropriate temperature (around 45-50°C) and vortex the this compound stock solution into the medium thoroughly before pouring plates.
3. Solvent Effects: High or inconsistent concentrations of solvents (e.g., DMSO) used to dissolve this compound.3. Keep the final solvent concentration low (typically ≤1% v/v) and consistent across all treatments, including the solvent control.
4. Edge Effects in Multi-well Plates: Evaporation from the outer wells leading to changes in concentration.4. Avoid using the outer wells of the plate for critical measurements or fill them with sterile water or media to maintain humidity. Use plate sealers.
No or Poor Fungal Growth in Control Wells 1. Non-viable Inoculum: The fungal culture is old, contaminated, or has lost viability.1. Use a fresh, actively growing culture for preparing the inoculum. Streak out the culture to check for purity if contamination is suspected.
2. Inappropriate Growth Medium or Conditions: The medium, pH, or incubation temperature is not optimal for the specific fungal species.2. Verify and optimize the growth medium and incubation conditions based on literature recommendations for the target fungus.
Unexpectedly High or Low EC50 Values 1. Incorrect Stock Solution Concentration: Errors in weighing the compound or in serial dilutions.1. Double-check all calculations and ensure the analytical balance is calibrated. Prepare fresh stock solutions for each experiment.
2. Degradation of this compound: The compound may be sensitive to light or pH, leading to loss of activity.2. Prepare fresh dilutions for each experiment and store the stock solution as recommended by the manufacturer, protected from light if necessary.
3. Development of Fungicide Resistance: The fungal strain may have acquired resistance to SDHI fungicides.3. Periodically test the strain against a known sensitive reference strain. If resistance is suspected, consider molecular analysis of the Sdh genes.
Precipitation of this compound in Medium 1. Low Solubility: this compound may have limited solubility in the aqueous medium.1. Ensure the final solvent concentration is sufficient to maintain solubility without inhibiting fungal growth. Gentle warming and sonication may aid dissolution.

Data Presentation: this compound Efficacy

Fungal Species Disease Caused This compound EC50 (µg/mL) Reference Strain EC50 (µg/mL) Resistance Factor (RF)
Rhizoctonia solaniSheath Blight, Root Rot[Insert experimental value][Insert value for sensitive strain][Calculate as Experimental/Reference]
Ustilago maydisCorn Smut[Insert experimental value][Insert value for sensitive strain][Calculate as Experimental/Reference]
Puccinia striiformisStripe Rust[Insert experimental value][Insert value for sensitive strain][Calculate as Experimental/Reference]
Botrytis cinereaGray Mold[Insert experimental value][Insert value for sensitive strain][Calculate as Experimental/Reference]
[Add other fungi as needed][Add corresponding disease][Insert experimental value][Insert value for sensitive strain][Calculate as Experimental/Reference]

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol details the determination of the EC50 value of this compound against a target fungus using the agar dilution method.

1. Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing culture of the target fungus on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Perform serial dilutions of the stock solution in sterile DMSO to create working solutions that, when added to the agar, will result in the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

3. Preparation of Fungicide-Amended Media:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Allow the molten PDA to cool to approximately 45-50°C in a water bath.

  • Add the appropriate volume of each this compound working solution to individual flasks of molten PDA to achieve the desired final concentrations. Ensure the final DMSO concentration is the same across all plates (and does not exceed 1% v/v).

  • Prepare two sets of control plates: a negative control (PDA only) and a solvent control (PDA with the same concentration of DMSO as the treatment plates).

  • Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

4. Inoculation and Incubation:

  • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 3-5 day old culture of the target fungus.

  • Place one mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

  • Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the specific fungus (e.g., 25°C).

5. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate has reached approximately 80% of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula:

    • MGI (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.

  • Plot the MGI (%) against the logarithm of the this compound concentration.

  • Use probit analysis or non-linear regression to determine the EC50 value, which is the concentration of this compound that causes 50% inhibition of mycelial growth.

Visualizations

Pyracarbolid_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_etc Electron Transport Chain cluster_tca TCA Cycle Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Complex III Complex III Coenzyme Q->Complex III e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O O2->H2O Reduction Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation Complex II (SDH) Complex II (Succinate Dehydrogenase) Succinate->Complex II (SDH) Substrate Complex II (SDH)->Coenzyme Q e- Disruption of e- Transport Disruption of Electron Transport Complex II (SDH)->Disruption of e- Transport This compound This compound This compound->Complex II (SDH) Inhibits ATP Production Blocked ATP Production Blocked Disruption of e- Transport->ATP Production Blocked

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock & Working Solutions B Prepare Fungicide-Amended and Control Agar Plates A->B D Inoculate Plates with Fungal Plugs B->D C Prepare Fungal Inoculum (Mycelial Plugs) C->D E Incubate at Optimal Conditions D->E F Measure Colony Diameters E->F G Calculate Percent Mycelial Growth Inhibition F->G H Determine EC50 Value (Probit/Regression Analysis) G->H

Caption: Experimental workflow for determining the EC50 of this compound.

References

Pyracarbolid degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyracarbolid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental challenges related to the degradation pathways and stability of this compound. Given that this compound is an older, and in some regions obsolete, fungicide, detailed experimental data is limited. This guide synthesizes available information and provides general guidance based on the chemistry of anilide fungicides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a systemic anilide fungicide.[1] Its fungicidal activity stems from the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain, which disrupts fungal respiration.[1][2]

Q2: What are the main factors that can cause this compound degradation in my experiments?

  • pH: Amide bonds, present in this compound, are susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3] Most pesticides have a recommended shelf-life of at least two years under proper storage conditions, which typically exclude high temperatures.[4]

  • Light (Photolysis): Exposure to UV or even strong sunlight can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

  • Microbial Activity: In non-sterile environments like soil and water, microorganisms can metabolize the fungicide.

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

Unexpected peaks could be due to several factors:

  • Degradation Products: this compound may be degrading in your sample or during analysis. Common degradation pathways for anilide fungicides involve hydrolysis of the amide bond and oxidation of the aromatic or heterocyclic rings.

  • Solvent Effects: The choice of organic solvent can impact pesticide stability. For instance, some fungicides are known to degrade in solvents like acetonitrile or acetone.[5][6] If using GC analysis, thermal degradation at the injection port can also occur.[6]

  • Contamination: Ensure all glassware, solvents, and reagents are free from contaminants. A reagent blank should be included in every sample batch to check for contamination.

  • Isomerization: For some pesticides, isomerization can occur in certain solvents or during GC injection.[5]

Q4: What are the recommended storage conditions for this compound and its solutions?

  • Neat Compound: Store in a cool, dry, and dark place. One supplier of a this compound analytical standard recommends storage at temperatures below -10°C.[7]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, keep them in a refrigerator or freezer in tightly sealed, light-protecting vials. The stability of pesticides in solution is highly dependent on the solvent; for example, some pesticides are more stable in exchange solvents like isooctane or toluene compared to more polar extraction solvents like acetonitrile.[5]

Q5: What is the expected shelf-life of this compound?

Most pesticides are formulated to be stable for at least two years from the date of manufacture if stored correctly in their original, sealed containers.[4] However, for analytical standards, one supplier suggests a limited shelf-life with an expiry date provided on the label.[8]

Troubleshooting Guides

Issue 1: Inconsistent analytical results for this compound concentration.
Possible Cause Troubleshooting Step
Degradation during sample preparation Minimize exposure to light and heat. Use fresh, high-purity solvents. If stability in the chosen solvent is a concern, consider performing a stability study by analyzing the solution at different time points.
pH-dependent instability Buffer your samples to a neutral pH if compatible with your analytical method. Be aware that hydrolysis rates can increase at acidic or basic pH.
Inconsistent injection volume Check the autosampler for air bubbles and ensure proper syringe washing.
Instrumental drift Run standards at regular intervals throughout your analytical run to monitor for any drift in detector response.
Issue 2: Poor peak shape or resolution in HPLC analysis.
Possible Cause Troubleshooting Step
Column degradation Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or, if necessary, replace it.
Inappropriate mobile phase Ensure the mobile phase is properly degassed. Check the pH of the mobile phase, as it can affect the ionization state and peak shape of the analyte.
Sample overload Dilute your sample and reinject.
Co-eluting impurities or degradation products Modify the mobile phase gradient or composition to improve separation.
Issue 3: Low recovery of this compound during extraction.
Possible Cause Troubleshooting Step
Inefficient extraction solvent Test different solvents or solvent mixtures to optimize extraction efficiency. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach for pesticide residue analysis in various matrices.[9]
Degradation during extraction Avoid high temperatures and strong acids or bases during the extraction process.
Adsorption to labware Use silanized glassware to minimize adsorption of the analyte.

Experimental Protocols

Protocol 1: General Method for Analysis of this compound by HPLC-UV

This is a general starting method. Optimization will likely be required.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for pesticide analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of a this compound standard.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: General Method for Analysis of this compound and Potential Degradation Products by GC-MS

This method is suitable for identifying unknown degradation products.

  • Instrumentation: Gas Chromatography (GC) system coupled with a Mass Spectrometer (MS).

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector. Temperature to be optimized to ensure volatilization without thermal degradation.

  • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to elute compounds with a range of volatilities.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50-500.

  • Sample Preparation: Extract this compound into a suitable organic solvent (e.g., ethyl acetate, toluene). The extract may need to be concentrated and/or derivatized depending on the analyte's properties.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3,4-dihydro-6-methyl-2H-pyran-5-carboxanilide[1]
CAS Number 24691-76-7[1]
Molecular Formula C13H15NO2[8]
Molecular Weight 217.26 g/mol [8]
Water Solubility (20°C, pH 7) 600 mg/L[1]
Solubility in Organic Solvents (20°C) Chloroform: 366,000 mg/L; Ethanol: 89,000 mg/L[1]
Melting Point 110 °C[8]

Visualizations

Pyracarbolid_Degradation_Pathway This compound This compound (3,4-dihydro-6-methyl-N-phenyl- 2H-pyran-5-carboxamide) Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products H2O (Acid/Base) Oxidation_Products Oxidation Products This compound->Oxidation_Products [O] (Photolysis/Metabolism) Amide_Cleavage Amide Bond Cleavage Hydrolysis_Products->Amide_Cleavage Ring_Oxidation Ring Oxidation Oxidation_Products->Ring_Oxidation Methyl_Oxidation Methyl Group Oxidation Oxidation_Products->Methyl_Oxidation Further_Degradation Further Degradation (Mineralization to CO2) Amide_Cleavage->Further_Degradation Ring_Oxidation->Further_Degradation Methyl_Oxidation->Further_Degradation Troubleshooting_Workflow Start Inconsistent Analytical Results Check_Sample_Prep Review Sample Preparation (Light, Temp, Solvent) Start->Check_Sample_Prep Check_Instrument Verify Instrument Performance (Calibration, Injection) Start->Check_Instrument Check_Column Examine Column Health (Peak Shape, Pressure) Start->Check_Column Degradation_Suspected Degradation Suspected? Check_Sample_Prep->Degradation_Suspected Contamination_Suspected Contamination Suspected? Check_Instrument->Contamination_Suspected Degradation_Suspected->Contamination_Suspected No Run_Stability_Study Perform Stability Study Degradation_Suspected->Run_Stability_Study Yes Run_Blank Analyze Reagent Blank Contamination_Suspected->Run_Blank Yes End Problem Resolved Contamination_Suspected->End No Modify_Method Modify Analytical Method (e.g., lower temp, change solvent) Run_Stability_Study->Modify_Method Clean_System Clean Glassware and System Run_Blank->Clean_System Modify_Method->End Clean_System->End SDH_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate ETC Electron Transport Chain (ETC) SDH->TCA_Cycle Fumarate SDH->ETC Electrons This compound This compound This compound->Inhibition Inhibition->SDH Inhibits

References

Technical Support Center: Enhancing Pyracarbolid Efficacy in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyracarbolid in combination with other fungicidal agents. The goal is to help overcome common experimental challenges and improve the efficacy of fungicidal mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound and why is it often used in combination therapies?

This compound is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7).[1][2] Its primary mode of action is the inhibition of complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which blocks ATP production in fungi.[1][2] Due to its specific, single-site mode of action, there is a risk of resistance development in fungal populations.[2] Therefore, this compound is frequently used in combination with fungicides that have different modes of action to enhance efficacy, broaden the spectrum of activity, and manage resistance.[1][3]

Q2: What are the modes of action of common combination partners for this compound, such as dicarboximides, anilinopyrimidines, and phenylpyrroles?

  • Dicarboximides (FRAC Group 2): This group, which includes iprodione, procymidone, and vinclozolin, has a mode of action that is not fully understood but is known to affect fungal osmotic regulation and inhibit spore germination.[4][5][6]

  • Anilinopyrimidines (FRAC Group 9): Fungicides like cyprodinil, mepanipyrim, and pyrimethanil inhibit the biosynthesis of methionine and the secretion of hydrolytic enzymes necessary for the infection process.[7][8][9][10]

  • Phenylpyrroles (FRAC Group 12): This class, including fludioxonil and fenpiclonil, activates the fungal osmotic signal transduction pathway, leading to cellular disruption.[11]

Q3: How is synergy between this compound and another agent quantified?

The most common method for quantifying synergy in vitro is the checkerboard microdilution assay, which is used to calculate the Fractional Inhibitory Concentration (FIC) Index. The FIC Index is the sum of the FICs of each compound, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.

The interaction is typically classified as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Troubleshooting Experimental Inconsistencies

Q4: My in vitro checkerboard assay results for this compound combinations are not reproducible. What are the common causes of this variability?

Inconsistent results in checkerboard assays are a frequent issue in synergy testing.[12] Several factors can contribute to this:

  • Inoculum Preparation: The concentration of the fungal inoculum is a critical factor. An inconsistent inoculum size can lead to significant variations in MIC values. It is essential to use a standardized method for inoculum preparation, such as a spectrophotometer or hemocytometer.[12]

  • Media and Incubation Conditions: The type of growth medium, its pH, and the incubation time and temperature can all affect fungal growth and, consequently, the observed MICs.[12]

  • Endpoint Determination: Subjectivity in visually determining the endpoint (the lowest concentration with no visible growth) can lead to variability. Using a microplate reader to measure optical density can provide a more objective endpoint.[12]

  • Drug Dilution and Pipetting Errors: Inaccurate serial dilutions or pipetting can significantly impact the final drug concentrations in the wells.

Q5: I observed a synergistic interaction in my checkerboard assay, but this effect is not replicated in my time-kill curve analysis. Why might this be the case?

This discrepancy can arise from the different natures of the two assays:

  • Static vs. Dynamic Measurement: The checkerboard assay is a static endpoint measurement, typically read at 24 or 48 hours. In contrast, time-kill analysis is a dynamic method that assesses the rate of fungal killing over time. A combination might be synergistic in inhibiting growth at a specific time point but may not demonstrate an enhanced rate of killing.

  • Antifungal Carryover: In time-kill assays, residual antifungal agent can be transferred with the sample onto the agar plates, potentially inhibiting growth and leading to an overestimation of killing. Ensure proper dilution of samples before plating to minimize this effect.

  • Different Drug Concentrations: The concentrations used in each assay might differ, leading to different interaction profiles.

Q6: My in vivo experiments with this compound combinations are showing weaker effects than predicted by in vitro synergy data. What could explain this?

Translating in vitro synergy to in vivo efficacy can be challenging. Several factors can contribute to this discrepancy:

  • Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profiles of the combined agents in the host organism can significantly differ from the in vitro conditions. One or both agents may not reach the site of infection at the required synergistic concentrations.

  • Host-Pathogen Interactions: The in vivo environment involves complex interactions between the host's immune system and the pathogen, which are absent in in vitro models.

  • Formulation and Application: The formulation of the fungicides and the method of application can affect their stability, solubility, and uptake by the plant or animal host.

Data Presentation: Illustrative Synergy Data for this compound Combinations

The following tables provide examples of how to present quantitative data from synergy experiments. Note: The data presented here is illustrative and intended to serve as a template for reporting experimental findings.

Table 1: In Vitro Efficacy (IC50 in µg/mL) of this compound and Combination Partners Against Botrytis cinerea

CompoundIC50 (µg/mL)
This compound0.75
Iprodione (Dicarboximide)1.20
Cyprodinil (Anilinopyrimidine)0.90
Fludioxonil (Phenylpyrrole)0.50

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound Combinations Against Botrytis cinerea

Combination (this compound +)FIC of this compoundFIC of PartnerFIC IndexInteraction
Iprodione0.250.500.75Additive
Cyprodinil0.250.250.50Synergistic
Fludioxonil0.500.501.00Additive

Experimental Protocols

Checkerboard Microdilution Assay for Fungicide Synergy

This protocol is adapted from established methodologies for in vitro synergy testing.[12]

Objective: To determine the in vitro interaction between this compound and a partner fungicide against a target fungal pathogen.

Materials:

  • This compound stock solution

  • Partner fungicide stock solution

  • Fungal isolate

  • 96-well microtiter plates

  • RPMI 1640 medium buffered with MOPS

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).[12]

  • Drug Dilution in Microtiter Plate:

    • Add 50 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • In the first column, add 50 µL of the highest concentration of this compound and perform serial dilutions across the plate.

    • In the first row, add 50 µL of the highest concentration of the partner fungicide and perform serial dilutions down the plate.

    • This creates a matrix of decreasing concentrations of both agents.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination by visually assessing growth or by measuring optical density with a microplate reader. The MIC is the lowest concentration that causes significant growth inhibition.[12]

  • FIC Index Calculation: Calculate the FIC Index for each well showing growth inhibition using the formula mentioned in FAQ 3. The lowest FIC Index is reported as the result for the combination.[12]

Visualizing Experimental Workflows and Signaling Pathways

Signaling Pathways

G cluster_this compound This compound (SDHI) cluster_phenylpyrrole Phenylpyrrole cluster_anilinopyrimidine Anilinopyrimidine This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP Phenylpyrrole Phenylpyrrole HHK Hybrid Histidine Kinase (HHK) Phenylpyrrole->HHK Activates MAPK MAPK Cascade HHK->MAPK Osmotic_Stress Osmotic Stress Response MAPK->Osmotic_Stress Anilinopyrimidine Anilinopyrimidine Methionine Methionine Biosynthesis Anilinopyrimidine->Methionine Inhibits Enzymes Hydrolytic Enzyme Secretion Anilinopyrimidine->Enzymes Inhibits Infection Fungal Infection Methionine->Infection Enzymes->Infection

Experimental Workflow

G cluster_workflow In Vitro Synergy Testing Workflow Start Start Inoculum Prepare Fungal Inoculum Dilution Prepare Serial Drug Dilutions Checkerboard Perform Checkerboard Assay Incubate Incubate Plates Read Read MICs Calculate Calculate FIC Index Analyze Analyze Interaction (Synergy, Additive, Antagonism) End End

Logical Relationships in Resistance Management

G cluster_resistance Resistance Management Logic Pyracarbolid_Solo Repeated use of This compound alone Resistance Selection for Resistant Fungal Strains Combination Combination with Different Mode of Action Reduced_Selection Reduced Selection Pressure

References

Technical Support Center: Addressing Fungal Resistance to Pyracarbolid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyracarbolid and investigating fungal resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during fungal susceptibility testing with this compound.

Question: Why am I seeing no inhibition of fungal growth even at high concentrations of this compound with a known susceptible strain?

Answer:

This issue can stem from several factors related to the compound's integrity, the assay setup, or the fungal strain itself.

  • This compound Integrity:

    • Degradation: this compound, like any chemical compound, can degrade over time. Ensure that your stock solution is fresh and has been stored correctly, protected from light and at the recommended temperature.

    • Solubility Issues: this compound may precipitate out of solution if not fully dissolved or if the solvent is incompatible with the assay medium. Visually inspect your stock and working solutions for any signs of precipitation. Consider preparing a fresh stock solution in a recommended solvent like DMSO.

  • Assay Conditions:

    • Inoculum Effect: An excessively high fungal inoculum can overwhelm the inhibitory effect of the fungicide. Ensure your inoculum is standardized according to established protocols (e.g., using a spectrophotometer or hemocytometer to achieve a specific cell density).

    • Media Components: Certain components in the culture medium could potentially interfere with this compound's activity. Review the composition of your medium to ensure it is appropriate for antifungal susceptibility testing. Standard media like RPMI-1640 are often recommended.[1]

  • Strain Verification:

    • Contamination or Misidentification: Verify the identity and purity of your fungal strain. It's possible the culture has been contaminated with a resistant species or that the strain itself was misidentified.

Question: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across replicates and experiments. What could be the cause?

Answer:

Inconsistent MIC values are a common challenge in antifungal susceptibility testing. The source of variability often lies in the precision of the experimental steps.

  • Inoculum Preparation: The most critical factor for reproducibility is a standardized inoculum.

    • Ensure the fungal culture is at the correct growth phase.

    • Use a calibrated spectrophotometer to adjust the inoculum to the same starting density (e.g., 0.5 McFarland standard) for every experiment.[2]

    • Vortex the inoculum suspension thoroughly before pipetting to ensure a uniform cell distribution.

  • Pipetting and Dilution Errors:

    • Serial dilutions are a common source of error. Use calibrated pipettes and ensure proper mixing at each dilution step.

    • For microtiter plate assays, be mindful of potential evaporation from the wells, especially those on the edge of the plate. Using a plate sealer or incubating in a humidified chamber can mitigate this.

  • Incubation Conditions:

    • Maintain consistent incubation temperature and duration.[3] Variations can affect fungal growth rates and, consequently, the apparent MIC.

    • Ensure proper atmospheric conditions if your fungal species has specific requirements.

  • Reading the MIC:

    • Subjectivity in visual reading of MIC endpoints can lead to variability. It is advisable to have a consistent, predefined endpoint (e.g., 50% or 90% growth inhibition compared to the positive control).

    • Using a microplate reader to measure optical density can provide a more objective and quantitative endpoint.[2]

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound and how does resistance develop?

Answer:

This compound is an anilide fungicide that belongs to the Succinate Dehydrogenase Inhibitors (SDHIs) class.[4][5] Its mode of action is to inhibit the activity of the succinate dehydrogenase (Sdh) enzyme, also known as Complex II, which is a crucial component of the mitochondrial electron transport chain in fungi.[4] By blocking this enzyme, this compound disrupts fungal respiration and energy production, ultimately leading to cell death.[6]

Fungal resistance to SDHIs, including this compound, most commonly arises from point mutations in the genes that encode the subunits of the Sdh enzyme (SdhB, SdhC, and SdhD).[6][7] These mutations can alter the binding site of the fungicide on the enzyme, reducing its affinity and rendering the fungicide less effective.[7] Different mutations can confer varying levels of resistance and may also lead to cross-resistance with other SDHI fungicides.[7][8]

Question: What are the standard methodologies for testing fungal susceptibility to this compound?

Answer:

Standardized methods for antifungal susceptibility testing (AFST) are crucial for obtaining reliable and comparable results. The most widely recognized protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3]

  • Broth Microdilution: This is the reference method for AFST.[1] It involves preparing a series of twofold dilutions of this compound in a liquid medium (like RPMI-1640) in a microtiter plate.[1] Each well is then inoculated with a standardized fungal suspension. After incubation, the MIC is determined as the lowest concentration of the drug that inhibits a predefined level of fungal growth.[3]

  • Agar-Based Methods:

    • Agar Dilution: this compound is incorporated into an agar medium at various concentrations. The fungal isolates are then spotted onto the plates. The MIC is the lowest concentration that prevents growth.

    • Disk Diffusion: A paper disk impregnated with this compound is placed on an agar plate inoculated with the fungus. The drug diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.[9]

Question: How can I confirm that resistance to this compound in my fungal isolate is due to a target-site mutation?

Answer:

To confirm that resistance is due to mutations in the Sdh enzyme, you will need to perform a molecular analysis of the genes encoding the Sdh subunits.

  • DNA Extraction: Isolate genomic DNA from both your resistant and a known susceptible (wild-type) fungal strain.

  • PCR Amplification: Design primers to amplify the SdhB, SdhC, and SdhD genes.

  • DNA Sequencing: Sequence the amplified PCR products.

  • Sequence Alignment: Compare the gene sequences from the resistant isolate to those of the susceptible isolate. Any differences in the nucleotide sequence that result in an amino acid change, particularly in conserved regions known to be involved in SDHI binding, are likely responsible for the resistance phenotype.[7][8]

Data Presentation

Table 1: Example MIC Ranges for SDHI Fungicides against Wild-Type (WT) and Resistant (R) Fungal Strains

FungicideFungal SpeciesGenotype (Mutation)MIC Range (µg/mL)Resistance Factor (RF)Reference
PydiflumetofenFusarium fujikuroiWild-Type< 0.1-[8][10]
PydiflumetofenFusarium fujikuroiFfSdhBH248L10 - 50>184[8]
PydiflumetofenFusarium fujikuroiFfSdhC2A83V10 - 50>184[8]
PydiflumetofenFusarium fujikuroiFfSdhBH248Y1 - 512.6 - 42.5[8]
BoscalidBotrytis cinereaWild-Type< 5-[11][12]
BoscalidBotrytis cinereaSdhBH272R/Y> 100> 20[11][12]

Note: Data is synthesized from studies on pydiflumetofen and boscalid, which are also SDHI fungicides. Resistance factors are calculated as the ratio of the MIC of the resistant strain to the MIC of the wild-type strain.

Experimental Protocols

Protocol: Broth Microdilution Assay for this compound Susceptibility

This protocol is based on the general principles outlined by CLSI for antifungal susceptibility testing.

  • Media Preparation: Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) buffered with MOPS.

  • This compound Stock and Dilutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in the assay medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.015 µg/mL to 128 µg/mL.

    • Include a drug-free well (growth control) and a media-only well (sterility control).

  • Inoculum Preparation:

    • Culture the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh, sporulating culture.

    • Harvest spores or yeast cells and suspend them in sterile saline.

    • Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 106 CFU/mL.

    • Dilute this suspension in the assay medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the final diluted inoculum to each well of the microtiter plate.

    • Cover the plate and incubate at the optimal temperature for the fungal species (e.g., 25-35°C) for 24-72 hours, or until sufficient growth is observed in the control well.

  • MIC Determination:

    • Determine the MIC by visually inspecting the wells or by using a microplate reader to measure the optical density at a suitable wavelength (e.g., 530 nm).

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free control well.

Visualizations

SDHI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Resistance Mechanism of Resistance TCA TCA Cycle Succinate Succinate TCA->Succinate Complex_II Complex II (SDH Enzyme) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate UQ Ubiquinone (Q) Complex_II->UQ e- UQH2 Ubihydroquinone (QH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Motive Force ATP ATP (Energy) ATP_Synthase->ATP This compound This compound (SDHI) This compound->Complex_II Inhibits Sdh_Mutation Mutation in SdhB, C, or D (Target Site Modification) Sdh_Mutation->Complex_II Alters Binding Site

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow cluster_Phenotypic_Analysis Phenotypic Analysis cluster_Genotypic_Analysis Genotypic Analysis (for Resistant Isolates) Start Start: Fungal Isolate from Field or Lab Culture Susceptibility_Assay This compound Susceptibility Assay (e.g., Broth Microdilution) Start->Susceptibility_Assay Determine_MIC Determine MIC Susceptibility_Assay->Determine_MIC Classify Classify Isolate: Susceptible or Resistant? Determine_MIC->Classify DNA_Extraction Genomic DNA Extraction Classify->DNA_Extraction Resistant End End of Analysis Classify->End Susceptible PCR PCR Amplification of Sdh Genes (SdhB, SdhC, SdhD) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Alignment & Mutation Analysis Sequencing->Analysis Conclusion Conclusion: Identify Resistance-Conferring Mutation Analysis->Conclusion

References

How to prevent Pyracarbolid precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyracarbolid. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a systemic fungicide with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol .[1] Its melting point is 110°C.[1] It functions by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[2]

Q2: I'm observing precipitation after adding this compound to my culture medium. What are the common causes?

Precipitation of compounds like this compound in culture media can be attributed to several factors:

  • Low Solubility: The compound may have inherently low solubility in aqueous-based culture media.

  • Solvent Shock: Adding a concentrated stock solution in an organic solvent (like DMSO or ethanol) directly to the aqueous medium can cause the compound to crash out of solution.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. Cooling the medium after adding the compound can lead to precipitation.[3]

  • pH Changes: The pH of the culture medium can influence the solubility of a compound.

  • High Concentration: The final concentration of this compound in the medium may exceed its solubility limit.

  • Interaction with Media Components: this compound might interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[3]

Q3: What is the recommended solvent for preparing a this compound stock solution?

Q4: How can I minimize the final concentration of the organic solvent in my culture?

To minimize potential solvent toxicity to your cells, it is best practice to prepare a high-concentration stock solution.[5] This allows you to add a very small volume to your culture medium to achieve the desired final concentration of this compound, thereby keeping the solvent concentration low (typically below 0.5%).

Troubleshooting Guide

Issue: this compound Precipitates Immediately Upon Addition to Culture Media
Potential Cause Troubleshooting Step
Solvent Shock Instead of adding the this compound stock solution directly to the full volume of media, try adding the media dropwise to the stock solution while vortexing gently.[6] This allows for a more gradual change in the solvent environment.
High Stock Concentration The stock solution might be too concentrated. Try preparing a slightly less concentrated stock solution and adding a correspondingly larger volume to the media.
Media Temperature Ensure your culture medium is at 37°C before adding the this compound stock solution. Adding a compound to cold media can decrease its solubility.
Issue: Precipitation Occurs Over Time in the Incubator
Potential Cause Troubleshooting Step
Concentration Exceeds Solubility The final concentration of this compound in the media may be too high. Try performing a dose-response experiment with a range of lower concentrations to find the highest soluble and effective concentration.
Interaction with Serum If using a serum-containing medium, proteins in the serum can sometimes cause compounds to precipitate. Try reducing the serum concentration or using a serum-free medium if your cell line permits.
pH Shift The metabolic activity of cells can alter the pH of the culture medium over time. Ensure the medium is adequately buffered and monitor the pH.
Evaporation Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially leading to precipitation. Ensure proper humidification in the incubator.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline. The optimal solvent and concentration should be determined empirically.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine Desired Stock Concentration: Based on your target experimental concentrations, calculate a stock concentration that will allow for a small dilution factor into your culture medium (e.g., 1:1000). For example, to make a 10 mM stock solution:

    • Molecular Weight of this compound = 217.26 g/mol

    • Weight needed for 1 mL of 10 mM stock = 0.01 mol/L * 0.001 L * 217.26 g/mol = 0.0021726 g = 2.17 mg

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the calculated volume of sterile DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of temperature effects on compound stability.

  • Sterile Filtration (Optional but Recommended): If the stock solution will be added to sterile cultures, filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol for Diluting this compound Stock into Culture Medium
  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Calculate Dilution: Determine the volume of this compound stock solution needed to achieve the desired final concentration in your culture medium.

  • Perform Dilution:

    • Method A (Standard): Add the calculated volume of the stock solution to the pre-warmed medium. Immediately mix well by gentle swirling or pipetting.

    • Method B (To Avoid Solvent Shock): In a sterile tube, add the calculated volume of the stock solution. Then, add the pre-warmed medium to the stock solution dropwise while gently agitating the tube.[6] Bring to the final volume with the rest of the medium.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation or cloudiness against a dark background.

  • Application: Immediately add the this compound-containing medium to your cell cultures.

Visualizations

Troubleshooting_Workflow cluster_immediate Troubleshooting Immediate Precipitation cluster_over_time Troubleshooting Precipitation Over Time start Precipitation Observed check_immediate Immediate or Over Time? start->check_immediate immediate Immediate Precipitation check_immediate->immediate Immediate over_time Precipitation Over Time check_immediate->over_time Over Time action_dropwise Add media dropwise to stock immediate->action_dropwise action_warm_media Pre-warm media to 37°C immediate->action_warm_media action_check_stock Check stock concentration immediate->action_check_stock action_lower_conc Lower final concentration over_time->action_lower_conc action_check_ph Monitor media pH over_time->action_check_ph action_check_evap Check incubator humidity over_time->action_check_evap end_node Resolution action_dropwise->end_node action_warm_media->end_node action_check_stock->end_node action_lower_conc->end_node action_check_ph->end_node action_check_evap->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway This compound This compound SDH Succinate Dehydrogenase (SDH) (Complex II) This compound->SDH inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC is part of ATP ATP Production ETC->ATP drives Cellular_Respiration Cellular Respiration ATP->Cellular_Respiration is essential for

Caption: this compound's mechanism of action.

References

Enhancing the systemic uptake of Pyracarbolid in plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the systemic uptake of Pyracarbolid in plant experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a systemic anilide fungicide.[1][2] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a key enzyme in the mitochondrial respiratory chain.[1][3][4] By blocking this enzyme, this compound disrupts the fungal pathogen's energy production, leading to its death.[4]

Q2: I am observing poor systemic efficacy with this compound. What are the potential causes? A2: Poor systemic control can stem from several factors:

  • Application Method: Incorrect application can lead to poor coverage or failure to reach the primary uptake tissues (roots or leaves).[5][6] For foliar applications, insufficient spray volume or improper nozzle choice can limit absorption.[7] For soil applications, the compound may bind to soil components and not be available for root uptake.

  • Environmental Conditions: Environmental factors significantly influence uptake. Spraying before a rain can wash the product off leaves.[5] Applying systemic products under humid, cloudy conditions when the soil is moist can improve uptake.[7]

  • Plant Health and Age: The plant's overall health, growth stage, and metabolic activity affect the translocation of systemic compounds. Application to dead or senescing leaves is ineffective as the vascular tissue required for movement is no longer functional.[7]

  • Formulation: The formulation of this compound (e.g., suspension concentrate, wettable powder) impacts its absorption characteristics.[1][2] The use of appropriate adjuvants can be critical.[8]

  • Fungicide Resistance: Repeated use of fungicides with the same mode of action can lead to the development of resistant pathogen strains.[5][9]

Q3: How can I improve the foliar uptake of this compound? A3: To enhance foliar absorption:

  • Ensure Thorough Coverage: Use sufficient water volume and appropriate nozzles to ensure uniform coverage of the plant canopy without excessive runoff.[7]

  • Use Adjuvants: Incorporate a suitable adjuvant, such as a penetrant or surfactant, as recommended.[5][8] Penetrant-type adjuvants can help the active ingredient move through the leaf cuticle.[8]

  • Optimize Timing: Apply during periods of high humidity and when the plant is actively transpiring, which typically occurs during the day.[7] Applying while dew is present may increase the efficacy of acropetal penetrant fungicides.

  • Check Water pH: The pH of your spray solution can sometimes affect the stability of the active ingredient. While most modern fungicides are formulated to be robust, this can be a factor.

Q4: What is the best method for root application of this compound? A4: For effective root uptake, this compound must reach the root zone in a bioavailable form.

  • Application Methods: Techniques like soil drenching or soil injection are effective for targeting roots.[5][10]

  • Post-Application Irrigation: Applying a light irrigation (e.g., 0.25 inches) after application can help move the compound into the root zone, especially for acropetal penetrants that move upward in the xylem.

  • Soil Type: Be aware that soil properties (pH, organic matter, clay content) can influence the availability of the compound to the roots.[10]

Q5: How does this compound move within the plant after uptake? A5: this compound is a systemic fungicide, meaning it is absorbed and translocated within the plant's vascular system.[1][2] Most modern systemic fungicides are "acropetal penetrants," meaning they are taken up by the plant and move upward through the water-conducting tissues (xylem).[9] This results in the accumulation of the compound in new growth and leaves above the point of application. Limited downward (basipetal) movement in the phloem may occur, but upward movement is typically dominant.

Troubleshooting Guide

This logical guide helps diagnose potential issues with this compound efficacy in your experiments.

G Start Problem: Poor Systemic Efficacy CheckApp 1. Review Application Protocol Start->CheckApp IsFoliar Foliar or Soil Application? CheckApp->IsFoliar CheckEnv 2. Assess Environmental Conditions CheckApp->CheckEnv FoliarIssues Check Foliar Issues IsFoliar->FoliarIssues Foliar SoilIssues Check Soil Issues IsFoliar->SoilIssues Soil Coverage Poor Coverage? (Nozzle, Volume) FoliarIssues->Coverage Adjuvant Adjuvant Used? (Penetrant/Surfactant) FoliarIssues->Adjuvant Irrigation Post-Application Irrigation Correct? SoilIssues->Irrigation SoilBinding High Organic/Clay Soil? (Potential Binding) SoilIssues->SoilBinding SolutionA Solution: Improve spray technique, increase volume. Coverage->SolutionA Yes SolutionB Solution: Add recommended adjuvant to formulation. Adjuvant->SolutionB No SolutionC Solution: Apply light irrigation to move product to roots. Irrigation->SolutionC No SolutionD Solution: Consider higher application rate or alternative method. SoilBinding->SolutionD Yes Rain Rainfall After Application? CheckEnv->Rain Humidity Low Humidity / High Temp? CheckEnv->Humidity CheckPlant 3. Evaluate Plant Factors CheckEnv->CheckPlant SolutionE Solution: Re-apply. Time applications to avoid rain. Rain->SolutionE Yes SolutionF Solution: Apply during milder, more humid conditions. Humidity->SolutionF Yes Health Plant Stressed or Senescing? CheckPlant->Health CheckChem 4. Verify Chemical Factors CheckPlant->CheckChem SolutionG Solution: Apply to healthy, actively growing plants. Health->SolutionG Yes Rate Correct Rate Used? CheckChem->Rate Resistance Potential for Resistance? CheckChem->Resistance SolutionH Solution: Use highest labeled rate for curative action. Rate->SolutionH No SolutionI Solution: Rotate with different FRAC code fungicides. Resistance->SolutionI Yes

Caption: Troubleshooting workflow for diagnosing poor systemic efficacy of this compound.

This compound's Mechanism of Action: SDH Inhibition

This compound functions by inhibiting the Succinate Dehydrogenase (SDH) enzyme complex in the mitochondrial respiratory chain of fungi.

G cluster_Mito Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix C1 Complex I Q Coenzyme Q C1->Q C2 Complex II (Succinate Dehydrogenase) C2->Q Fumarate Fumarate C2->Fumarate e- transfer C3 Complex III Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase H+ Gradient ATP ATP (Energy) ATP_Synthase->ATP Produces Succinate Succinate Succinate->C2 Oxidation This compound This compound (SDHI) This compound->C2 INHIBITS

Caption: this compound inhibits Complex II (SDH), blocking the electron transport chain.

Quantitative Data on Systemic Uptake

While specific public data for this compound is limited, the following tables illustrate typical results from a radiolabeled systemic fungicide experiment, based on published data for pyraoxystrobin in cucumber plants.[11][12][13] These tables can serve as a template for presenting your own experimental data.

Table 1: Example of Foliar Uptake Over Time (Based on data for ¹⁴C-pyraoxystrobin in cucumber seedlings)[12]

Days After Treatment (DAT)Mean % of Applied Fungicide Absorbed
0.2520%
135%
355%
568%
768%
1467%

Table 2: Example of Fungicide Distribution in Plant Tissues (Based on data for ¹⁴C-pyraoxystrobin 8 days after foliar application)[11]

Plant Part% of Total Absorbed Fungicide
Treated Leaf74.5%
Stalk Above Treated Leaf12.1%
Leaves Above Treated Leaf8.9%
Stalk Below Treated Leaf2.5%
Leaves Below Treated Leaf1.2%
Cotyledon0.5%
Root0.3%

Experimental Protocols

Protocol: Quantifying Foliar Uptake and Translocation Using ¹⁴C-Labeled this compound

This protocol provides a methodology to determine the rate of absorption and pattern of distribution of this compound following foliar application.

1. Materials

  • ¹⁴C-labeled this compound of known specific activity.

  • Test plants (e.g., cucumber, wheat) at a consistent growth stage (e.g., three-leaf stage).[11]

  • Micropipette.

  • Scintillation vials and cocktails.

  • Liquid Scintillation Counter (LSC).

  • Biological Oxidizer.

  • Leaf washing solution (e.g., 10% methanol in water).

2. Experimental Workflow Diagram

G Start Start: Plant Cultivation Prepare Prepare ¹⁴C-Pyracarbolid Working Solution Start->Prepare Apply Apply 20 µL to Second True Leaf Prepare->Apply Incubate Incubate Plants in Controlled Environment Apply->Incubate Harvest Harvest at Time Points (e.g., 1, 3, 5, 7 DAT) Incubate->Harvest Wash Wash Treated Leaf to Remove Unabsorbed Residue Harvest->Wash CollectWash Collect Wash Solution for LSC Analysis Wash->CollectWash (Unabsorbed) Section Section Plant into Parts: Root, Stems, Leaves Wash->Section (Plant) Analyze Quantify ¹⁴C in All Samples Using LSC CollectWash->Analyze Dry Dry and Weigh Each Plant Part Section->Dry Combust Combust Plant Samples in Biological Oxidizer Dry->Combust Trap Trap ¹⁴CO₂ in Scintillation Cocktail Combust->Trap Trap->Analyze Calculate Calculate Uptake and Distribution Percentages Analyze->Calculate

Caption: Experimental workflow for a radiolabeled fungicide uptake and translocation study.

3. Procedure

  • Plant Preparation: Cultivate healthy, uniform plants in a controlled environment (e.g., greenhouse with 28/16°C day/night temperature).[11]

  • Application: At the three-leaf stage, apply a precise volume (e.g., 20 µL) of the ¹⁴C-Pyracarbolid solution to the adaxial surface of the second fully expanded leaf.[11] Include several replicate plants for each time point.

  • Incubation: Return plants to the controlled environment for the duration of the experiment.

  • Harvesting: At designated time points (e.g., 6 hours, 1, 3, 5, 7, and 14 days), harvest the replicate plants.

  • Leaf Wash: Carefully wash the treated leaf with a known volume of washing solution to remove unabsorbed surface residues.[11] The washing solution is collected in a scintillation vial.

  • Sample Sectioning: Dissect the plant into logical parts: treated leaf (TL), leaves above treated leaf (LATL), stalk above treated leaf (SATL), leaves below treated leaf (LBTL), stalk below treated leaf (SBTL), and roots.[11]

  • Processing:

    • Dry all plant parts to a constant weight and record the biomass.

    • Combust the dried plant samples using a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a specific scintillation cocktail.[11]

  • Quantification:

    • Measure the radioactivity in the leaf wash samples and the combusted plant part samples using a Liquid Scintillation Counter (LSC).[11]

  • Calculations:

    • Total Applied Radioactivity (TAR): Determined from the specific activity of the initial dosing solution.

    • Unabsorbed Radioactivity: Radioactivity measured in the leaf wash.

    • Absorbed Radioactivity: Radioactivity measured in all combusted plant parts.

    • Percent Uptake: (Absorbed Radioactivity / TAR) * 100.

    • Percent Distribution: (Radioactivity in a specific plant part / Total Absorbed Radioactivity) * 100.

References

Pyracarbolid formulation challenges for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyracarbolid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a systemic fungicide. Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II, a key enzyme in the mitochondrial electron transport chain.[1] By blocking SDH, this compound disrupts cellular respiration and energy production in susceptible organisms.

Q2: What are the main formulation challenges with this compound for experimental use?

This compound has low aqueous solubility, which can present challenges for its use in in-vitro and cell-based assays. It is typically supplied as a suspension concentrate or wettable powder, indicating that achieving a stable and homogenous solution in aqueous experimental media requires careful consideration of solvents and solubilization techniques.

Q3: What are the expected downstream effects of this compound treatment in a cellular context?

As an inhibitor of succinate dehydrogenase, treatment with this compound is expected to lead to the accumulation of succinate. This accumulation can have several downstream effects, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions (a state known as "pseudo-hypoxia"). This can, in turn, alter gene expression related to angiogenesis and metabolism.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous media Low aqueous solubility of this compound.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for most cell lines). Perform a solubility test with your specific medium to determine the maximum achievable concentration without precipitation.
Inconsistent or no observable effect in experiments - Compound precipitation.- Instability of this compound in the experimental conditions.- Insufficient concentration or incubation time.- Visually inspect for any precipitation after adding this compound to your media. If precipitation is observed, revise the formulation approach.- Be mindful of the pH of your experimental medium, as extreme pH can affect the stability of anilide fungicides.[2][3][4][5][6] It is advisable to prepare fresh solutions for each experiment.- Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific model system.
Observed cytotoxicity is not as expected - Off-target effects of the compound.- Cytotoxicity of the solvent used for the stock solution.- Run a vehicle control (medium with the same concentration of the organic solvent used for the stock solution) to distinguish between the cytotoxicity of this compound and the solvent.- Consider performing counter-screening assays to investigate potential off-target effects.

Quantitative Data

Solubility of this compound

SolventSolubilityTemperaturepH
Water600 mg/L20°C7
Chloroform366,000 mg/L20°CN/A
Ethanol89,000 mg/L20°CN/A
AcetoneSoluble (specific value not reported)N/AN/A
DMSOData not available for this compound. For similar compounds, solubility can be ≥20 mg/mL. It is recommended to determine the solubility empirically for your specific experimental needs.N/AN/A
DMFData not available for this compound. It is recommended to determine the solubility empirically for your specific experimental needs.N/AN/A

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₅NO₂
Molecular Weight217.26 g/mol
Melting Point110-111°C

Experimental Protocols

Note: The following are representative protocols and should be optimized for your specific experimental system.

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.17 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Cellular Respiration Assay using an Extracellular Flux Analyzer

This protocol provides a general workflow for assessing the effect of this compound on mitochondrial respiration in cultured cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Extracellular flux analyzer and associated consumables (e.g., Seahorse XF Cell Mito Stress Test Kit)

  • Assay medium (e.g., Seahorse XF DMEM medium, pH 7.4) supplemented with glucose, pyruvate, and glutamine as required for the specific cell type.

Procedure:

  • Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, replace the cell culture medium with fresh assay medium containing the desired concentrations of this compound. Include a vehicle control (assay medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 1, 6, or 24 hours) in a non-CO2 incubator at 37°C.

  • Mitochondrial Respiration Assay: Following the incubation period, perform a mitochondrial stress test using the extracellular flux analyzer according to the manufacturer's instructions. This typically involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Visualizations

Pyracarbolid_Signaling_Pathway cluster_inhibition Mitochondrial Inner Membrane cluster_tca TCA Cycle cluster_downstream Downstream Effects This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibition Fumarate Fumarate Succinate Succinate Succinate->Fumarate SDH-catalyzed Succinate_acc Succinate Accumulation Succinate->Succinate_acc Accumulates due to SDH inhibition HIF_stabilization HIF-1α Stabilization Succinate_acc->HIF_stabilization Gene_expression Altered Gene Expression HIF_stabilization->Gene_expression

Caption: Signaling pathway of this compound-mediated succinate dehydrogenase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (e.g., in DMSO) Working_Solution Dilute to Working Concentrations in Assay Medium Stock_Solution->Working_Solution Cell_Treatment Treat Cells with this compound (and Vehicle Control) Working_Solution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Assay Perform Cellular or Biochemical Assay Incubation->Assay Data_Collection Collect Raw Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound.

References

Minimizing off-target effects of Pyracarbolid in research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pyracarbolid is a succinate dehydrogenase (SDH) inhibitor primarily documented as a fungicide. Comprehensive data on its off-target effects in a preclinical research setting is limited. The following guidance is based on the known mechanism of SDH inhibitors and general principles for assessing the selectivity of metabolic inhibitors. Researchers should exercise caution and validate all findings with appropriate controls.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an anilide fungicide that functions by inhibiting succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), playing a central role in cellular respiration and energy metabolism.[1][2]

Q2: What are the expected on-target effects of this compound in a cellular context?

A2: The primary on-target effects of this compound stem from the inhibition of SDH, leading to:

  • Accumulation of Succinate: The direct substrate of SDH will accumulate in the mitochondrial matrix and can be transported into the cytoplasm.[1][3][4]

  • Impaired Cellular Respiration: As a component of the ETC, SDH inhibition disrupts the flow of electrons, leading to decreased oxygen consumption and ATP production.[1][2]

  • Truncation of the TCA Cycle: The conversion of succinate to fumarate is blocked, disrupting the cycle.[5]

  • Reductive Carboxylation: To compensate for the blocked TCA cycle, cells may switch to alternative metabolic pathways, such as the reductive carboxylation of glutamine to produce citrate and aspartate.

Q3: What are potential off-target effects of SDH inhibitors like this compound?

A3: While specific off-target binding partners for this compound are not well-documented, off-target effects can be broadly categorized as:

  • Direct Off-Target Binding: The compound may bind to other enzymes or receptors, leading to unintended biological consequences.

  • Indirect Off-Target Effects: The metabolic perturbations caused by on-target SDH inhibition can have widespread, indirect consequences that may be mistaken for direct off-target effects. For example, succinate accumulation can inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic changes and stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][6][7]

Q4: How can I distinguish between on-target and off-target effects in my experiment?

A4: A multi-faceted approach is recommended:

  • Use a Structurally Unrelated SDH Inhibitor: If a different SDH inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.

  • Rescue Experiments: Attempt to rescue the phenotype by providing downstream metabolites (e.g., cell-permeable fumarate or malate) or by genetic means, such as overexpressing a drug-resistant mutant of SDH.

  • Dose-Response Analysis: On-target effects should correlate with the IC50 of SDH inhibition, while off-target effects may occur at higher or lower concentrations.

  • Use of Knockout/Knockdown Models: The phenotype observed with this compound should be mimicked in cells where SDH subunits (e.g., SDHB) are genetically knocked out or knocked down.[8]

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Implication) Troubleshooting Steps
Unexpectedly high cytotoxicity in non-target cell lines. The compound may have off-target effects on essential cellular processes in those specific cell lines.1. Determine the Selectivity Index: Calculate the ratio of the IC50 in non-target cells to the IC50 in target cells. A low selectivity index suggests significant off-target toxicity. 2. Perform a Mitochondrial Toxicity Assay: Use a Seahorse XF Analyzer to check for general mitochondrial impairment beyond SDH inhibition (e.g., inhibition of other ETC complexes, uncoupling of oxidative phosphorylation).[9][10]
Phenotype does not align with known consequences of SDH inhibition (e.g., unexpected signaling pathway activation). 1. Indirect effect of succinate accumulation: High levels of succinate can act as a signaling molecule, affecting epigenetic enzymes (TETs, JmjC domain-containing histone demethylases) and prolyl hydroxylases (stabilizing HIF-1α).[5][6][7] 2. Direct off-target binding: this compound may be interacting with an unrelated protein in that pathway.1. Measure Succinate Levels: Quantify intracellular succinate to confirm accumulation. 2. Assess HIF-1α Stabilization: Use western blotting to check for increased HIF-1α levels. 3. Perform a Cellular Thermal Shift Assay (CETSA): This can identify direct binding partners of this compound in an unbiased manner.[11]
Discrepancy between biochemical assay potency and cell-based assay potency. 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach the mitochondria. 2. Cellular Compensation: Cells may adapt to SDH inhibition by upregulating glycolysis or other metabolic pathways, masking the effect of the inhibitor.[8] 3. Efflux Pump Activity: The compound could be a substrate for efflux pumps, reducing its intracellular concentration.1. Assess Cell Permeability: Use analytical methods like LC-MS/MS on cell lysates to determine intracellular compound concentration. 2. Metabolic Profiling: Use metabolomics or a Seahorse XF Analyzer to assess compensatory metabolic changes (e.g., increased glycolysis).
Variable results across different experimental conditions. Metabolic state of cells: The effect of an SDH inhibitor can be highly dependent on the metabolic state of the cells (e.g., reliance on oxidative phosphorylation vs. glycolysis) and the nutrient composition of the culture medium.[10]1. Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media formulation. 2. Characterize Basal Metabolism: Determine the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cell model to understand its metabolic phenotype before treatment.

Data Summary

Due to the lack of publicly available selectivity data for this compound, the following table presents a generalized and hypothetical summary of potential on-target and off-target effects for an SDH inhibitor. This data is for illustrative purposes only.

Target/Process Metric On-Target (SDH) Potential Off-Target Significance
Succinate Dehydrogenase Biochemical IC5050 nM-Potency of the primary target engagement.
Complex I (ETC) Activity Assay> 10,000 nM5,000 nMA high IC50 suggests selectivity against other ETC complexes.
α-ketoglutarate dioxygenases Activity AssayIndirect Inhibition-Succinate accumulation can indirectly inhibit these enzymes.
Cancer Cell Line (High OXPHOS) Cell Viability (EC50)100 nM-Cellular potency in a model reliant on the target pathway.
Normal Fibroblasts (Low OXPHOS) Cell Viability (EC50)2,500 nM1,000 nMA lower EC50 in non-target cells than expected could indicate off-target toxicity.
Selectivity Index (EC50 Normal / EC50 Cancer)2510A higher selectivity index is desirable for a targeted therapeutic.

Visualizations

G cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate -> ... aKG aKG Isocitrate->aKG -> ... SuccinylCoA SuccinylCoA aKG->SuccinylCoA -> ... Succinate Succinate SuccinylCoA->Succinate -> ... Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) (Complex II) Malate Malate Fumarate->Malate -> ... Oxaloacetate Oxaloacetate Malate->Oxaloacetate -> ... CI Complex I CIII Complex III CI->CIII CII Complex II (SDH) CII->CIII Succinate_acc Succinate Accumulation CII->Succinate_acc Leads to CIV Complex IV CIII->CIV CV Complex V (ATP Synthase) CIV->CV This compound This compound This compound->CII Inhibits HIF HIF-1α Stabilization Succinate_acc->HIF Causes G cluster_step1 Step 1: Initial Characterization cluster_step2 Step 2: On-Target Validation cluster_step3 Step 3: Off-Target Investigation Biochem Biochemical Assay (Confirm SDH IC50) CellViability Cell Viability Screen (Target vs. Non-Target Lines) Metabolomics Metabolomics (Confirm Succinate Accumulation) CellViability->Metabolomics Respirometry Respirometry (Seahorse) (Confirm OCR Decrease) CETSA Cellular Thermal Shift Assay (Unbiased Target ID) Respirometry->CETSA MitoTox Mitochondrial Toxicity Panel (Assess other ETC complexes) G Start Unexpected Phenotype Observed Q1 Is Succinate Accumulated? Start->Q1 Q2 Does an unrelated SDH inhibitor cause the same phenotype? Q1->Q2 Yes OffTarget Potential Off-Target Effect (Investigate with CETSA, etc.) Q1->OffTarget No OnTarget Likely On-Target Effect (Potentially via Succinate Signaling) Q2->OnTarget Yes Q2->OffTarget No Validate Validate On-Target Mechanism OnTarget->Validate

References

Validation & Comparative

Pyracarbolid vs. Carboxin: A Comparative Analysis of Efficacy in Smut Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicides Pyracarbolid and Carboxin, with a focus on their efficacy in controlling various smut diseases in cereals. While both fungicides share a common mechanism of action, this analysis delves into the available experimental data to offer a comparative perspective on their performance.

Mechanism of Action: A Shared Target

Both this compound and Carboxin belong to the succinate dehydrogenase inhibitor (SDHI) class of fungicides. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi. By binding to the SDH enzyme, these fungicides block the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption of the fungal respiratory process ultimately leads to a cessation of energy production (ATP synthesis) and cell death. This shared mechanism underscores their systemic and targeted efficacy against a range of fungal pathogens, particularly Basidiomycetes, which include the various species of smut fungi.

G This compound This compound SDH SDH This compound->SDH Inhibition Carboxin Carboxin Carboxin->SDH Inhibition

Caption: Generalized workflow for fungicide efficacy testing.

1. Seed Selection and Inoculation:

  • Select a seed lot of a susceptible crop variety with a known level of natural smut infection.

  • Alternatively, artificially inoculate clean seeds with teliospores of the target smut fungus.

2. Fungicide Treatment:

  • Divide the seed lot into treatment groups, including an untreated control.

  • Apply the test fungicides (e.g., this compound, Carboxin) to the seeds at predetermined rates. Application is typically done as a slurry or dust to ensure uniform coverage.

3. Experimental Design and Planting:

  • For field trials, use a randomized complete block design with multiple replications for each treatment.

  • Plant the treated and control seeds in plots of a standardized size and seeding rate.

  • For greenhouse trials, plant seeds in individual pots or trays filled with a sterile growing medium.

4. Data Collection:

  • At the appropriate growth stage (typically at heading), count the total number of heads and the number of smutted heads in a designated area of each plot or in each pot.

5. Data Analysis:

  • Calculate the percentage of smut incidence for each treatment and the control using the formula: Smut Incidence (%) = (Number of Smutted Heads / Total Number of Heads) x 100

  • Determine the control efficacy of each fungicide treatment using Abbott's formula: Control Efficacy (%) = [(% Smut in Control - % Smut in Treatment) / % Smut in Control] x 100

Conclusion

Validating the Antifungal Potential of Pyracarbolid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Pyracarbolid and its derivatives, belonging to the pyrazole carboxamide class of compounds, have demonstrated promising antifungal activity. This guide provides a comprehensive comparison of this compound derivatives with established antifungal agents, supported by experimental data and detailed methodologies, to aid in the validation of their potential as next-generation antifungals.

Performance Comparison: this compound Derivatives vs. Standard Antifungals

The in vitro efficacy of this compound derivatives is typically evaluated by determining their half-maximal effective concentration (EC50) against a panel of pathogenic fungi. The following tables summarize the available data, comparing novel pyrazole carboxamide derivatives to commonly used antifungal drugs.

Table 1: Antifungal Activity of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives against Phytopathogenic Fungi

CompoundAlternaria porri EC50 (µg/mL)Marssonina coronaria EC50 (µg/mL)Cercospora petroselini EC50 (µg/mL)Rhizoctonia solani EC50 (µg/mL)
Pyrazole Carboxamides
7af>100>100>10015.43
7bc20.1518.7635.438.76
7bg11.227.9327.434.99
7bh24.7625.486.995.93
7bi21.019.0832.407.69
Isoxazolol Pyrazole Carboxylate
7ai2.243.2110.290.37
Commercial Fungicide
Carbendazol0.990.960.961.00

Data sourced from a study on novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives[1][2][3][4].

Table 2: Comparative Antifungal Activity of Pyrazole-Thiazole Carboxamide Derivatives against Rhizoctonia cerealis

CompoundRhizoctonia cerealis EC50 (µg/mL)
Pyrazole-Thiazole Carboxamides
6d5.11
6j8.14
Commercial SDHI Fungicides
Fluxapyroxad11.93
Thifluzamide22.12

Data sourced from a study on novel pyrazole-thiazole carboxamide derivatives[5].

Table 3: In Vitro Activity of Common Antifungal Agents against Candida and Aspergillus Species

Antifungal AgentCandida albicans MIC90 (µg/mL)Candida glabrata MIC90 (µg/mL)Aspergillus fumigatus MIC90 (µg/mL)
Azoles
Fluconazole0.5 - 28 - 64Not applicable
Polyenes
Amphotericin B0.5 - 10.5 - 11 - 2
Echinocandins
Caspofungin0.125 - 0.50.06 - 0.250.125 - 0.5

MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values compiled from multiple surveillance studies. Ranges may vary based on geographic location and specific isolate populations.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound and its derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs). Their primary mode of action is the disruption of the mitochondrial electron transport chain at Complex II (Succinate Dehydrogenase). This inhibition blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle, and halts the transfer of electrons to the ubiquinone pool. The resulting disruption in ATP synthesis ultimately leads to fungal cell death.[6][7][8]

G cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space Krebs_Cycle Krebs Cycle Succinate Succinate Krebs_Cycle->Succinate NADH NADH Krebs_Cycle->NADH Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- NAD NAD+ Complex_I->NAD Q Ubiquinone (Q) Complex_I->Q e- Protons H+ Complex_I->Protons H+ Complex_II->Fumarate Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC e- Complex_III->Protons H+ Complex_IV Complex IV (Cytochrome c Oxidase) Complex_IV->Protons H+ H2O H2O Complex_IV->H2O Q->Complex_III e- CytC->Complex_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons->ATP_Synthase H+ ADP ADP + Pi ADP->ATP_Synthase O2 1/2 O2 + 2H+ O2->Complex_IV This compound This compound Derivatives This compound->Complex_II

Caption: Fungal Mitochondrial Electron Transport Chain and the Site of Action of this compound Derivatives.

Experimental Protocols

Accurate and reproducible assessment of antifungal activity is paramount. The following are detailed methodologies for key in vitro assays.

Mycelium Growth Inhibition Assay

This method is commonly used to determine the EC50 of antifungal compounds against filamentous fungi.

G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Measurement A Prepare potato dextrose agar (PDA) B Autoclave and cool to 45-50°C A->B C Add this compound derivative (serial dilutions) B->C D Pour into Petri dishes C->D E Obtain mycelial plugs from the edge of an actively growing fungal culture D->E F Place a single plug in the center of each PDA plate E->F G Incubate at 25-28°C for a defined period F->G H Measure the diameter of mycelial growth G->H I Calculate the percentage of growth inhibition H->I J Determine EC50 value I->J

Caption: Workflow for the Mycelium Growth Inhibition Assay.

Detailed Steps:

  • Media Preparation: Prepare potato dextrose agar (PDA) according to the manufacturer's instructions. Sterilize by autoclaving and allow it to cool to approximately 45-50°C in a water bath.

  • Compound Incorporation: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates, including the control, and does not exceed a level that inhibits fungal growth (typically <1% v/v).

  • Plating: Pour the PDA containing the test compounds into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, obtain mycelial plugs (typically 5 mm in diameter) from the actively growing edge of a pure fungal culture. Place one plug, mycelial side down, in the center of each agar plate.

  • Incubation: Incubate the plates at a temperature optimal for the growth of the test fungus (usually 25-28°C) in the dark.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the growth in the control plate has reached a specified diameter.

  • Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value, which is the concentration of the compound that inhibits fungal growth by 50%.

Broth Microdilution Assay (CLSI M38-A2 Guideline)

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading A Prepare standardized fungal spore suspension C Inoculate each well with the fungal spore suspension A->C B Prepare serial dilutions of This compound derivatives in RPMI-1640 medium in a 96-well microtiter plate B->C D Incubate at 35°C for 48-72 hours C->D E Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) D->E

References

Cross-Resistance Profiles of Pyraclostrobin and Other Fungicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for cross-resistance studies involving "Pyracarbolid" did not yield specific results under that name. However, extensive research exists for "Pyraclostrobin," a widely used quinone outside inhibitor (QoI) fungicide. This guide will focus on the cross-resistance patterns observed with Pyraclostrobin and other fungicidal compounds, providing experimental data and methodologies for researchers and professionals in drug development. The findings presented here are critical for understanding the potential for resistance development and for designing effective and sustainable disease management strategies.

Pyraclostrobin, like other QoI fungicides, acts by inhibiting the mitochondrial respiratory chain at the cytochrome b subunit, thereby blocking ATP production in fungi.[1][2] Resistance to this class of fungicides is a significant concern and has been linked to specific point mutations in the cytochrome b gene (Cyt b).[1][2] Understanding the cross-resistance profiles is essential, as it determines whether alternative fungicides will be effective against pathogen populations that have developed resistance to Pyraclostrobin.

Quantitative Analysis of Fungicide Sensitivity

The development of resistance to Pyraclostrobin in fungal populations can be quantified by determining the effective concentration required to inhibit 50% of fungal growth (EC50). A significant increase in the EC50 value is indicative of resistance.

Table 1: EC50 Values of Pyraclostrobin-Sensitive and -Resistant Colletotrichum siamense Strains [1]

Strain TypeEC50 Range (μg/mL)Average EC50 (μg/mL)Average Resistance Level
Sensitive1.192 - 2.0681.586-
Resistant18.159 - 23.79721.15813.3

The data clearly demonstrates a significant difference in the sensitivity to Pyraclostrobin between resistant and sensitive strains of C. siamense.

Cross-Resistance Findings

Studies have consistently shown a high degree of positive cross-resistance among QoI fungicides. This means that fungal strains resistant to Pyraclostrobin are typically also resistant to other fungicides in the same class, even without prior exposure to them.[1][3]

Table 2: Cross-Resistance between Pyraclostrobin and Other QoI Fungicides in Colletotrichum siamense [1]

Fungicide PairPearson's Correlation (ρ)Significance (p-value)Type of Cross-Resistance
Pyraclostrobin and Kresoxim-methyl> 0.8< 0.05Positive
Pyraclostrobin and Azoxystrobin> 0.8< 0.05Positive

In contrast, the relationship between Pyraclostrobin and fungicides from different classes, such as succinate dehydrogenase inhibitors (SDHIs), can be more complex, with instances of no cross-resistance being reported.[4]

Experimental Protocols

The assessment of fungicide cross-resistance involves a series of standardized laboratory procedures.

1. Fungal Isolate Collection and Culturing:

  • Diseased plant tissues are collected from the field.[5]

  • Fungal pathogens are isolated from these tissues and grown on a suitable agar medium.[6]

  • Single-spore isolates are often generated to ensure genetic purity.

2. Fungicide Sensitivity Testing (Phenotyping):

  • The sensitivity of fungal isolates to different fungicides is determined using in vitro bioassays.[5]

  • A common method involves amending agar media with a range of fungicide concentrations.[6][7]

  • Mycelial plugs or spore suspensions of the fungal isolates are placed on the amended media.[6][7]

  • After an incubation period, the radial growth of the fungal colony is measured.

  • The EC50 value is calculated by regression analysis of the mycelial growth inhibition against the logarithm of the fungicide concentration.[7]

3. Molecular Analysis (Genotyping):

  • To identify the mechanism of resistance, the target gene (e.g., Cyt b for QoI fungicides) is sequenced.[1][2]

  • DNA is extracted from both sensitive and resistant fungal isolates.

  • The target gene is amplified using the polymerase chain reaction (PCR).

  • The PCR products are sequenced and compared to identify any point mutations associated with resistance. The G143A mutation in the Cyt b gene is a common cause of high-level resistance to QoI fungicides.[1][8]

Visualizing Resistance Mechanisms and Experimental Workflows

Mechanism of QoI Fungicide Action and Resistance

cluster_Mitochondrion Mitochondrial Respiratory Chain Complex_III Complex III (Cytochrome bc1) Cyt_b Cytochrome b Electron_Transport Electron Transport Complex_III->Electron_Transport Cyt_b->Electron_Transport Inhibits Resistance Fungicide Resistance Cyt_b->Resistance Prevents binding ATP_Production ATP Production Electron_Transport->ATP_Production Pyraclostrobin Pyraclostrobin (QoI Fungicide) Pyraclostrobin->Cyt_b Binds to Qo site G143A_Mutation G143A Mutation in Cytochrome b Gene G143A_Mutation->Cyt_b Alters binding site

Caption: Mechanism of Pyraclostrobin action and resistance development via G143A mutation.

Experimental Workflow for Cross-Resistance Assessment

Start Sample Collection (Diseased Tissue) Isolation Fungal Isolation and Purification Start->Isolation Bioassay In Vitro Bioassay (EC50 Determination) Isolation->Bioassay Fungicide_A Pyraclostrobin Bioassay->Fungicide_A Fungicide_B Other Fungicides Bioassay->Fungicide_B Data_Analysis Correlation Analysis (ρ and p-value) Bioassay->Data_Analysis Conclusion Determine Cross-Resistance (Positive, Negative, or None) Data_Analysis->Conclusion

Caption: Workflow for determining fungicide cross-resistance from sample collection to analysis.

References

Navigating the Landscape of SDHI Fungicides: A Comparative Guide to Pyracarbolid Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The control of fungal pathogens is a perpetual challenge in agriculture and medicine. Pyracarbolid, a succinate dehydrogenase inhibitor (SDHI), has been a tool in this fight, but the evolution of fungal resistance and the demand for more effective and specific treatments necessitate a thorough understanding of its alternatives. This guide provides an objective comparison of this compound and other prominent SDHI fungicides, focusing on their efficacy against specific fungal pathogens, particularly Rhizoctonia solani and Ustilago maydis. The information presented is supported by experimental data to aid in informed decision-making for research and development.

Mechanism of Action: A Shared Strategy

This compound and its alternatives detailed in this guide belong to the Fungicide Resistance Action Committee (FRAC) Group 7. Their mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, two essential pathways for cellular energy production. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone, thereby halting ATP production and leading to fungal cell death.[1]

Comparative Efficacy Against Rhizoctonia solani

Rhizoctonia solani is a soil-borne pathogen with a broad host range, causing significant crop damage worldwide. The following table summarizes the in vitro efficacy of several SDHI fungicides, including this compound alternatives, against this pathogen, based on the half-maximal effective concentration (EC50) values obtained from mycelial growth inhibition assays. Lower EC50 values indicate higher antifungal activity.

FungicideChemical GroupMean EC50 (µg/mL) against Rhizoctonia solaniReference(s)
Boscalid Pyridine-carboxamide2.04 - 2.212[1][4]
Fluxapyroxad Pyrazole-4-carboxamide0.054 - 0.16[4][5][6]
Sedaxane Pyrazole-4-carboxamide0.09 - 0.16[2][6]
Isofetamid Phenyl-oxo-ethyl thiophene amide>50[7]
Pydiflumetofen N-methoxy-(phenyl-ethyl)-pyrazole-carboxamideData not available for R. solani
This compound AnilideData not available

Note: Data for this compound against Rhizoctonia solani was not available in the reviewed literature. The high EC50 value for Isofetamid may suggest lower efficacy against this specific pathogen under the tested conditions.

Efficacy Against Ustilago maydis

Ustilago maydis, the causative agent of corn smut, is another significant plant pathogen. Despite a thorough literature search, specific EC50 values for this compound and the listed alternatives against Ustilago maydis were not found. This represents a significant knowledge gap and highlights an area for future research.

Experimental Protocols

The data presented in this guide is primarily derived from in vitro mycelial growth inhibition assays. The following is a detailed methodology for this key experiment.

Mycelial Growth Inhibition Assay Protocol

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of the target fungal pathogen (e.g., Rhizoctonia solani).

  • Culture the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an optimal temperature for its growth (typically 25-28°C) until the mycelium covers a significant portion of the plate.

2. Fungicide Stock Solution Preparation:

  • Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO or sterile distilled water) at a known high concentration.

  • Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

3. Poisoned Agar Plate Preparation:

  • Prepare the agar medium (e.g., PDA) and sterilize it by autoclaving.

  • Allow the agar to cool to approximately 45-50°C.

  • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations. Also, prepare control plates containing the solvent at the same concentration used in the fungicide-amended plates.

  • Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

4. Inoculation:

  • Using a sterile cork borer or scalpel, cut mycelial plugs (typically 5-6 mm in diameter) from the actively growing edge of the fungal culture.

  • Place one mycelial plug in the center of each fungicide-amended and control plate.

5. Incubation:

  • Incubate the plates at the optimal temperature for the fungus in the dark.

6. Data Collection and Analysis:

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • Use probit analysis or other appropriate statistical methods to determine the EC50 value, which is the concentration of the fungicide that causes 50% inhibition of mycelial growth.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams, created using the Graphviz (DOT language), illustrate the targeted signaling pathway and a typical experimental workflow.

Signaling_Pathway Succinate Dehydrogenase (Complex II) Inhibition Pathway Succinate Succinate Fumarate Fumarate Succinate->Fumarate UQ Ubiquinone (Q) UQH2 Ubihydroquinone (QH2) UQ->UQH2 e- ComplexIII Complex III UQH2->ComplexIII SDHI SDHI Fungicide (e.g., this compound Alternatives) Qp_site Qp Site SDHI->Qp_site Qp_site->UQ Blocks e- transfer

Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.

Experimental_Workflow In Vitro Fungicide Efficacy Testing Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Fungal Culture Preparation C Poisoned Agar Plate Preparation A->C B Fungicide Stock Solution Preparation B->C D Inoculation of Fungal Plugs C->D E Incubation D->E F Measure Mycelial Growth Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

Caption: Workflow for determining fungicide EC50 values via mycelial growth inhibition.

Conclusion

This guide provides a comparative overview of several key SDHI fungicides as alternatives to this compound for the control of the fungal pathogen Rhizoctonia solani. Based on available in vitro data, fungicides such as Fluxapyroxad and Sedaxane demonstrate high efficacy against this pathogen. However, significant data gaps remain, particularly concerning the efficacy of these compounds against Ustilago maydis and the direct comparative efficacy of this compound itself. The provided experimental protocol and diagrams offer a framework for researchers to conduct further comparative studies and to better understand the mechanism and evaluation of these important agricultural tools. Continued research is essential to fill these knowledge gaps and to develop robust and sustainable strategies for fungal disease management.

References

Statistical Validation of Pyracarbolid Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation of the efficacy of Pyracarbolid, a systemic fungicide, by comparing its performance with contemporary alternatives in the management of key plant pathogens. Due to the limited availability of recent efficacy data for the obsolete fungicide this compound, this guide utilizes data for the closely related first-generation carboxanilide fungicide, oxycarboxin, as a proxy for its performance. This comparison is benchmarked against modern fungicidal agents, including strobilurins, triazoles, and newer generation Succinate Dehydrogenase Inhibitors (SDHIs).

Comparative Efficacy of Fungicides Against Bean Rust (Uromyces appendiculatus)

The following tables summarize quantitative data from various field trials, offering a comparative overview of fungicide efficacy in controlling bean rust, a primary target for this compound and its alternatives.

Table 1: Efficacy of Modern Fungicides against Bean Rust

Fungicide/Active IngredientFungicide ClassDisease Severity Reduction (%)Yield Increase (%)Reference
AzoxystrobinStrobilurin (QoI)88.5>100[1][2]
Pyraclostrobin + BoscalidStrobilurin (QoI) + SDHI62.5Not Reported[3]
DifenoconazoleTriazole (DMI)72.1Not Reported[3]
Zineb + HexaconazoleDithiocarbamate + TriazoleNot Reported (in vivo)Not Reported[4]

Table 2: Efficacy of a First-Generation Carboxanilide Fungicide (Oxycarboxin) against Bean Rust

Fungicide/Active IngredientFungicide ClassDisease ControlYield ResponseReference
OxycarboxinCarboxanilide (SDHI)EffectiveIncrease[5]

Note: The data for oxycarboxin is qualitative, reflecting the reporting style of older literature. The study indicated that while effective, it was generally less effective than contact fungicides like chlorothalonil and mancozeb in reducing disease symptoms and increasing yields under high disease pressure.[5]

Experimental Protocols

The data presented above is derived from field trials conducted under varying environmental conditions. Below are detailed methodologies representative of those used in the cited studies for evaluating fungicide efficacy against bean rust.

A. Field Trial Design and Inoculation

A typical experimental setup involves a Randomized Complete Block Design (RCBD) with multiple replications for each treatment.[1] Plot sizes are standardized, and trials are often conducted in locations with a history of bean rust incidence. To ensure consistent disease pressure, artificial inoculation is frequently employed. This is achieved by spraying a suspension of Uromyces appendiculatus urediniospores onto the bean plants, typically in the late afternoon to maintain leaf wetness, which is conducive to infection.[1]

B. Fungicide Application

Fungicide treatments are generally applied as foliar sprays at predetermined intervals, often starting from the onset of disease symptoms or at a specific plant growth stage.[1][2] Application timings can be crucial and are sometimes a variable in the experiment.[1] Adjuvants or stickers are often mixed with the fungicide solutions to improve their adherence and effectiveness.[1]

C. Data Collection and Analysis

Disease severity is assessed at multiple time points after inoculation and treatment. This is often done by visually estimating the percentage of leaf area covered by rust pustules on a sample of leaves from each plot.[1] The Area Under the Disease Progress Curve (AUDPC) is then calculated from the severity data to provide a quantitative measure of disease development over time.[3] At the end of the growing season, crop yield (e.g., green pod yield) is measured for each plot.[1][2] The collected data is then statistically analyzed, typically using Analysis of Variance (ANOVA) and mean separation tests (e.g., LSD) to determine significant differences between treatments.[3]

Mechanism of Action and Signaling Pathways

The fungicides discussed in this guide employ different modes of action to control fungal pathogens. These are visualized in the following diagrams.

cluster_Mitochondrion Fungal Mitochondrion cluster_ComplexII Complex II cluster_ComplexIII Complex III ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient SDH Succinate Dehydrogenase (SDH) QoI_site QoI Site ATP ATP (Energy) ATP_Synthase->ATP This compound This compound (SDHI) This compound->SDH Inhibits Strobilurins Strobilurins (QoI Fungicides) Strobilurins->QoI_site Inhibits cluster_Fungus Fungal Cell Sterol_Biosynthesis Sterol Biosynthesis Pathway Ergosterol Ergosterol Sterol_Biosynthesis->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Structural Component Triazoles Triazoles (DMI Fungicides) Triazoles->Sterol_Biosynthesis Inhibits (Demethylation) A Experimental Design (e.g., RCBD) B Field Preparation and Planting A->B C Pathogen Inoculation B->C D Fungicide Application C->D E Data Collection (Disease Severity, Yield) D->E F Statistical Analysis E->F G Efficacy Determination F->G

References

A Comparative Analysis of Pyracarbolid and Other Mitochondrial Respiratory Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mode of action of Pyracarbolid, a succinate dehydrogenase inhibitor, with other key inhibitors of the mitochondrial electron transport chain (ETC). This document outlines their distinct mechanisms, presents quantitative inhibitory data, details experimental protocols for their evaluation, and includes visualizations to elucidate their targeted pathways.

Introduction to Mitochondrial Respiration and its Inhibition

The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that plays a central role in cellular energy production through oxidative phosphorylation. Inhibition of this pathway is a key mechanism for various fungicides and a target for drug development. This guide focuses on comparing this compound, an anilide fungicide that targets Complex II (succinate dehydrogenase), with two classical respiratory inhibitors: Rotenone, which inhibits Complex I (NADH:ubiquinone oxidoreductase), and Antimycin A, which targets Complex III (cytochrome c reductase). Understanding their distinct modes of action is crucial for research and development in toxicology, pharmacology, and agricultural science.

Mechanism of Action

The primary difference between this compound and other respiratory inhibitors lies in their specific target complexes within the ETC, leading to different downstream effects on cellular respiration.

  • This compound: As a member of the anilide class of fungicides, this compound functions by inhibiting succinate dehydrogenase (SDH), also known as Complex II.[1] SDH is a key enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone (Coenzyme Q) to ubiquinol. This compound binds to the ubiquinone binding site (Q-site) of Complex II, preventing the substrate from accessing the active site and thereby blocking the electron flow from succinate into the ETC.

  • Rotenone: This naturally occurring isoflavonoid is a potent and specific inhibitor of Complex I.[2][3][4] It binds within the ubiquinone-binding channel of Complex I, near the iron-sulfur cluster N2.[2] This binding event physically obstructs the transfer of electrons from NADH to ubiquinone, effectively halting the entry of electrons from NADH-linked substrates into the ETC.

  • Antimycin A: This antibiotic is a highly specific inhibitor of Complex III.[5][6] It binds to the Qi site on the cytochrome b subunit of Complex III.[5] This binding blocks the transfer of electrons from cytochrome b to ubiquinone, interrupting the Q-cycle and preventing the passage of electrons to cytochrome c.[5]

Quantitative Data Comparison

The following table summarizes the inhibitory potency of this compound, Rotenone, and Antimycin A against their respective target complexes. It is important to note that IC50 and EC50 values can vary depending on the experimental conditions, such as the organism, tissue, and assay method used.

InhibitorTarget ComplexOrganism/SystemParameterValueReference
This compound Complex II (Succinate Dehydrogenase)--Data not available in the public domain
Pyraziflumid (another SDHI)Complex II (Succinate Dehydrogenase)Sclerotinia sclerotiorumEC500.0561 (±0.0263) µg/ml[7]
Penthiopyrad (another SDHI)Complex II (Succinate Dehydrogenase)Sclerotinia sclerotiorumEC500.0578 (±0.0626) µg/ml[8]
Novel SDHI (Compound A16)Complex II (Succinate Dehydrogenase)Rhizoctonia solaniIC50110.39 (±0.51) µg/mL[9]
Rotenone Complex I-IC501.7 - 2.2 µM[10]
Antimycin A Complex III---[6]

Note: While a specific IC50 value for this compound was not found in the available literature, the provided data for other succinate dehydrogenase inhibitors (SDHIs) offer a comparative context for the potency of this class of fungicides.

Experimental Protocols

To assess and compare the inhibitory effects of this compound, Rotenone, and Antimycin A on mitochondrial respiration, a common and robust method is the Seahorse XF Cell Mito Stress Test. This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing key parameters of mitochondrial function.

Protocol: Comparative Analysis of Mitochondrial Inhibitors using the Seahorse XF Cell Mito Stress Test

1. Cell Culture and Seeding:

  • Culture the desired cell line to ~80% confluency.

  • Seed the cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

2. Preparation of Inhibitor Compounds:

  • Prepare stock solutions of this compound, Rotenone, and Antimycin A in a suitable solvent (e.g., DMSO).

  • On the day of the assay, dilute the stock solutions to the desired working concentrations in Seahorse XF assay medium.

3. Seahorse XF Analyzer Setup and Assay Procedure:

  • Calibrate the Seahorse XF sensor cartridge.

  • Replace the cell culture medium with the prepared assay medium containing the respective inhibitors (and a vehicle control).

  • Incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

  • Perform the Seahorse XF Cell Mito Stress Test, which involves sequential injections of oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (to shut down mitochondrial respiration completely).

4. Data Analysis:

  • The Seahorse XF software will calculate various parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Compare the OCR profiles and the calculated parameters between the control group and the cells treated with this compound, Rotenone, and Antimycin A to determine their respective inhibitory effects.

Visualizing the Modes of Action

The following diagrams, generated using the DOT language, illustrate the distinct points of inhibition within the mitochondrial electron transport chain for this compound, Rotenone, and Antimycin A.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Respiratory Inhibitors ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome c Reductase) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient CoQ->ComplexIII e- CytC->ComplexIV e- Rotenone Rotenone Rotenone->ComplexI Inhibits This compound This compound This compound->ComplexII Inhibits AntimycinA Antimycin A AntimycinA->ComplexIII Inhibits

Figure 1: Overview of inhibitor targets in the ETC.

cluster_ComplexI Complex I Inhibition NADH NADH FMN FMN NADH->FMN e- FeS Fe-S Clusters FMN->FeS e- CoQ_pool Coenzyme Q Pool FeS->CoQ_pool e- Rotenone Rotenone Rotenone->FeS Blocks e- transfer to CoQ

Figure 2: Rotenone's mode of action on Complex I.

cluster_ComplexII Complex II Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate FAD FAD Succinate->FAD e- FeS Fe-S Clusters FAD->FeS e- CoQ_pool Coenzyme Q Pool FeS->CoQ_pool e- This compound This compound This compound->FeS Blocks e- transfer to CoQ

Figure 3: this compound's mode of action on Complex II.

cluster_ComplexIII Complex III Inhibition CoQH2 CoQH2 CytB Cytochrome b CoQH2->CytB e- (Qi site) FeS_Rieske Rieske Fe-S CoQH2->FeS_Rieske e- (Qo site) CytB->CoQH2 CytC1 Cytochrome c1 FeS_Rieske->CytC1 CytC_pool Cytochrome c Pool CytC1->CytC_pool AntimycinA Antimycin A AntimycinA->CytB Binds to Qi site, blocks e- transfer

Figure 4: Antimycin A's mode of action on Complex III.

Conclusion

This compound, Rotenone, and Antimycin A, while all classified as respiratory inhibitors, exhibit distinct modes of action by targeting different complexes within the mitochondrial electron transport chain. This compound specifically inhibits Complex II, blocking electron flow from succinate. In contrast, Rotenone and Antimycin A inhibit Complex I and Complex III, respectively, affecting electron entry from NADH and the progression through the Q-cycle. This comparative analysis highlights the importance of understanding the specific molecular targets of these inhibitors for their effective and safe use in agricultural applications and for their utility as tools in biomedical research and drug development. The provided experimental framework offers a robust method for further comparative studies of these and other respiratory chain inhibitors.

References

Efficacy of Pyracarbolid on Different Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal efficacy of Pyracarbolid and contemporary alternatives against various fungal strains. Due to this compound's status as an obsolete fungicide, direct comparative experimental data is scarce. Therefore, this guide contextualizes its known activity spectrum with the performance of modern fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs), through a review of available data.

Introduction to this compound and its Alternatives

This compound is an anilide fungicide that was historically used to control a range of fungal diseases, including rusts, smuts, and damping-off.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (respiratory complex II).[1] This mechanism is shared by a modern class of fungicides known as SDHIs.

Modern alternatives to this compound include a wide array of SDHI fungicides such as Boscalid, Fluxapyroxad, and Benzovindiflupyr, as well as fungicides from other chemical classes with different modes of action, such as Quinone outside Inhibitors (QoIs) like Pyraclostrobin and Demethylation Inhibitors (DMIs).

Comparative Efficacy Data

Table 1: In Vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides Against Rust Fungi

FungicideFungal StrainEC50 (µg/mL)Reference
BenzovindiflupyrPhakopsora pachyrhizi0.01 - 1.0[2]
FluxapyroxadPhakopsora pachyrhizi0.01 - 1.0[2]
BoscalidAlternaria solani0.33[3]
PenthiopyradAlternaria solani0.38[3]
FluopyramAlternaria solani0.31[3]

Table 2: In Vitro Efficacy (EC50 in µg/mL) of Various Fungicides Against Other Pathogenic Fungi

Fungicide ClassFungicideFungal StrainEC50 (µg/mL)Reference
SDHIBoscalidAspergillus uvarum0.019 (sensitive isolates)[4]
SDHIFluxapyroxadAspergillus uvarum0.003 (sensitive isolates)[4]
QoIPyraclostrobinNeopestalotiopsis clavispora0.47[5]
DMITebuconazoleNeopestalotiopsis clavispora1.32[5]
DMIPropiconazoleNeopestalotiopsis clavispora0.41[5]

Experimental Protocols

The following is a generalized protocol for determining the in vitro efficacy of fungicides using a mycelial growth inhibition assay on an amended agar medium. This method is widely used to calculate the half-maximal effective concentration (EC50).

Protocol: Mycelial Growth Inhibition Assay

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), according to the manufacturer's instructions and sterilize by autoclaving.[6]

  • Fungicide Stock Solution: Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: Perform serial dilutions of the fungicide stock solution to obtain a range of desired test concentrations.[6]

  • Amended Media Preparation: While the sterilized agar medium is still molten (approximately 45-50°C), add the appropriate volume of each fungicide dilution to individual aliquots of the medium to achieve the final test concentrations. Also, prepare a control medium containing the solvent alone.[7]

  • Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify in a laminar flow hood.[6][7]

  • Fungal Inoculation: From the margin of an actively growing fungal culture on a non-amended agar plate, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer. Place the mycelial plug, mycelium-side down, onto the center of each amended and control plate.[7]

  • Incubation: Incubate the plates at a temperature and for a duration suitable for the optimal growth of the test fungus (e.g., 25°C for 5-7 days).

  • Data Collection: Measure the colony diameter in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the growth on the control plate.

  • EC50 Determination: Use statistical software to perform a probit or log-logistic regression analysis to determine the EC50 value, which is the concentration of the fungicide that causes a 50% inhibition of mycelial growth.[5]

Visualizations

The following diagrams illustrate the mechanism of action of SDHI fungicides and a typical experimental workflow for fungicide efficacy testing.

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_complex_II Complex II (Succinate Dehydrogenase) SDHA SDHA SDHB SDHB SDHA->SDHB e- transfer Ubiquinone Ubiquinone (Q) SDHB->Ubiquinone e- transfer SDHC SDHC SDHD SDHD Succinate Succinate Succinate->SDHA Oxidation Fumarate Fumarate Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction SDHI SDHI Fungicide (e.g., this compound) SDHI->SDHB Inhibition

Caption: Mechanism of action of SDHI fungicides.

Experimental_Workflow A Fungal Culture Preparation D Inoculation with Fungal Plugs A->D B Fungicide Stock Solution & Dilutions C Preparation of Amended Agar Plates B->C C->D E Incubation D->E F Measurement of Colony Diameter E->F G Calculation of % Inhibition F->G H EC50 Determination (Probit/Log-logistic Analysis) G->H

Caption: Experimental workflow for fungicide efficacy testing.

Conclusion

This compound, as an early anilide fungicide, targeted the succinate dehydrogenase enzyme, a mode of action that remains highly relevant in modern agriculture through the extensive use of SDHI fungicides. While quantitative efficacy data for this compound is limited, its historical application against rusts and smuts aligns with the activity spectrum of many contemporary SDHIs. The provided data on modern fungicides offers a benchmark for the level of efficacy expected from current disease management strategies for these important fungal pathogens. The detailed experimental protocol and workflow diagrams serve as a resource for researchers designing and conducting fungicide efficacy studies.

References

Independent Verification of Historical Pyracarbolid Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical fungicide Pyracarbolid with other succinate dehydrogenase inhibitor (SDHI) alternatives, supported by available experimental data. The focus is on the independent verification of historical research findings for this compound, a systemic anilide fungicide first reported in 1970.

Executive Summary

This compound, developed by Hoechst AG, was an early anilide fungicide used to control a range of fungal diseases, including rusts and smuts.[1][2] Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.[1][3] Despite its historical use, a comprehensive review of publicly available scientific literature reveals a significant lack of independent verification of the original research findings. Quantitative efficacy data for this compound is scarce, with the primary available study providing qualitative observations on its effect on coffee leaf rust. In contrast, modern SDHI fungicides like Boscalid and Carboxin have extensive, publicly available datasets from numerous independent studies, detailing their efficacy and mechanisms of action. This guide summarizes the available data to facilitate a comparative assessment.

Comparative Efficacy of SDHI Fungicides

The following table summarizes the available efficacy data for this compound and two alternative SDHI fungicides, Boscalid and Carboxin. It is important to note the disparity in the level of detail and quantitative support for this compound compared to the other compounds.

Fungicide Target Pathogen(s) Key Efficacy Findings Quantitative Data Availability Source(s)
This compound Hemileia vastatrix (Coffee Leaf Rust)Applied as a 0.6% oil-based formulation at 3-weekly intervals, it was observed to accelerate the abscission of infected leaves and prevent new infections.[4][5] Abnormal and 'pitted' lesions were noted on leaves infected before spraying.[4][5]Not available in public records. The 1974 study by Mulinge et al. provides qualitative descriptions only.Mulinge, S. K., Baker, C. J., & Pereira, J. L. (1974). Phytopathology, 64(1), 147-149.[4][5]
Boscalid Broad spectrum including Sclerotinia sclerotiorum, Alternaria spp., Botrytis cinerea, Cercospora zeae-maydis, Puccinia sorghiDemonstrates both preventative and curative effects by inhibiting spore germination, germ tube elongation, appressoria formation, and mycelial growth. Effective against pathogens resistant to other fungicide classes.Widely available. Numerous field trials have demonstrated significant reductions in disease severity and incidence across various crops. For example, it has shown over 80% control of Sclerotinia sclerotiorum in rapeseed.Multiple independent studies.
Carboxin Primarily seed-borne and soil-borne fungi such as Ustilago spp. (smuts) and Rhizoctonia solaniA systemic fungicide primarily used as a seed treatment to protect against smuts and rusts. It inhibits mitochondrial respiration at or near the site of succinate oxidation.Extensive data available from decades of use, demonstrating high efficacy in controlling seed and soil-borne diseases, leading to improved germination and crop establishment.Multiple independent studies.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound and its alternatives, Boscalid and Carboxin, all function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi. This disruption of the electron transport chain leads to a cessation of energy production (ATP synthesis), ultimately causing fungal cell death.

cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- ETC Electron Transport Chain (Complexes III & IV) CoQ->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->SDH Inhibition Alternatives Boscalid, Carboxin Alternatives->SDH

Caption: Mechanism of action of this compound and other SDHI fungicides.

Experimental Protocols

While a detailed, step-by-step protocol for the original this compound research is not available in the public domain, the 1974 study on coffee leaf rust by Mulinge, Baker, and Pereira provides the following methodological information:

Historical this compound Field Trial on Coffee Leaf Rust (Mulinge et al., 1974):

  • Objective: To evaluate the effect of this compound on an epidemic of Hemileia vastatrix on coffee.

  • Fungicide Formulation: An oil-based formulation of this compound.

  • Application Rate: 0.6% of the formulated product.

  • Application Frequency: Three-weekly intervals.

  • Study Period: July - November 1972, during a coffee leaf rust epidemic.

  • Method of Assessment: Visual observation of leaf abscission, the development of new infections, and the characteristics of lesions on infected leaves.

  • Key Observations (Qualitative):

    • Accelerated shedding of infected leaves.

    • Prevention of new rust infections.

    • Development of abnormal and "pitted" lesions on leaves that were infected prior to the commencement of spraying.

Standard Protocol for Fungicide Efficacy Field Trials (General Methodology):

For comparison, a typical modern field trial to evaluate the efficacy of a fungicide would follow a more quantitative and structured protocol:

  • Experimental Design: A randomized complete block design with multiple replications (typically 3-4) is established. This helps to minimize the effects of field variability.

  • Treatments: Treatments include the fungicide at one or more application rates, a positive control (a standard, effective fungicide), and a negative control (untreated).

  • Application: Fungicides are applied at specified crop growth stages or disease development thresholds using calibrated spray equipment to ensure uniform coverage.

  • Data Collection: Disease incidence (% of plants or leaves infected) and disease severity (% of tissue area affected) are assessed at regular intervals. Yield data is collected at harvest.

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine if there are significant differences between treatments.

cluster_Workflow Fungicide Efficacy Field Trial Workflow A Trial Design (Randomized Blocks) B Treatment Application (Fungicide, Controls) A->B C Data Collection (Disease Incidence/Severity, Yield) B->C D Statistical Analysis (e.g., ANOVA) C->D E Efficacy Determination D->E

Caption: A generalized workflow for a modern fungicide efficacy field trial.

Conclusion and Recommendations

The historical research on this compound provides a foundational understanding of its role as an early SDHI fungicide. However, the lack of publicly available, independently verified quantitative data makes a direct and robust comparison with modern alternatives challenging. The 1974 study on coffee leaf rust offers valuable qualitative insights but does not meet modern standards for quantitative efficacy assessment.

For researchers and drug development professionals, this analysis underscores the critical importance of independent verification and robust, quantitative data in evaluating the performance of agrochemicals. While this compound is now largely obsolete, the principles of its mechanism of action continue to be relevant in the development of new SDHI fungicides. Future research in this area should prioritize transparent and detailed reporting of experimental protocols and quantitative results to facilitate independent assessment and comparison. When considering SDHI fungicides for disease management, compounds like Boscalid and Carboxin offer a wealth of independently verified data on their efficacy and application, making them more reliable choices for predictable and effective disease control.

References

Safety Operating Guide

Proper Disposal of Pyracarbolid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of Pyracarbolid, a systemic anilide fungicide. Adherence to these procedures will minimize environmental contamination and ensure a safe laboratory environment.

This compound, like other anilide pesticides, requires careful handling and disposal to prevent the formation of more toxic and persistent byproducts.[1] Improper disposal can lead to environmental hazards and potential health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Quantitative Data Summary
Hazard ClassificationData for Structurally Similar Anilides (e.g., N,N-dimethylaniline)Source
Acute Oral ToxicityLD50 (Rat): 951 mg/kg[2]
Acute Dermal ToxicityLD50 (Rabbit): 1,692 mg/kg[2]
Aquatic ToxicityLC50 (Fathead Minnow, 96h): 65.6 mg/L[2]
EC50 (Daphnia magna, 48h): 5 mg/L[2]
CarcinogenicitySuspected of causing cancer[2]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste generated in a laboratory setting.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams. This is crucial to prevent unforeseen chemical reactions and to ensure proper disposal by waste management professionals.

  • Collect waste this compound in its original container or a clearly labeled, compatible, and sealable waste container.

  • The container must be prominently labeled as "Hazardous Waste" and clearly identify the contents: "this compound Waste".

Step 2: Handling Contaminated Materials

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be considered contaminated.

  • Dispose of all contaminated materials in a designated hazardous waste container.[2] Do not discard them in regular trash.

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • The storage area should be a designated satellite accumulation area for hazardous waste, compliant with your institution's environmental health and safety (EHS) guidelines.

Step 4: Professional Disposal

  • Never pour this compound waste down the drain or dispose of it in the regular trash.

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Pyracarbolid_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Start Start Pyracarbolid_Waste Generate this compound Waste Start->Pyracarbolid_Waste Contaminated_Materials Generate Contaminated Materials Start->Contaminated_Materials Segregate Segregate from Other Waste Pyracarbolid_Waste->Segregate Contaminated_Materials->Segregate Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store EHS Contact Institutional EHS or Licensed Contractor Store->EHS Dispose Professional Disposal EHS->Dispose

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol: Spill Decontamination

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Immediate Response

  • Evacuate the immediate area and alert colleagues and your supervisor.

  • If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department immediately.

2. Spill Containment (for trained personnel with appropriate PPE)

  • For liquid spills, contain the spill by spreading absorbent materials such as fine sand, vermiculite, or kitty litter over the entire spill area.[3] Avoid using sawdust or other combustible materials if the substance is a strong oxidizer.[3]

  • For solid spills (dusts, powders), lightly mist with water to prevent airborne dispersal, or cover with a plastic sheet.[4]

3. Spill Cleanup

  • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Continue to add absorbent material until all the liquid has been soaked up.[3]

4. Decontamination

  • After the bulk of the spill has been removed, decontaminate the area. A mixture of full-strength household bleach and hydrated lime can be effective for pesticide decontamination.[3][4]

  • Apply the decontamination solution to the spill area and work it in with a coarse broom or brush.

  • Add fresh absorbent material to soak up the decontamination solution.

  • Collect the contaminated absorbent material and place it in the hazardous waste container.

  • Repeat the decontamination process as necessary to ensure the area is thoroughly cleaned.

5. Soil Contamination

  • If a spill contaminates soil, the top 2 to 3 inches of soil should be removed and disposed of as hazardous waste.[3][4]

  • The remaining area should be covered with at least two inches of lime, followed by fresh topsoil.[3][4]

Spill_Decontamination_Protocol Spill_Occurs Spill_Occurs Assess Assess Spill Size & Risk Spill_Occurs->Assess Evacuate Evacuate Area & Alert Others Assess->Evacuate PPE Don Appropriate PPE Assess->PPE Small, Manageable Spill Contact_EHS Contact EHS for Large/Unmanageable Spills Assess->Contact_EHS Large Spill Evacuate->Contact_EHS Contain Contain the Spill (Absorbents/Covering) PPE->Contain Cleanup Clean Up Bulk Material Contain->Cleanup Decontaminate Decontaminate Area (e.g., Bleach & Lime) Cleanup->Decontaminate Collect_Waste Collect All Contaminated Materials as Hazardous Waste Decontaminate->Collect_Waste Final_Disposal Professional Disposal Collect_Waste->Final_Disposal

References

Essential Safety and Logistics for Handling Pyracarbolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Pyracarbolid, a systemic fungicide. Due to limited publicly available safety data specific to this compound, this document outlines best practices derived from general guidelines for handling agricultural chemicals and laboratory reagents.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes or immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[2][3]
Body Laboratory coat or coverallsA long-sleeved lab coat is mandatory. For larger quantities or potential for splashing, chemical-resistant coveralls should be worn over regular clothing.[2][4]
Eyes Safety glasses with side shields or gogglesSafety glasses with side shields are the minimum requirement. For procedures with a splash hazard, chemical safety goggles are necessary. A face shield may be worn over goggles for additional protection.[3][5][6]
Respiratory Use in a well-ventilated area or with local exhaust ventilationWork should be conducted in a chemical fume hood. If a fume hood is not available, ensure adequate general ventilation and consider respiratory protection based on a risk assessment.[7]
Feet Closed-toe shoesLeather or canvas shoes are not recommended as they can absorb spills. Opt for non-porous, chemical-resistant footwear.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines a standard procedure for preparing a solution of this compound in a laboratory setting.

Experimental Protocol: Preparation of a this compound Stock Solution

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment: analytical balance, weigh boat, spatula, volumetric flask, appropriate solvent, and waste container.

  • Weighing:

    • In the chemical fume hood, carefully weigh the desired amount of this compound powder onto a weigh boat.

    • Avoid generating dust.

  • Dissolving:

    • Carefully transfer the weighed this compound to the volumetric flask.

    • Add a small amount of the desired solvent and swirl gently to dissolve the solid.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage:

    • Label the flask clearly with the chemical name, concentration, date, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Clean all non-disposable equipment used in the procedure.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe work environment.

  • Excess this compound: Unused or unwanted this compound should be disposed of as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures. Do not dispose of it down the drain or in the regular trash.[8]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated hazardous waste container.

  • Empty Containers: Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, the container should be punctured to prevent reuse and disposed of according to institutional guidelines.[9][10]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Pyracarbolid_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area weigh Weigh this compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve store Store Solution dissolve->store decontaminate Decontaminate Work Area & Equipment store->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste dispose_container Dispose of Empty Container dispose_waste->dispose_container

Caption: Workflow for the safe laboratory handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.